molecular formula C5H5NO4 B014425 Methyl 3-hydroxyisoxazole-5-carboxylate CAS No. 10068-07-2

Methyl 3-hydroxyisoxazole-5-carboxylate

Cat. No.: B014425
CAS No.: 10068-07-2
M. Wt: 143.1 g/mol
InChI Key: BBFWUUBQSXVHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxyisoxazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFWUUBQSXVHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369170
Record name Methyl 3-hydroxyisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10068-07-2
Record name Methyl 3-hydroxyisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyisoxazole-5-carboxylic acidmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Alchemist's Scythe: A Technical Guide to Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical exploration of Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No. 10068-07-2), a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. We will dissect its core chemical attributes, provide field-proven, scalable synthesis protocols, and illuminate its strategic applications in drug discovery, particularly in the development of anti-inflammatory and neurological agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

Introduction: The Isoxazole Core and Its Strategic Importance

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role in a multitude of marketed pharmaceuticals.[4] Drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature the isoxazole core, underscoring its therapeutic relevance.[1][2] this compound, the subject of this guide, serves as a highly versatile and strategically vital entry point into a diverse array of complex, biologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for sequential and regioselective modifications, making it an invaluable tool for library synthesis and lead optimization campaigns. This compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and inflammatory conditions, as well as in the formulation of potent agrochemicals like herbicides and fungicides.[5]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective application. The data presented below has been consolidated from verified sources to provide a reliable reference for laboratory use.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 10068-07-2[5][6]
Molecular Formula C₅H₅NO₄[5][6]
Molecular Weight 143.10 g/mol [6]
Appearance White to light yellow crystalline powder[5]
Melting Point 160-166 °C[5][6][7]
Solubility Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol[8]
pKa 11.25 ± 0.40 (Predicted)[8]
InChIKey BBFWUUBQSXVHHZ-UHFFFAOYSA-N[6]
Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

  • ¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, one would expect to see a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. A singlet corresponding to the vinyl proton on the isoxazole ring (at C4) would appear further downfield, typically around 6.5 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The carbonyl carbon of the ester would be observed in the 160-170 ppm region. The carbons of the isoxazole ring would appear in the aromatic/olefinic region, with the C=O tautomeric form of the 3-hydroxy group showing a signal around 165-175 ppm. The methyl ester carbon would be found upfield, around 53 ppm.[5]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch for the hydroxyl group (around 3200-3400 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1720-1740 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the isoxazole ring (in the 1500-1650 cm⁻¹ region).[9]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 143. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[10]

Synthesis Protocols: From Kilogram-Scale Production to Derivatization

The synthesis of this compound and its subsequent modification are critical processes for its application. We present here a robust, scalable protocol and a common derivatization procedure, explaining the rationale behind the chosen methodologies.

Kilogram-Scale Synthesis via Photoflow Bromination and Cyclocondensation

This state-of-the-art protocol, adapted from recent process chemistry literature, offers a safe, efficient, and scalable route to the target compound.[11] The use of continuous flow photochemistry for the initial bromination step is a key innovation that mitigates the risks associated with large-scale, exothermic radical reactions.[12]

G cluster_0 Step 1: Photoflow Bromination cluster_1 Step 2: Cyclocondensation DMF Dimethyl Fumarate + DBDMH in MeCN Mixer T-Mixer DMF->Mixer Pump Solvent Pump Pump->Mixer PhotoReactor Photoflow Reactor (Visible Light, Ambient Temp) Mixer->PhotoReactor Mixed Feed Quench Product Stream (from Step 1) PhotoReactor->Quench Dibromosuccinate Product Stream ReactionVessel Reaction Vessel (Controlled Temp) Quench->ReactionVessel Hydroxyurea Hydroxyurea + Base (e.g., NaOMe) in Methanol Hydroxyurea->ReactionVessel Workup Aqueous Workup & Crystallization ReactionVessel->Workup Crude Reaction Mixture Product Methyl 3-hydroxyisoxazole- 5-carboxylate Workup->Product Purified Product

Caption: Scalable two-step synthesis workflow.

Step 1: Continuous Photoflow Bromination of Dimethyl Fumarate

  • Reactor Setup: A commercial photoflow reactor equipped with visible light LEDs is assembled with appropriate pumps and tubing for continuous processing.

  • Reagent Preparation: Prepare a solution of dimethyl fumarate and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source in acetonitrile (MeCN).

  • Execution: Pump the reagent solution through the photoflow reactor at a defined flow rate to ensure sufficient residence time for the reaction to complete. The reaction is conducted at ambient temperature.

  • In-Process Control: The output stream can be monitored in real-time using online HPLC or NMR to ensure full conversion of the starting material. This immediate feedback loop is a hallmark of a self-validating system.

  • Output: The stream containing the resulting diethyl 2,3-dibromosuccinate is collected for the next step.

Causality & Expertise:

  • Why Photoflow? Traditional batch brominations using radical initiators can be difficult to control on a large scale due to exotherms and potential for runaway reactions. The photoflow setup offers superior heat and mass transfer, precise control over irradiation time, and inherent safety by minimizing the volume of reactive mixture at any given moment.[12] Visible light initiation avoids the need for hazardous thermal initiators.[12]

  • Why DBDMH? DBDMH serves as a stable, solid source of bromine radicals under photochemical conditions. It also acts as an HBr "trap," which suppresses ionic side reactions that can lead to impurities.[13] This choice enhances the selectivity and robustness of the process.

Step 2: Cyclocondensation with Hydroxyurea

  • Reagent Preparation: Prepare a solution or slurry of hydroxyurea with a base, such as sodium methoxide, in methanol.

  • Reaction: The output stream from the photoflow reactor is added to the hydroxyurea mixture at a controlled temperature (e.g., 0-10 °C).

  • Execution: The reaction mixture is stirred until completion, which can be monitored by TLC or HPLC analysis by observing the disappearance of the dibromo intermediate.

  • Workup & Isolation: The reaction is quenched with water and acidified. The product, this compound, typically precipitates and can be isolated by filtration, washed, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) yields the final product with high purity.

Causality & Expertise:

  • Mechanism: This step is a classic Hantzsch-type synthesis. The dibromoester reacts with the nucleophilic hydroxyurea, followed by an intramolecular cyclization and elimination to form the stable aromatic isoxazole ring.

  • Base Selection: A non-nucleophilic base is crucial to deprotonate the hydroxyurea without competing in reactions with the electrophilic ester. Sodium methoxide is a cost-effective and efficient choice for large-scale operations.

Derivatization: O-Alkylation of the 3-Hydroxy Group

The 3-hydroxy group is a convenient handle for further functionalization. O-alkylation is a common subsequent reaction to introduce diversity and modulate physicochemical properties.

  • Reagent Preparation: Dissolve this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃), to the solution and stir at 0 °C.[14]

  • Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise while maintaining a low temperature.

  • Execution: Allow the reaction to warm to room temperature and stir for several hours (e.g., 14 hours) until TLC or HPLC indicates completion.[14]

  • Workup & Isolation: The reaction mixture is poured into cold dilute acid and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford the O-alkylated product.[14]

Causality & Expertise:

  • Solvent Choice: DMF is an excellent solvent for this type of Sₙ2 reaction as it effectively solvates the potassium cation, leaving the carbonate anion more reactive.

  • Base Selection: K₂CO₃ is a mild, inexpensive, and easily handled base, sufficient to deprotonate the relatively acidic 3-hydroxy group of the isoxazole without causing hydrolysis of the methyl ester. Its heterogeneity allows for easy removal by filtration if needed.

Applications in Drug Discovery & Development

The true value of this compound lies in its role as a precursor to high-value, biologically active molecules. Its derivatives have shown significant potential across multiple therapeutic areas.[3][4][14]

Anti-Inflammatory Agents: COX-2 Inhibition

A prominent application of the isoxazole scaffold is in the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][11] The drug Valdecoxib is a key example. The isoxazole ring is crucial for binding to the active site of the COX-2 enzyme.

G cluster_0 Cell Membrane cluster_1 Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA₂ COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE₂) COX2->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Mediates Valdecoxib Isoxazole-based COX-2 Inhibitor (e.g., Valdecoxib) Valdecoxib->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Mechanism of Action: Isoxazole-containing COX-2 inhibitors, like Valdecoxib, act as non-steroidal anti-inflammatory drugs (NSAIDs). They selectively bind to a side pocket within the COX-2 enzyme active site, preventing arachidonic acid from being converted into prostaglandins, which are key mediators of pain and inflammation.[1] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with older, non-selective NSAIDs.[1]

Neuropsychiatric Therapeutics

The isoxazole scaffold is also a key feature in compounds targeting the central nervous system (CNS).[15] Its ability to be incorporated into structures that can cross the blood-brain barrier makes it valuable for treating a range of neurological and psychiatric conditions.[15] Derivatives are being investigated for their potential as anticonvulsants, anxiolytics, and treatments for neurodegenerative disorders.[3][16]

Safety & Handling

As with any laboratory chemical, proper safety precautions are paramount.

  • Hazard Classifications: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood. A dust mask (type N95 or equivalent) is recommended when handling the powder.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep in a dark place, away from incompatible materials.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of heterocyclic chemistry in solving complex biological problems. Its robust and scalable synthesis, coupled with its versatile reactivity, provides chemists with a reliable platform for the discovery and development of novel therapeutics and agrochemicals. The insights provided in this guide, from the rationale behind photoflow synthesis to the mechanisms of its biologically active derivatives, are intended to empower researchers to fully harness the potential of this remarkable scaffold.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024).
  • Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (2024). Organic Process Research & Development, 28(5), 2135-2144.
  • The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. (2017). ChemMedChem, 12(6), 423-439.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Molecules, 26(11), 3329.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-20.
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry, 13(3), 256-277.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 6, 2026, from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023).
  • This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. (2021). Organic Process Research & Development, 25(11), 2458-2467.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1245678.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2016). Molecules, 21(11), 1543.
  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. (n.d.). Five Chongqing Chemdad Co. Retrieved January 6, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32966-32995.
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Greener manufacturing of belzutifan featuring a photo-flow bromination. (2021). American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Pharmaceuticals, 17(6), 729.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. (2019). RSC Advances, 9(64), 37279-37283.

Sources

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of Methyl 3-hydroxyisoxazole-5-carboxylate

This compound (CAS No. 10068-07-2) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive isoxazole ring, a hydroxyl group, and a methyl ester, renders it a valuable and versatile building block for the synthesis of complex molecules. This guide provides an in-depth exploration of its core physical properties, offering not just data, but the scientific context and experimental rationale crucial for its effective application in research and development.

This compound serves as a key intermediate in the synthesis of a wide array of products, from precursors for tetracycline antibiotics to components in photoresist chemicals used in the electronics industry.[1][2][3] Its utility has also been demonstrated in the preparation of N-amidinopiperidine analogs and other pharmaceutical intermediates.[2] Understanding its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in various chemical environments.

Core Physicochemical Characteristics

A foundational understanding of a compound begins with its basic physicochemical data. These properties are the primary identifiers and are critical for stoichiometric calculations, safety assessments, and procedural design.

PropertyValueSource(s)
CAS Number 10068-07-2[2][3][4][5]
Molecular Formula C₅H₅NO₄[2][4]
Molecular Weight 143.10 g/mol [2][4]
Appearance White to light yellow crystalline powder[2][3]

Melting Point & Thermal Stability: A Measure of Purity and Resilience

The melting point is a critical indicator of a crystalline solid's purity. For this compound, the reported melting point is consistently in the range of 159-166 °C .[2][5] A sharp melting range within this window is indicative of high purity, whereas a depressed and broadened range suggests the presence of impurities.

Beyond purity, the thermal behavior of this isoxazole derivative is a key consideration, especially during synthesis and scale-up. Studies have noted a high thermal decomposition energy associated with the isoxazole heterocycle, necessitating careful safety assessments for large-scale manufacturing routes. This inherent stability, while beneficial for many applications, requires controlled heating to prevent runaway reactions.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a standard procedure in organic chemistry, typically performed using a melting point apparatus. The causality behind this experiment lies in the principle that the transition from a highly ordered solid lattice to a disordered liquid state occurs at a specific temperature for a pure substance.

Workflow for Melting Point Determination.

Solubility Profile: The Key to Reactivity and Formulation

The solubility of this compound dictates its utility in various reaction and formulation systems. It is reported to be soluble in a range of common organic solvents, including:

  • Methanol

  • Ethanol

  • Chloroform

  • Ethyl Acetate

  • Ether[2]

This broad solubility in polar and moderately polar organic solvents is advantageous for its use as a reactant, allowing it to be easily introduced into diverse reaction media.[1] This property is a direct consequence of its molecular structure, which contains both polar functional groups (hydroxyl, ester, isoxazole ring) and a small nonpolar carbon backbone.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to solubility testing can reveal information about the polarity and functional groups of a compound. The choice of solvents follows a logical progression from polar to nonpolar, and includes aqueous solutions to probe for acidic or basic functionality.

Systematic Workflow for Solubility Classification.

Acidity and pKa: Understanding the Hydroxyl Group's Reactivity

The 3-hydroxyisoxazole moiety is tautomeric, existing in equilibrium between the hydroxy form and the keto form (3-oxo-2,3-dihydroisoxazole). The hydroxyl proton is acidic and can be removed by a base. The predicted pKa for this compound is approximately 11.25 ± 0.40 .[2]

It is crucial to recognize that this is a computationally predicted value. While useful for initial estimations, an experimental determination is necessary for precise calculations in reaction design, such as in alkylation reactions where deprotonation of the hydroxyl group is the first step.[6] The relatively high pKa indicates it is a weak acid, requiring a moderately strong base for complete deprotonation.

Conceptual Protocol: pKa Determination via Potentiometric Titration

Experimentally, the pKa can be determined by titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH. The pKa is the pH at which the concentrations of the acidic form and its conjugate base are equal, corresponding to the midpoint of the titration curve.[7][8][9]

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure. While raw spectra are best analyzed by the end-user, the expected characteristics are outlined below based on the known structure.

TechniqueExpected Features
¹H NMR - A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.- A singlet for the vinyl proton on the isoxazole ring (-CH=) around 6.0-6.5 ppm.- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.
¹³C NMR - A signal for the methyl ester carbon (~50-55 ppm).- Signals for the isoxazole ring carbons, including the C=O of the ester (~160-170 ppm), the C-O (~160-170 ppm), the C=N (~150-160 ppm), and the C-H carbon.- The exact shifts require experimental data or high-level computational modeling.
Infrared (IR) - A broad absorption band for the O-H stretch of the hydroxyl group (~3200-3600 cm⁻¹).- A strong absorption for the C=O stretch of the methyl ester (~1720-1740 cm⁻¹).- Absorptions corresponding to C=C and C=N stretching in the aromatic ring (~1500-1650 cm⁻¹).- C-O stretching bands (~1100-1300 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight (143.10 g/mol ).- Characteristic fragmentation patterns, likely involving the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).

Spectral data for this compound is available for reference in public databases such as PubChem and from commercial suppliers.[4][10]

Conclusion

This compound is a compound whose utility is deeply rooted in its physical properties. Its solid, crystalline nature and distinct melting point provide a reliable measure of its purity. The compound's favorable solubility in common organic solvents makes it readily adaptable to a wide range of synthetic protocols. Furthermore, the tunable reactivity of its acidic hydroxyl group, guided by its pKa, allows for selective chemical transformations. The spectroscopic data collectively provide an unambiguous confirmation of its structure. This guide has synthesized these key physical characteristics and the experimental logic behind their determination, providing researchers and developers with the foundational knowledge required to harness the full potential of this versatile chemical building block.

References

  • Melting point determination . University of Calgary. Available at: [Link]

  • Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • experiment (1) determination of melting points . SlideShare. Available at: [Link]

  • Determination Of Melting Point Of An Organic Compound . BYJU'S. Available at: [Link]

  • Video: Melting Point Determination of Solid Organic Compounds . JoVE. Available at: [Link]

  • Solubility test for Organic Compounds . Online Teaching & Learning System. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Babylon. Available at: [Link]

  • This compound | C5H5NO4 | CID 2724585 . PubChem. Available at: [Link]

  • Determining pKa of Weak Acid Experiment . Scribd. Available at: [Link]

  • 4 Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU . YouTube. Available at: [Link]

  • Lesson on pKa and Weak Acid . University of Arizona. Available at: [Link]

  • 2.8: pH measurement and determination of pKa value . Chemistry LibreTexts. Available at: [Link]

  • Determination of the Molecular Weight and pKa for an Unknown Weak Acid by Titration Report . IvyPanda. Available at: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate . National Institutes of Health (NIH). Available at: [Link]

  • methyl 3-hydroxy-5-isoxazolecarboxylate - 10068-07-2, C5H5NO4, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available at: [Link]

  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE . Five Chongqing Chemdad Co., Ltd. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Molecular Blueprint

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, isoxazole derivatives are of particular interest due to their wide-ranging biological activities and utility as versatile synthetic intermediates.[1][2][3] Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No. 10068-07-2) is a key building block, notably utilized in the synthesis of precursors for tetracycline antibiotics and other therapeutic agents.[4][5][6][7]

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required to unequivocally determine the chemical structure of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic application of analytical data, the causality behind experimental choices, and the synergistic interplay of different methods. The objective is to present a self-validating system of protocols and data interpretation that ensures the highest degree of scientific integrity.

Property Value Reference
Molecular Formula C₅H₅NO₄[4][8]
Molecular Weight 143.10 g/mol [4][8]
CAS Number 10068-07-2[8]
Appearance Light yellow powder[4][5]
Melting Point 160-163 °C[4][5][6]

Chapter 1: The Strategic Framework for Structural Elucidation

Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic & Analytical Core cluster_validation Final Validation Synthesis Chemical Synthesis MS Mass Spectrometry (MS) Determine Molecular Formula Synthesis->MS Provides Sample IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirms MW Structure Proposed Structure: This compound MS->Structure NMR NMR Spectroscopy Map Atomic Connectivity IR->NMR Confirms Functional Groups IR->Structure XRay X-Ray Crystallography Confirm 3D Structure NMR->XRay Provides Connectivity NMR->Structure XRay->Structure Definitive Proof

Caption: General workflow for chemical structure elucidation.

Chapter 2: Mass Spectrometry - Determining the Molecular Formula

Expertise & Causality: Our first objective is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four decimal places). This precision is critical because it allows us to distinguish between compounds with the same nominal mass but different elemental formulas, thereby providing an unambiguous molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known standard to ensure high mass accuracy.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for preserving the intact molecule for mass measurement.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass within a narrow tolerance (e.g., ±5 ppm).

Trustworthiness through Self-Validation: The experimentally determined exact mass must align perfectly with the theoretical exact mass calculated for the proposed formula, C₅H₅NO₄.

Parameter Expected Value
Molecular Formula C₅H₅NO₄
Theoretical Exact Mass 143.0219 Da
Ion Detected (ESI+) [M+H]⁺
Expected m/z 144.0297

The observation of a high-intensity ion at m/z ≈ 144.0297 in the HRMS spectrum provides unequivocal evidence for the elemental formula C₅H₅NO₄.

Chapter 3: Infrared Spectroscopy - Identifying Functional Groups

Expertise & Causality: With the molecular formula established, we next identify the functional groups. FT-IR spectroscopy is a rapid and powerful tool for this purpose. The key structural feature of this compound is its potential for keto-enol tautomerism. The molecule can exist as the "hydroxy" (enol) form or the "oxo" (keto) form. This equilibrium will be reflected in the IR spectrum, which should show characteristic absorptions for both a hydroxyl group and carbonyl groups.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Trustworthiness through Self-Validation: The presence of all expected functional groups provides a coherent structural picture.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3200-2800 (broad)O-H stretchHydroxyl group (-OH) of the enol tautomer and/or N-H of the keto tautomer
~1730C=O stretchEster carbonyl
~1680C=O stretchRing carbonyl of the keto tautomer
~1620C=N stretchIsoxazole ring
~1580C=C stretchIsoxazole ring
1300-1100C-O stretchEster and ring ether linkages

Chapter 4: Nuclear Magnetic Resonance - Mapping the Molecular Skeleton

Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms. For this compound, ¹H and ¹³C NMR will allow us to place each atom in its correct position.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton is more likely to be observed). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios, analyze splitting patterns (multiplicity) to infer neighboring protons, and assign chemical shifts based on the electronic environment of each nucleus.

Trustworthiness through Self-Validation: The number of signals in both ¹H and ¹³C spectra must match the number of unique protons and carbons in the proposed structure. The chemical shifts and coupling patterns must be consistent with the assigned structure.

Expected NMR Data (in DMSO-d₆):

Nucleus Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
¹H -OH / -NH~11-13 (very broad)Singlet1H
CH (Ring, H4)~6.5 - 7.0Singlet1H
-OCH~3.9Singlet3H
¹³C C =O (Ester)~160--
C 3 (Ring)~158--
C 5 (Ring)~155--
C 4 (Ring)~98--
-OC H₃~53--

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Chapter 5: Definitive Confirmation - Synthesis and Crystallography

Expertise & Causality: While spectroscopy provides powerful evidence, a confirmed synthesis route and X-ray crystallography offer the highest levels of proof. A logical synthesis, starting from known materials and using reliable reactions, provides strong corroborating evidence for the final structure.[9][10]

Synthesis_Pathway DMF Dimethyl Fumarate DBF Dimethyl 2,3-dibromosuccinate DMF->DBF  Br₂, Light Product This compound DBF->Product  + Hydroxyurea HU Hydroxyurea HU->Product

Caption: A known synthetic route to the target compound.

X-ray Crystallography: The "gold standard" for structure determination is single-crystal X-ray diffraction. If a suitable crystal can be grown, this technique provides a precise 3D map of electron density, allowing for the unambiguous determination of atomic positions, bond lengths, and bond angles, thereby confirming the connectivity and tautomeric form present in the solid state.[11] While obtaining a crystal suitable for diffraction is not always trivial, its successful analysis leaves no room for structural ambiguity.

Conclusion

The structural elucidation of this compound is a case study in the power of a multi-pronged analytical approach. By systematically integrating data from mass spectrometry (confirming C₅H₅NO₄), FT-IR spectroscopy (identifying -OH, C=O, C=N groups), and NMR spectroscopy (mapping the C-H framework), we build an unshakeable structural hypothesis. This hypothesis is then definitively confirmed through logical chemical synthesis and, ideally, the irrefutable evidence of single-crystal X-ray diffraction. This rigorous, self-validating workflow ensures the absolute structural integrity required for high-level research and development.

References

  • Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ACS Publications. Available at: [Link].

  • Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. Available at: [Link].

  • Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link].

  • This compound | C5H5NO4. PubChem. Available at: [Link].

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. International Union of Crystallography. Available at: [Link].

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link].

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link].

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link].

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link].

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Institutes of Health. Available at: [Link].

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Available at: [Link].

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link].

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link].

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Human Metabolome Database. Available at: [Link].

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link].

  • Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. PubChem. Available at: [Link].

  • Graphical abstract depicting the activity of isoxazole compounds. ResearchGate. Available at: [Link].

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link].

  • 3 - Supporting Information. Available at: [Link].

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. International Union of Crystallography. Available at: [Link].

  • methyl 3-hydroxy-5-isoxazolecarboxylate. ChemSynthesis. Available at: [Link].

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link].

  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chongqing Chemdad Co.,Ltd. Available at: [Link].

  • Molecules PDF. Matrix Fine Chemicals. Available at: [Link].

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate from Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 3-hydroxyisoxazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of numerous high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] It serves as a key intermediate in the development of therapeutic agents, including tetracycline antibiotics.[1][3][4] This guide provides an in-depth, scientifically-grounded overview of a scalable and robust synthetic route to this compound, commencing from the readily available starting material, dimethyl fumarate. The core of this process involves a two-step sequence: the radical bromination of dimethyl fumarate, ideally performed under photoflow conditions for enhanced safety and efficiency, followed by a condensation-cyclization reaction with hydroxyurea.[5][6] This document will elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and present critical process data, offering researchers and process chemists a comprehensive resource for the practical synthesis of this important isoxazole derivative.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that is a core structural motif in a wide array of biologically active compounds.[7] The 3-hydroxyisoxazole moiety, in particular, acts as a versatile pharmacophore and a stable bioisostere for a carboxylic acid or a β-dicarbonyl group, contributing to the binding affinity and pharmacokinetic profiles of drug candidates.[8][9] The title compound, this compound (CAS No. 10068-07-2), combines this valuable nucleus with a reactive ester functionality, making it an ideal precursor for further molecular elaboration.[3][10]

While several methods exist for isoxazole synthesis, such as the reaction of β-ketoesters with hydroxylamine or 1,3-dipolar cycloadditions, the pathway from dimethyl fumarate offers a distinct advantage in terms of starting material availability and scalability.[7][8][11] This guide focuses specifically on a process that has been proven on a kilogram scale, highlighting the practical considerations necessary for transitioning from laboratory research to development-scale production.[5]

Synthetic Strategy: From Alkene to Heterocycle

The transformation of dimethyl fumarate into this compound is achieved through a logical two-stage process. The initial step establishes the necessary electrophilic centers on the carbon backbone, which is then followed by the introduction of the heteroatoms and subsequent ring formation.

  • Activation via Bromination: The carbon-carbon double bond of dimethyl fumarate is converted into a vicinal dibromide. This is accomplished via a radical addition of bromine, a reaction that is significantly enhanced by photochemical initiation.

  • Heterocyclization: The resulting dimethyl 2,3-dibromosuccinate serves as a potent dielectrophile. It undergoes a condensation reaction with hydroxyurea, which acts as the N-O nucleophilic source, to construct the isoxazole ring system.

The overall synthetic workflow is depicted below.

G DMF Dimethyl Fumarate DBI Dimethyl 2,3-dibromosuccinate (Intermediate) DMF->DBI Step 1: Radical Bromination (Br₂, AIBN, hv) MHI This compound (Final Product) DBI->MHI Step 2: Condensation & Cyclization (Hydroxyurea, K₂CO₃, DMF)

Caption: High-level overview of the two-step synthesis.

Mechanistic Deep Dive & Rationale

A thorough understanding of the reaction mechanisms is paramount for process optimization and troubleshooting. This section explains the causality behind the chosen reagents and conditions.

Step 1: Photoflow Radical Bromination of Dimethyl Fumarate

The conversion of the alkene in dimethyl fumarate to an activated dibromo intermediate is the critical first step.

  • Reaction: Dimethyl Fumarate + Br₂ → Dimethyl 2,3-dibromosuccinate

  • Causality & Mechanism: While electrophilic addition of bromine to an alkene is a classic reaction, the use of a radical initiator like Azobisisobutyronitrile (AIBN) under visible light irradiation points to a radical pathway that is highly efficient.[5] The process is initiated by the homolytic cleavage of AIBN, generating radicals that then interact with bromine to create bromine radicals (Br•). These radicals add to the double bond of dimethyl fumarate. The use of a photoflow reactor is a key process intensification strategy. It ensures uniform irradiation of the reaction mixture, enabling precise control over the reaction and minimizing the formation of byproducts. This technology is safer and more scalable than traditional batch photoreactors.[5]

Step 2: Condensation and Cyclization with Hydroxyurea

This step masterfully constructs the heterocyclic ring from the linear, activated precursor.

  • Reaction: Dimethyl 2,3-dibromosuccinate + Hydroxyurea → this compound

  • Causality & Mechanism: Hydroxyurea (H₂N-CO-NHOH) is an ideal reagent as it provides the requisite N-O-C backbone. The reaction proceeds in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[5]

The proposed mechanism involves several key stages:

  • Deprotonation: The base removes a proton from one of the nitrogen or oxygen atoms of hydroxyurea, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated hydroxyurea attacks one of the electrophilic carbons of the dibromo-succinate derivative, displacing a bromide ion (SN2 reaction).

  • Intramolecular Cyclization: The molecule then undergoes an intramolecular SN2 reaction, where a nucleophilic atom within the hydroxyurea moiety (likely the oxygen of the hydroxylamine group) attacks the remaining carbon-bromine bond, displacing the second bromide ion and forming the five-membered ring.

  • Rearrangement/Elimination: The initial cyclized product is not yet the final aromatic isoxazole. It undergoes subsequent tautomerization and elimination steps to lose water and form the stable, aromatic 3-hydroxyisoxazole ring system.

G cluster_0 Key Mechanistic Steps of Cyclization A Dibromo Intermediate + Activated Hydroxyurea B Initial Nucleophilic Substitution (SN2) A->B Base-mediated attack C Intramolecular Ring Closure B->C Displacement of Br⁻ D Tautomerization & Aromatization C->D Elimination of H₂O/ HBr E Final Product D->E

Sources

The Pivotal Role of Methyl 3-hydroxyisoxazole-5-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Heterocycle

To the dedicated researcher, scientist, and drug development professional, a molecule is never just a static structure. It is a dynamic tool, a key that can unlock novel biological pathways and lead to transformative therapies. Methyl 3-hydroxyisoxazole-5-carboxylate is a prime example of such a pivotal entity. While its own intrinsic biological activity remains largely uncharted in publicly available literature, its true power lies in its exceptional utility as a versatile and highly valuable intermediate in the synthesis of complex, biologically active compounds. This guide delves into the core of its application, providing not just a summary of its uses, but a deeper understanding of its synthetic journey and the remarkable therapeutic potential of the molecules it helps create. We will explore its role in the enantioselective synthesis of tetracycline antibiotic precursors and its contribution to the development of antiplatelet agents, offering a testament to the profound impact of this unassuming isoxazole derivative on medicinal chemistry.

Physicochemical Properties and Strategic Importance

This compound (CAS 10068-07-2) is a white to light yellow crystalline powder with a molecular formula of C₅H₅NO₄ and a molecular weight of 143.10 g/mol .[1][2] Its structure, featuring a 3-hydroxyisoxazole core with a methyl ester at the 5-position, provides a unique combination of reactivity and stability, making it a prized building block in synthetic chemistry.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 10068-07-2[1][2]
Molecular Formula C₅H₅NO₄[2]
Molecular Weight 143.10 g/mol [2]
Appearance White to almost white crystalline powder[3]
Melting Point 160-163 °C[4]
Solubility Soluble in chloroform, ethanol, ether, ethyl acetate, and methanol.[1]

The strategic importance of this molecule stems from the isoxazole ring, a privileged scaffold in medicinal chemistry known for its presence in numerous pharmaceuticals. The hydroxy and ester functionalities at positions 3 and 5, respectively, offer reactive handles for a variety of chemical transformations, allowing for the construction of more complex and potent therapeutic agents.[3][4]

A Cornerstone in Antibiotic Synthesis: The Enantioselective Path to Tetracycline Precursors

One of the most significant applications of this compound is in the innovative and practical enantioselective synthesis of a key precursor to the tetracycline class of antibiotics.[3][5] This groundbreaking work by Brubaker and Myers has provided a robust pathway to novel tetracycline analogs, crucial in the fight against antibiotic resistance.[3][5]

The synthesis is a multi-step process that masterfully utilizes the isoxazole as a linchpin for constructing the complex polycyclic core of tetracyclines. The overall synthetic strategy is a testament to modern organic chemistry, achieving a 21% yield over nine steps.[3][5]

Synthetic Workflow: From Isoxazole to a Complex Precursor

The following diagram illustrates the key transformations in this elegant synthesis, highlighting the journey from the simple isoxazole starting material to a complex tetracycline precursor.

G start This compound step1 O-benzylation & DIBAL-H reduction start->step1 2 steps aldehyde 3-Benzyloxy-5-isoxazolecarboxaldehyde step1->aldehyde step2 Enantioselective addition of divinylzinc aldehyde->step2 alcohol (R)-allylic alcohol step2->alcohol step3 Furan addition & protection alcohol->step3 furan_adduct Furan adduct step3->furan_adduct step4 Intramolecular Diels-Alder cycloaddition furan_adduct->step4 oxabicycle Oxabicyclic intermediate step4->oxabicycle step5 Boron trichloride treatment & silylation oxabicycle->step5 2 steps precursor Key Tetracycline Precursor step5->precursor

Caption: Synthetic pathway from this compound to a key tetracycline precursor.

Detailed Experimental Protocol: A Glimpse into the Lab

The following protocol is a representation of the key steps involved in the synthesis described by Brubaker and Myers.[5]

Step 1 & 2: Preparation of 3-Benzyloxy-5-isoxazolecarboxaldehyde

  • O-benzylation: To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) followed by benzyl bromide. Stir the reaction at room temperature until completion.

  • Reduction: The resulting benzylated ester is then reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperature (e.g., -78 °C).

Step 3: Enantioselective Addition of Divinylzinc

  • To a solution of 3-Benzyloxy-5-isoxazolecarboxaldehyde in an appropriate solvent (e.g., toluene), add a chiral catalyst.

  • Cool the mixture and add divinylzinc dropwise. The enantioselective addition yields the (R)-allylic alcohol with high enantiomeric excess.[5]

Step 4-9: Construction of the Polycyclic System

  • The (R)-allylic alcohol undergoes a series of transformations including the addition of a furan moiety and subsequent protection of the resulting alcohol.

  • A key step is the endo-selective intramolecular furan Diels-Alder cycloaddition, which masterfully constructs the complex oxabicyclic core of the precursor.[3][5]

  • Finally, treatment with boron trichloride followed by protection of the tertiary hydroxyl group with tert-butyldimethylsilyl triflate affords the target key tetracycline precursor.[5]

This synthetic route has successfully produced over 40 grams of the chromatographically pure precursor with 93% enantiomeric excess, demonstrating its practicality for large-scale synthesis.[3][5]

Application in the Development of Antiplatelet Agents

Beyond antibiotics, this compound serves as a foundational element in the synthesis of potent antiplatelet agents. Specifically, derivatives of this compound have been investigated as glycoprotein IIb/IIIa antagonists.[4][6] These antagonists are crucial in preventing thrombosis by inhibiting the final common pathway of platelet aggregation.

While a detailed synthetic protocol is not as publicly elaborated as the tetracycline precursor synthesis, the core concept involves modifying the isoxazole scaffold to present the necessary pharmacophoric features for binding to the glycoprotein IIb/IIIa receptor. This typically involves the conversion of the methyl ester to a carboxamide and subsequent elaboration of the molecule to include functionalities that mimic the Arg-Gly-Asp (RGD) sequence of fibrinogen.[6]

The use of the isoxazole ring in this context offers advantages in terms of metabolic stability and structural rigidity, which are desirable properties in drug design.

Broader Horizons: A Scaffold for Diverse Biological Activities

The isoxazole ring system, the core of this compound, is a well-established pharmacophore associated with a wide spectrum of biological activities. While direct testing of the title compound is not extensively reported, the activities of other isoxazole derivatives suggest potential avenues for future investigation. These include:

  • Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[7]

  • Neurological Applications: The isoxazole scaffold is present in drugs targeting neurological disorders, and this compound is noted for its use as an intermediate in this area.[3]

  • Agrochemicals: This compound is also utilized in the formulation of herbicides and fungicides, highlighting its versatility beyond pharmaceuticals.[3]

Future Directions and Concluding Remarks

The scientific literature strongly supports the role of this compound as a pivotal synthetic intermediate rather than a direct therapeutic agent. Its value is unequivocally demonstrated in the elegant and practical synthesis of a key precursor to the tetracycline antibiotics, a significant advancement in the quest for new antibacterial agents.

Future research should focus on two key areas:

  • Direct Biological Screening: A comprehensive screening of this compound against a wide range of biological targets could reveal previously unknown intrinsic activities.

  • Novel Derivative Synthesis: The continued use of this versatile building block to create novel libraries of compounds for screening in various therapeutic areas, including oncology, neurology, and infectious diseases, is a promising avenue for drug discovery.

References

  • Brubaker, J. D., & Myers, A. G. (2007). A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics. Organic letters, 9(18), 3523–3525. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. Retrieved from [Link]

  • Xue, C. B., et al. (1998). Synthesis and antiplatelet effects of an isoxazole series of glycoprotein IIb/IIIa antagonists. Bioorganic & medicinal chemistry letters, 8(24), 3499-3504. [Link]

  • Brubaker, J. D., & Myers, A. G. (2007). A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics. PMC. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1465. [Link]

  • Five Chongqing Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isoxazolecarboxylate. Retrieved from [Link]

  • Myers, A. G., et al. (2005). A Robust Platform for the Synthesis of New Tetracycline Antibiotics. PMC. [Link]

  • Google Patents. (n.d.). WO2005112945A2 - Synthesis of tetracyclines and analogues thereof.
  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • ResearchGate. (2012). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • MDPI. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: The Critical Role of Solubility in a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 3-hydroxyisoxazole-5-carboxylate

This compound (CAS No. 10068-07-2) is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] It serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules, including tetracycline antibiotics and agents targeting neurological disorders.[1][2][3] The efficiency of synthesis, purification, formulation, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from this molecule are all critically dependent on a thorough understanding of its solubility characteristics.

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. Moving beyond a simple list of solvents, we will explore the physicochemical properties that govern its dissolution, present established qualitative data, and provide robust, field-proven protocols for researchers to systematically determine solubility in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is not a random phenomenon; it is dictated by its molecular structure. The principle of "like dissolves like" serves as our primary guide, meaning that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] An examination of the structure of this compound reveals several key features that govern its interactions with solvents.

Key Molecular Attributes:

  • Molecular Formula: C₅H₅NO₄[1][2]

  • Molecular Weight: Approximately 143.10 g/mol [2][5]

  • Appearance: White to light yellow crystalline powder[1][2][3]

  • Melting Point: 160-166 °C[1][2]

The molecule's architecture features a polar isoxazole ring, a hydroxyl group (-OH), and a methyl ester group (-COOCH₃). These functional groups impart a distinct polarity and the capacity for specific intermolecular interactions.

  • Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms within the isoxazole ring makes the heterocycle itself polar.[6] More importantly, the hydroxyl group acts as a hydrogen bond donor , while the oxygen and nitrogen atoms of the ring, the carbonyl oxygen (C=O), and the ester oxygen (-O-) all act as hydrogen bond acceptors .[5] This extensive capacity for hydrogen bonding is the dominant factor driving its solubility in polar protic solvents like alcohols. The computed XLogP3 value of -0.2 suggests the compound is relatively hydrophilic.[5]

  • Keto-Enol Tautomerism: The 3-hydroxyisoxazole moiety can exist in equilibrium with its keto tautomer, methyl 3-oxo-2,3-dihydroisoxazole-5-carboxylate.[3][5] This tautomerism can influence the compound's electronic distribution and its specific interactions with different solvent molecules, thereby affecting solubility. The presence of the acidic proton on the hydroxyl group also implies that its solubility can be dramatically increased in basic solutions through the formation of a highly polar salt.

Qualitative Solubility Data

While comprehensive quantitative solubility data (e.g., in g/100 mL) is not widely published in the literature, several sources provide consistent qualitative descriptions. This information, often derived from synthesis and purification procedures, offers valuable practical guidance.

Organic SolventSolvent TypeObserved SolubilitySource(s)
Methanol Polar ProticSoluble[2][3]
Ethanol Polar ProticSoluble[2][3]
Ethyl Acetate Polar AproticSoluble[2][3]
Chloroform Weakly PolarSoluble[2][3]
Diethyl Ether Weakly PolarSoluble[2][3]
Dimethylformamide (DMF) Polar AproticSoluble[7][8]

Expert Analysis: The observed solubility aligns perfectly with our analysis of the compound's physicochemical properties.

  • High solubility in polar protic solvents (Methanol, Ethanol) is driven by strong hydrogen bonding interactions between the solvent's hydroxyl groups and the multiple hydrogen bond donor/acceptor sites on the solute molecule.

  • Solubility in polar aprotic solvents (Ethyl Acetate, DMF) is facilitated by dipole-dipole interactions.

  • The use of Diethyl Ether and Ethyl Acetate as extraction solvents during synthesis confirms its solubility in these moderately polar media.[7][9]

Systematic Approach to Solubility Determination: Experimental Protocols

For any new solvent system or for process optimization, experimental verification is paramount. The following protocols provide a self-validating, systematic approach to characterizing solubility.

Protocol 3.1: Rapid Qualitative Solubility Screening

This protocol is designed for a quick initial assessment of solubility in a range of solvents at ambient temperature. The standard threshold for "soluble" in such screening is often defined as dissolving at least 30-50 mg in 1 mL of solvent.

Methodology:

  • Preparation: Dispense 1.0 mL of the test solvent into a clear glass vial (e.g., a 4 mL vial).

  • Solute Addition: Accurately weigh approximately 30 mg of this compound and add it to the vial.

  • Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Classification:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No significant amount of the solid dissolves.

  • Confirmation (for "Soluble" results): Add another 20 mg of the solute to the vial and repeat the mixing process to confirm that the initial observation was not near the saturation point.

G start Start: Select Test Solvent prep Add 1 mL of Solvent to Vial start->prep add_solute Add ~30 mg of Compound prep->add_solute mix Vortex / Shake Vigorously for 60 seconds add_solute->mix observe Visually Inspect for Undissolved Solid mix->observe soluble Classify: Soluble observe->soluble Clear Solution insoluble Classify: Insoluble or Partially Soluble observe->insoluble Solid Remains end End: Record Result soluble->end insoluble->end G cluster_0 Solubility Classification Pathway cluster_1 Water Soluble Path cluster_2 Water Insoluble Path start Test Solubility in Water test_ph Test pH of Aqueous Solution start->test_ph Soluble test_naoh Test Solubility in 5% NaOH start->test_naoh Insoluble acidic Result: Acidic Compound (e.g., low MW Carboxylic Acid) test_ph->acidic pH < 5 basic Result: Basic Compound (e.g., low MW Amine) test_ph->basic pH > 8 neutral Result: Neutral Polar Compound (e.g., low MW Alcohol, Ester) test_ph->neutral pH 5-8 naoh_soluble Result: Weak Acid (Phenol, Enol) test_naoh->naoh_soluble Soluble test_hcl Test Solubility in 5% HCl test_naoh->test_hcl Insoluble hcl_soluble Result: Base (Amine) test_hcl->hcl_soluble Soluble hcl_insoluble Result: Neutral Compound (Alkane, Alkyl Halide, Ether, etc.) test_hcl->hcl_insoluble Insoluble

Caption: Decision tree for systematic solubility classification.

Practical Considerations and Influencing Factors

  • Temperature: For most solid solutes, solubility increases with temperature. [6]This principle is fundamental to purification by recrystallization. When selecting a recrystallization solvent, the ideal choice is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Purity: The presence of impurities can alter the observed solubility, sometimes increasing it through co-solvency effects or decreasing it by disrupting the crystal lattice energy in an unpredictable way.

  • Solvent Grade and Water Content: The presence of even small amounts of water in organic solvents can significantly increase the solubility of a polar, hydrogen-bonding compound like this compound. Always use dry, high-purity solvents for reproducible results.

Conclusion

This compound is a polar heterocyclic compound whose solubility is governed by its strong hydrogen bonding capabilities and overall molecular polarity. It is readily soluble in polar protic solvents like methanol and ethanol, as well as common polar aprotic solvents such as ethyl acetate and DMF. [2][3][7]Its acidic hydroxyl group also allows for dissolution in aqueous basic solutions. A systematic, protocol-driven approach to solubility testing is essential for any application, from synthetic workup to final formulation, ensuring reproducible and predictable results. Understanding these fundamental properties is key to unlocking the full potential of this versatile chemical building block in research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. Available at: [Link]

  • Solubility of Things. (n.d.). Isoxazole derivative. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724585, this compound. PubChem. Available at: [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

  • Solubility of Things. (n.d.). Isoxazole. Available at: [Link]

  • ChemSynthesis. (2025, May 20). methyl 3-hydroxy-5-isoxazolecarboxylate. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Middle East Technical University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData. Available at: [Link]

  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCr Journals. Available at: [Link]

Sources

A Technical Guide to the Accurate Melting Point Determination of Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive framework for the accurate and reliable determination of the melting point of Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No. 10068-07-2). As a critical quality attribute, the melting point serves as a primary indicator of identity and purity for this versatile chemical intermediate used in pharmaceutical and agrochemical research.[1][2] This document moves beyond a simple procedural outline, delving into the theoretical underpinnings, the imperative of sample purification, robust instrument calibration, and detailed data interpretation. The protocols described herein are designed as a self-validating system to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Sharp Melting Point

This compound is a key building block in the synthesis of various biologically active molecules, including those targeting neurological disorders.[1] In any synthetic chemistry workflow, particularly in a regulated environment like drug development, the physical properties of such intermediates are not mere data points; they are signatures of quality. The melting point is arguably the most fundamental of these properties.

A pure, crystalline solid possesses a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of its range.[3] Therefore, the accurate determination of the melting point for a compound like this compound serves two primary functions:

  • Identification: Comparing the experimentally determined melting point to a known literature value can help confirm the identity of the synthesized material.

  • Purity Assessment: A sharp melting range provides strong evidence of high sample purity.

Various sources report the melting point of this compound to be in the range of 160-166°C .[1][4][5][6][7][8] This guide provides the rigorous methodology required to verify this value and assess the purity of a newly synthesized batch.

Pre-Analysis: The Imperative of Sample Purity via Recrystallization

The axiom "garbage in, garbage out" is profoundly true in physical characterization. A melting point determination is only as reliable as the purity of the sample. Recrystallization is the most powerful and widely used technique for purifying solid organic compounds.[9][10] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[11]

Recrystallization Protocol for this compound

The following is a generalized, yet robust, protocol that must be optimized for the specific batch and scale.

Materials:

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Water, or mixtures thereof)[7]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Methanol is listed as a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[12] An excess of solvent will reduce the final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed by filtering the hot solution. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as impurities are selectively excluded from the growing crystal lattice.[9][11] The flask can then be placed in an ice bath to maximize crystal formation.[9]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[9][12]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a vacuum oven. An accurate melting point cannot be obtained if the sample is not completely dry.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_purification Purification Process A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Exist) A->B transfer C 3. Slow Cooling (Induces Crystallization) B->C filtrate D 4. Vacuum Filtration (Isolate Crystals) C->D slurry E 5. Wash Crystals with Cold Solvent D->E on filter F 6. Dry Purified Crystals E->F transfer

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid. It involves heating a small sample packed into a capillary tube within a calibrated apparatus.

Instrument Calibration: The Foundation of Trustworthiness

An uncalibrated instrument yields meaningless data. Calibration ensures the temperatures reported by the apparatus are accurate and traceable to established standards.[13] This is a non-negotiable step for a self-validating protocol.

Procedure:

  • Select at least two certified reference standards whose melting points bracket the expected melting point of the sample. Given the expected range of 160-166°C, suitable standards would be Sulphanilamide (164-166°C) and Caffeine (235-237°C).[14][15]

  • Determine the melting point of each standard using the same method intended for the sample.

  • Compare the observed melting points to the certified values. If there is a significant deviation, a correction factor should be applied, or the instrument should be serviced.[16]

Calibration Data Log
Reference Standard Certified MP (°C) Observed MP (°C) Correction/Deviation
Sulphanilamide164.0 - 166.0
Caffeine235.0 - 237.0
Step-by-Step Melting Point Determination

Apparatus:

  • Calibrated melting point apparatus

  • Thin-walled capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Methodology:

  • Sample Preparation: Ensure the purified this compound is completely dry and homogenous. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[17]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

  • Heating Profile:

    • If the approximate melting point is known (160-166°C), set a rapid heating rate to reach approximately 140°C (20°C below the expected value).[17]

    • Crucially, decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[17] A slow ramp rate is essential for the system to maintain thermal equilibrium, ensuring an accurate reading.[17]

  • Observation and Recording:

    • T1 (Onset of Melting): Record the temperature at which the first droplet of liquid becomes visible.[17] The sample may appear to shrink or "sinter" just before this point.[17]

    • T2 (Completion of Melting): Record the temperature at which the last solid particle melts, and the sample is completely transformed into a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2 (e.g., 163.5 - 164.5°C). For high-purity compounds, this range should be narrow.

Visualization: Melting Point Determination Workflow

Melting_Point_Workflow cluster_workflow SOP: Melting Point Determination A 1. Calibrate Apparatus with Reference Standards B 2. Prepare & Load Sample (2-3 mm height) A->B C 3. Set Heating Profile (Fast ramp, then slow) B->C D 4. Observe & Record Melting Range (T1 to T2) C->D E 5. Report Result (Corrected for deviation) D->E

Caption: Standard operating procedure for accurate melting point determination.

Advanced Technique: Differential Scanning Calorimetry (DSC)

For applications demanding higher precision and more comprehensive thermal data, Differential Scanning Calorimetry (DSC) is the gold standard.[18][19][20] DSC measures the heat flow into or out of a sample as a function of temperature.[18][21]

  • How it Works: A sample and an inert reference are heated at a constant rate. The instrument measures the difference in energy required to keep both at the same temperature.[18] When the sample melts (an endothermic process), it requires more energy, which is detected as a peak on the DSC thermogram.[22]

  • Advantages over Capillary Method:

    • Higher Precision: Provides highly accurate melting point data.[19]

    • Quantitative Data: Determines the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

    • Purity Analysis: The shape of the melting peak can be analyzed to provide a quantitative estimate of purity.[22]

The peak maximum of the DSC endotherm corresponds to the melting temperature (Tm), while the onset of the peak is also a critical data point.[20]

Data Interpretation & Troubleshooting

Observation Potential Cause Recommended Action
Broad Melting Range (>2°C) Presence of impurities (e.g., solvent, starting materials).Re-purify the sample using the recrystallization protocol. Ensure the sample is completely dry.
Observed MP is lower than literature value Impurities are present.Re-purify the sample. Verify instrument calibration.
Sample turns dark/decomposes before melting The compound is thermally unstable at its melting point.Report the decomposition temperature instead of the melting point (e.g., "m.p. 165°C dec."). Consider using a faster heating rate for an approximate value.
Sample sublimes The compound has a high vapor pressure.Use a sealed capillary tube for the determination.
Inconsistent results between runs Inconsistent heating rate; poor packing of the capillary; sample inhomogeneity.Ensure a slow, consistent heating rate near the melting point. Pack the capillary uniformly. Ensure the sample is well-mixed.

Conclusion

The determination of the melting point of this compound is a foundational experiment that provides critical data on its identity and purity. Adherence to a rigorous, self-validating protocol—encompassing sample purification, instrument calibration, precise measurement, and correct interpretation—is paramount. By following the detailed methodologies outlined in this guide, researchers and drug development professionals can generate reliable and defensible data, ensuring the quality and integrity of this important chemical intermediate.

References

  • Recrystallization. University of California, Davis. [Link]

  • Recrystallization1. University of Colorado Boulder. [Link]

  • Melting Point Reference Standards. Mettler Toledo. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. ResolveMass. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Melting Point Calibration Standards. Reagecon. [Link]

  • How Does DSC Measure Melting Point (Tm)? Chemistry For Everyone - YouTube. [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [Link]

  • Recrystallization-1.pdf. Macalester College. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Calibration standards for melting point determination. Crea Analytical. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Calibration of Melting Point Apparatus. Pharmaguideline. [Link]

  • experiment (1) determination of melting points. SlideShare. [Link]

  • Determination of Melting Point. Clarion University. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ResearchGate. [Link]

  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chemdad. [Link]

  • This compound. Amazon S3. [Link]

  • Melting point determination. SSERC. [Link]

  • melting point corrected (M03822). The IUPAC Compendium of Chemical Terminology. [Link]

  • 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia (July 2023). World Health Organization. [Link]

Sources

Discovery and history of isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds

Authored by a Senior Application Scientist

Foreword: The Unseen Architect in Modern Therapeutics

To the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, this guide offers a journey into the rich history of the isoxazole ring. This unassuming five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its story is not merely a chronological account of discoveries but a compelling narrative of chemical ingenuity, from the foundational syntheses of the late 19th century to its current status as a privileged scaffold in a multitude of FDA-approved drugs.[3]

The isoxazole ring's utility lies in its unique physicochemical properties.[2] Its structure offers a blend of stability and reactivity, acting as a versatile building block and a bioisostere for other functional groups. The nitrogen and oxygen atoms serve as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking, enabling a wide range of interactions with biological targets. This guide will deconstruct the historical milestones, elucidate the fundamental synthetic strategies that brought this heterocycle from curiosity to commodity, and explore its integration into both natural products and blockbuster pharmaceuticals.

Part 1: Foundational Discoveries and Early Synthesis

The story of isoxazole begins in the late 19th century, a period of explosive growth in organic chemistry. While its isomer, oxazole, was known first, the term "isoxazole" was initially proposed by Arthur Hantzsch to describe this specific 1,2-arrangement of oxygen and nitrogen atoms in the five-membered ring.[4][5]

The first documented synthesis of the isoxazole ring is credited to Dunstan and Dymond, who in 1891 isolated 3,4,5-trimethylisoxazole by treating nitroethane with aqueous alkalies.[6] However, it was the seminal work of the German chemist Ludwig Claisen that truly cemented the isoxazole scaffold in the annals of heterocyclic chemistry. In 1888, Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole.[6] This was followed by his development in 1903 of what is now a classic method for isoxazole synthesis: the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[7][8]

The Claisen Isoxazole Synthesis: A Foundational Technique

The Claisen synthesis remains one of the most fundamental and widely used methods for constructing the isoxazole core.[8] The causality behind this reaction is the dual electrophilic nature of the 1,3-dicarbonyl compound and the dinucleophilic character of hydroxylamine. The reaction proceeds via the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.[9]

A primary challenge of the classical Claisen synthesis is the potential for the formation of regioisomeric mixtures, especially with unsymmetrical 1,3-diketones, which can complicate purification and reduce yields.[8] Modern advancements have focused on controlling this regioselectivity through the use of modified substrates, such as β-enamino diketones, and varying reaction conditions like solvents and the use of Lewis acids.[8]

Experimental Protocol: Classical Claisen Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a general procedure for the synthesis of an isoxazole derivative from a β-diketone and hydroxylamine hydrochloride.

Objective: To synthesize a 3,5-disubstituted isoxazole via acid-catalyzed condensation.

Materials:

  • 1,3-Diketone (e.g., dibenzoylmethane) (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Pyridine or Ethanol

  • Glacial Acetic Acid (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as pyridine or ethanol.[9]

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If pyridine is used, it can be removed under reduced pressure. Pour the residue into a beaker of ice water to precipitate the crude product.[10]

  • Purification: The intermediate 5-hydroxy isoxazoline can be converted to the final isoxazole by treatment with an acid.[9] Wash the crude product with 15% glacial acetic acid and then water.[9]

  • Recrystallization: Recrystallize the solid product from a suitable solvent (e.g., 95% ethanol) to obtain the pure isoxazole derivative.[9]

Part 2: The Advent of Cycloaddition and Modern Synthetic Strategies

While the Claisen condensation provided a robust entry into isoxazole chemistry, the development of 1,3-dipolar cycloaddition reactions in the 20th century offered a powerful and highly versatile alternative. A significant contribution came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds.[6]

[3+2] Cycloaddition: A Paradigm Shift

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most broadly researched and versatile method for isoxazole synthesis today.[11][12] This reaction, a type of pericyclic reaction, forms the five-membered ring in a single, concerted step.[11] The power of this method lies in its modularity; by varying the substituents on the nitrile oxide and the alkyne, a vast library of substituted isoxazoles can be accessed with high regioselectivity.[13]

Nitrile oxides are often unstable and are typically generated in situ from more stable precursors, most commonly by the dehydration of primary nitro compounds or the oxidation of aldoximes.[1][13] The use of mild oxidants like sodium hypochlorite or N-chlorosuccinimide (NCS) in the presence of a base is a common strategy for generating nitrile oxides from aldoximes.[11]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol outlines a one-pot synthesis using an in situ generated nitrile oxide from an aldoxime.

Objective: To synthesize a 3,5-disubstituted isoxazole from an aromatic aldoxime and a terminal alkyne.

Materials:

  • Aromatic Aldoxime (e.g., benzaldoxime) (1.0 eq)

  • Terminal Alkyne (e.g., phenylacetylene) (1.1 eq)

  • N-Chlorosuccinimide (NCS) or aqueous sodium hypochlorite

  • Base (e.g., triethylamine or pyridine)

  • Solvent (e.g., Dichloromethane (DCM) or Chloroform)

Procedure:

  • Reactant Mixture: Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent (e.g., DCM) in a reaction flask.

  • Nitrile Oxide Generation: Add the base (e.g., triethylamine, 1.2 eq) to the mixture. Slowly add a solution or suspension of the oxidant (e.g., NCS, 1.1 eq) portion-wise while stirring at room temperature. The oxidant converts the aldoxime to a hydroximinoyl chloride, which is then dehydrochlorinated by the base to form the nitrile oxide in situ.

  • Cycloaddition: The generated nitrile oxide immediately undergoes a [3+2] cycloaddition with the alkyne present in the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-16 hours, monitoring its progress by TLC.[11]

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Visualizing Key Synthetic Pathways

To better understand the flow of these foundational synthetic methods, the following diagrams illustrate the key transformations.

historical_timeline cluster_discovery Early Discovery & Characterization cluster_synthesis Development of Synthetic Pillars cluster_application Medicinal Chemistry Emergence dunstan 1891: Dunstan & Dymond First Synthesis claisen1903 1903: Claisen Synthesis (1,3-Diketone + Hydroxylamine) dunstan->claisen1903 claisen1888 1888: Claisen Recognizes Cyclic Structure quilico 1930s: Quilico (Nitrile Oxide Cycloadditions) claisen1903->quilico drugs Mid-20th Century onwards: Integration into Drugs (e.g., Sulfonamides, Antibiotics) quilico->drugs

Caption: A timeline of key milestones in the history of isoxazole chemistry.

claisen_synthesis diketone 1,3-Diketone intermediate Monoxime / 5-Hydroxy Isoxazoline (Intermediate) diketone->intermediate Condensation hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->intermediate isoxazole Isoxazole Product intermediate->isoxazole Dehydration regioisomer Regioisomeric Byproduct intermediate->regioisomer (potential side reaction)

Caption: Workflow for the Claisen synthesis of isoxazoles.

cycloaddition_synthesis aldoxime Aldoxime nitrile_oxide Nitrile Oxide (Generated in situ) aldoxime->nitrile_oxide Oxidation (e.g., NCS, Base) alkyne Alkyne isoxazole Isoxazole Product alkyne->isoxazole nitrile_oxide->isoxazole [3+2] Cycloaddition

Caption: Workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Part 3: Isoxazoles in Nature and Medicine

The significance of the isoxazole ring extends beyond the laboratory. Nature itself incorporates this heterocycle into biologically active molecules. Notable examples include ibotenic acid, a neurotoxin found in Amanita mushrooms, and its decarboxylated derivative muscimol, a potent GABAA receptor agonist.[14][15] The discovery of these natural products provided early clues to the potential pharmacological relevance of the isoxazole scaffold.

Inspired by nature and enabled by robust synthetic methods, medicinal chemists began to incorporate the isoxazole moiety into therapeutic agents. The ring serves as a valuable bioisostere for other groups (like phenyl or ester groups) and can improve a compound's metabolic stability and pharmacokinetic profile.[2][5]

The history of isoxazole in drug development is marked by a series of successes across diverse therapeutic areas.[16]

  • Antibacterials: The isoxazole ring is a key component of several important antibiotics. Sulfamethoxazole is a widely used sulfonamide antibacterial.[6][17] Furthermore, an isoxazolyl group is integral to a class of β-lactamase-resistant penicillins, including cloxacillin, dicloxacillin, and flucloxacillin, which are crucial for treating staphylococcal infections.[14][17]

  • Anti-inflammatories: The isoxazole scaffold is present in potent non-steroidal anti-inflammatory drugs (NSAIDs). Valdecoxib and its pro-drug Parecoxib are selective COX-2 inhibitors used for treating inflammatory pain.[5][14][15]

  • Immunomodulators: Leflunomide, a cornerstone treatment for rheumatoid arthritis, is an isoxazole derivative that functions as an immunosuppressive agent.[5][14]

  • Antipsychotics & Anticonvulsants: The utility of isoxazoles extends to the central nervous system. Risperidone is a widely prescribed atypical antipsychotic, and zonisamide is an anticonvulsant used in the management of epilepsy.[15][18][19]

Table 1: Selected FDA-Approved Drugs Containing the Isoxazole Moiety
Drug NameTherapeutic ClassCore Function
Sulfamethoxazole AntibioticDihydropteroate synthetase inhibitor
Cloxacillin Antibioticβ-lactamase-resistant penicillin
Valdecoxib Anti-inflammatory (NSAID)Selective COX-2 inhibitor[14]
Leflunomide AntirheumaticImmunosuppressive agent[14]
Risperidone AntipsychoticDopamine and serotonin receptor antagonist[18]
Zonisamide AnticonvulsantBlocks sodium/calcium channels[19]
Isocarboxazid AntidepressantMonoamine oxidase inhibitor[19]
Danazol Endocrine AgentSynthetic steroid[14]

This diverse array of drugs underscores the isoxazole's status as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[4][5]

Conclusion and Future Outlook

From its initial synthesis in the late 19th century to its current prevalence in modern pharmacopoeias, the history of the isoxazole ring is a testament to over a century of chemical innovation. The foundational work of chemists like Claisen and Quilico provided the synthetic tools necessary to explore this versatile heterocycle. These tools, refined by modern methodologies like metal-catalyzed and green chemistry approaches, have allowed for the rational design of complex, biologically active molecules.[11][16]

For today's researchers, the isoxazole scaffold continues to be a fertile ground for discovery. Its unique electronic properties and synthetic accessibility ensure its continued role in the development of new therapeutics targeting a wide range of diseases, from cancer to infections and neurodegenerative disorders.[16][19] The historical journey of this simple five-membered ring provides not just a record of past achievements, but a source of inspiration for the future of drug discovery.

References

  • Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Advanced Scientific Research.
  • Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]

  • Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. Available at: [Link]

  • Wang, X., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Available at: [Link]

  • Shaikh, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Nguyen, T. L. H., et al. (2021). Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. Available at: [Link]

  • (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Shaikh, A., et al. (2025). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. Available at: [Link]

  • (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Kaur, R., et al. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • (n.d.). Natural products-isoxazole hybrids. ScienceDirect. Available at: [Link]

  • (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • (2024). Natural products-isoxazole hybrids. ScienceDirect. Available at: [Link]

  • (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]

  • (n.d.). Construction of Isoxazole ring: An Overview. Nano Bio Letters. Available at: [Link]

  • (n.d.). Construction of Isoxazole ring: An Overview. nanobioletters.com. Available at: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available at: [Link]

  • (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Jayaroopa, P., et al. (2013). A REVIEW ON SYNTHESIS AND BIOLOGICAL IMPORTANCE OF ISOXAZOLE. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • (n.d.). Isoxazole. Wikipedia. Available at: [Link]

  • (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. ACS Publications. Available at: [Link]

  • (2018). The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

  • (n.d.). Isoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • (2018). The recent progress of isoxazole in medicinal chemistry. Bohrium. Available at: [Link]

  • (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. jmchemsci.com. Available at: [Link]

  • (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC - NIH. Available at: [Link]

  • (n.d.). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. PMC - NIH. Available at: [Link]

  • (n.d.). Isoxazole containing drugs. ResearchGate. Available at: [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • (n.d.). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. Pharmaffiliates. Available at: [Link]

  • (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

  • (n.d.). Claisen isoxazole synthesis. ResearchGate. Available at: [Link]

Sources

Methyl 3-hydroxyisoxazole-5-carboxylate: A Comprehensive Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient and innovative construction of complex molecular architectures. Among the myriad of heterocyclic cores available to the discerning researcher, the isoxazole ring system holds a privileged position due to its unique electronic properties, metabolic stability, and versatile reactivity. This guide focuses on a particularly valuable derivative: Methyl 3-hydroxyisoxazole-5-carboxylate . This seemingly simple molecule is a powerhouse of synthetic potential, serving as a cornerstone in the development of novel therapeutics, advanced agrochemicals, and functional materials.

This document is structured to provide not just a collection of protocols, but a cohesive narrative that delves into the "why" behind the "how." As researchers, scientists, and drug development professionals, our goal is to move beyond mere replication and into the realm of rational design. By understanding the fundamental principles governing the synthesis, reactivity, and application of this compound, we can unlock its full potential as a transformative tool in our respective fields.

Core Characteristics and Physicochemical Properties

This compound (CAS No. 10068-07-2) is a stable, crystalline solid that serves as a versatile intermediate in organic synthesis.[1] A thorough understanding of its physical and chemical properties is the foundation upon which all subsequent synthetic manipulations are built.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₅NO₄[2]
Molecular Weight 143.10 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 160-163 °C[3]
Solubility Soluble in chloroform, ethanol, ether, ethyl acetate, methanol[3]
pKa 11.25 ± 0.40 (Predicted)[3]
CAS Number 10068-07-2[2]

The presence of a hydroxyl group, an ester, and the isoxazole ring endows this molecule with a unique combination of functionalities, making it amenable to a wide array of chemical transformations. The acidic nature of the 3-hydroxy group allows for facile deprotonation and subsequent derivatization, while the ester moiety can be hydrolyzed, reduced, or converted to other functional groups.

Synthesis of the Core Scaffold: A Scalable and Efficient Approach

The synthesis of this compound can be achieved through various routes, with one of the most scalable and efficient methods involving the bromination of dimethyl fumarate followed by condensation with hydroxyurea. This multi-step process has been successfully implemented on a kilogram scale, demonstrating its industrial applicability.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-stage process, beginning with the formation of a dibrominated intermediate, followed by a cyclization reaction to construct the isoxazole ring.

G DMF Dimethyl Fumarate Dibromo Dibrominated Intermediate DMF->Dibromo Bromination Br2 Bromine (Br₂) Br2->Dibromo Light Photoflow Conditions Light->Dibromo Target This compound Dibromo->Target Reaction with Hydroxyurea Hydroxyurea Hydroxyurea->Target Cyclization Condensation/Cyclization G cluster_0 Reaction Conditions Base Base (e.g., K₂CO₃, NaH) Start This compound Solvent Solvent (e.g., DMF, THF) AlkylatingAgent Alkylating Agent (R-X) O_Product O-Alkylated Product Start->O_Product Favored by K₂CO₃ in DMF N_Product N-Alkylated Product Start->N_Product Potentially favored by NaH in THF

Sources

Potential therapeutic targets of "Methyl 3-hydroxyisoxazole-5-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of Methyl 3-hydroxyisoxazole-5-carboxylate Derivatives

This guide provides a comprehensive exploration of the therapeutic landscape for derivatives of this compound. This versatile chemical scaffold has emerged as a cornerstone in medicinal chemistry, enabling the development of novel modulators for a range of high-value biological targets. Herein, we delve into the scientific rationale, mechanistic insights, and practical methodologies for identifying and validating the therapeutic potential of these compounds.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in pharmaceutical sciences.[1] Its unique electronic properties and ability to engage in various non-covalent interactions with biological macromolecules make it an attractive framework for the design of novel therapeutic agents.[2] this compound, in particular, serves as a highly versatile starting material for the synthesis of a diverse array of derivatives with significant biological activities.[3][4] These activities span multiple therapeutic areas, including neurodegeneration, inflammation, oncology, and neurology.[2][5] This guide will focus on four key therapeutic targets that have been successfully modulated by derivatives of this specific isoxazole precursor.

Neuroprotection and Neurogenesis: Targeting the Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1] It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity.[6] Consequently, the σ1 receptor has emerged as a promising therapeutic target for a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[6]

Scientific Rationale and Mechanism of Action

Activation of the σ1 receptor has been shown to promote neurite outgrowth and neuronal survival, making it a key target for therapies aimed at neuroprotection and neurogenesis.[1] Ligands that bind to and activate the σ1 receptor can modulate the activity of various ion channels and signaling pathways, ultimately leading to enhanced neuronal resilience and repair.[6] Derivatives of this compound have been successfully developed as potent and selective σ1 receptor ligands, demonstrating significant neurite outgrowth efficacy in cellular models.[1] The isoxazole core in these molecules likely contributes to the specific interactions required for high-affinity binding to the receptor.

Quantitative Data: Sigma-1 Receptor Ligands
CompoundKi (σ1, nM)Ki (σ2, nM)Selectivity (σ2/σ1)CNS MPO ScoreReference
28 0.21989905.4[1]

CNS MPO: Central Nervous System Multiparameter Optimization

Experimental Workflow: Radioligand Binding Assay for σ1 Receptor

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_receptor Prepare σ1 Receptor (e.g., guinea pig brain homogenate) mix Mix Receptor, Radioligand, and Test Compound in assay buffer prep_receptor->mix prep_ligand Prepare Radioligand (e.g., [3H]-(+)-pentazocine) prep_ligand->mix prep_compound Prepare Test Compound (derivative of this compound) prep_compound->mix incubate Incubate at 37°C for 150 minutes mix->incubate filter Rapid Vacuum Filtration (Whatman GF/B filters) incubate->filter wash Wash Filters to remove unbound radioligand filter->wash scintillation Quantify Bound Radioactivity (Liquid Scintillation Counting) wash->scintillation inhibition_curve Generate Inhibition Curve scintillation->inhibition_curve ki_calc Calculate Ki Value inhibition_curve->ki_calc

Workflow for σ1 receptor radioligand binding assay.
Detailed Protocol: σ1 Receptor Binding Assay
  • Receptor Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation enriched with the σ1 receptor.

  • Assay Setup: In a 96-well plate, add the receptor preparation, the radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known σ1 ligand).

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Anti-Inflammatory Intervention: Targeting Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade.[7] It catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[7] Thus, inhibiting cPLA2α is a promising strategy for the treatment of various inflammatory conditions.

Scientific Rationale and Mechanism of Action

Inhibitors of cPLA2α can effectively block the production of a wide range of inflammatory mediators, offering a broader anti-inflammatory effect compared to drugs that target downstream enzymes like cyclooxygenases (COX).[7] this compound has been utilized as a starting material for the synthesis of potent cPLA2α inhibitors.[7] The isoxazole moiety in these derivatives can act as a bioisostere for other functional groups, contributing to the overall binding affinity and inhibitory activity.

Experimental Workflow: cPLA2α Inhibition Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare Recombinant Human cPLA2α mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_substrate Prepare Fluorescent Substrate (e.g., GLU micelle) prep_inhibitor Prepare Test Inhibitor (derivative of this compound) prep_inhibitor->mix add_substrate Initiate Reaction by Adding Substrate mix->add_substrate incubate Incubate at Room Temperature add_substrate->incubate measure_fluorescence Measure Fluorescence Intensity (Excitation/Emission) incubate->measure_fluorescence inhibition_curve Plot Fluorescence vs. Inhibitor Concentration measure_fluorescence->inhibition_curve ic50_calc Calculate IC50 Value inhibition_curve->ic50_calc

Workflow for cPLA2α enzyme inhibition assay.
Detailed Protocol: cPLA2α Inhibition Assay
  • Reagent Preparation: Prepare solutions of recombinant human cPLA2α, the fluorescent substrate (e.g., 7-hydroxycoumarinyl-γ-linolenate, GLU, in mixed micelles), and the test inhibitor at various concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme and the test inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by cPLA2α releases the fluorescent coumarin.

  • Data Analysis: Plot the rate of the enzymatic reaction against the concentration of the inhibitor to determine the IC50 value.

Immuno-Oncology: Targeting the PD-1/PD-L1 Interaction

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[8] Blocking this interaction with therapeutic agents can restore the anti-tumor activity of the immune system.

Scientific Rationale and Mechanism of Action

Small molecule inhibitors of the PD-1/PD-L1 interaction offer potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.[8] this compound has been employed in the synthesis of novel terphenyl-based PD-L1 inhibitors.[8][9] These compounds are designed to bind to PD-L1 and prevent its interaction with PD-1, thereby unleashing the cytotoxic activity of T cells against cancer cells.

Quantitative Data: PD-L1 Inhibitors
CompoundHTRF IC50 (nM)Reference
7a 0.82[8]
7e < 1[8]
8g 2.07[9]

HTRF: Homogeneous Time-Resolved Fluorescence

Experimental Workflow: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

G cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection cluster_analysis Data Analysis prep_pd1 Prepare Tagged PD-1 (e.g., His-tagged) mix Mix PD-1, PD-L1, and Inhibitor prep_pd1->mix prep_pdl1 Prepare Tagged PD-L1 (e.g., Fc-tagged) prep_pdl1->mix prep_inhibitor Prepare Test Inhibitor prep_inhibitor->mix prep_ab Prepare Labeled Antibodies (Anti-His-d2 and Anti-Fc-Eu3+) incubate1 Incubate to allow binding/inhibition mix->incubate1 add_ab Add Labeled Antibodies incubate1->add_ab incubate2 Incubate to allow antibody binding add_ab->incubate2 read_htrf Read HTRF Signal (665 nm / 620 nm) incubate2->read_htrf inhibition_curve Plot HTRF Ratio vs. Inhibitor Concentration read_htrf->inhibition_curve ic50_calc Calculate IC50 Value inhibition_curve->ic50_calc

Workflow for PD-1/PD-L1 HTRF assay.
Detailed Protocol: PD-1/PD-L1 HTRF Assay
  • Reagent Preparation: Prepare solutions of recombinant human PD-1 (e.g., His-tagged) and PD-L1 (e.g., Fc-tagged), as well as the test inhibitor at various concentrations. Prepare the HTRF detection antibodies (e.g., anti-His-d2 and anti-Fc-Eu3+).

  • Assay Setup: In a low-volume 384-well plate, add PD-1, PD-L1, and the test inhibitor.

  • Incubation 1: Incubate the plate to allow for the binding of PD-1 and PD-L1 and for the inhibitor to exert its effect.

  • Antibody Addition: Add the HTRF detection antibodies to the wells.

  • Incubation 2: Incubate the plate to allow the antibodies to bind to their respective tags on the proteins.

  • HTRF Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC50 value.

Neuromodulation: Targeting the GABA-A Receptor

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[10] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[10]

Scientific Rationale and Mechanism of Action

Modulation of the GABA-A receptor is a well-established therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[11] this compound is a key precursor in the synthesis of muscimol, a potent GABA-A receptor agonist.[11] This highlights the potential of this scaffold in the development of novel GABAergic modulators with tailored pharmacological profiles. The isoxazole ring in these compounds acts as a bioisostere of the carboxylate group of GABA, enabling them to bind to the GABA binding site on the receptor.

Experimental Workflow: Electrophysiological Assay for GABA-A Receptor Modulation

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_cells Culture Cells Expressing GABA-A Receptors (e.g., Xenopus oocytes or HEK293 cells) patch_clamp Establish Whole-Cell Patch-Clamp Configuration prep_cells->patch_clamp prep_solutions Prepare Extracellular Solution and Solutions of GABA and Test Compound apply_gaba Apply GABA to Elicit a Baseline Current prep_solutions->apply_gaba apply_compound Co-apply GABA and Test Compound prep_solutions->apply_compound patch_clamp->apply_gaba patch_clamp->apply_compound record_current Record Changes in Membrane Current apply_gaba->record_current apply_compound->record_current dose_response Generate Dose-Response Curve record_current->dose_response ec50_calc Calculate EC50 or IC50 Value dose_response->ec50_calc

Workflow for GABA-A receptor electrophysiology assay.
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype and incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with extracellular solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

  • GABA Application: Apply a known concentration of GABA to the oocyte to elicit a baseline current response.

  • Compound Application: Co-apply GABA with varying concentrations of the test compound and record the resulting current.

  • Data Analysis: Measure the peak current amplitude in the presence of the test compound and normalize it to the baseline GABA response. Plot the normalized response against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

Derivatives of this compound represent a rich source of novel therapeutic agents with the potential to address a wide range of unmet medical needs. The versatility of this chemical scaffold allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for diverse biological targets, including the σ1 receptor, cPLA2α, PD-L1, and the GABA-A receptor. The experimental workflows and protocols detailed in this guide provide a robust framework for the identification and validation of new drug candidates derived from this promising chemical starting material.

References

  • Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy in cells. (2018). RSC Advances. [Link]

  • Inhibition of Cytosolic Phospholipase A2α: Hit to Lead Optimization. (2006). Journal of Medicinal Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 4-(Aminomethyl)-1-hydroxypyrazole Analogues of Muscimol as γ-Aminobutyric Acid A Receptor Agonists. (2014). Journal of Medicinal Chemistry. [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). European Journal of Medicinal Chemistry. [Link]

  • Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. (2021). ACS Publications. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Psychoactive Isoxazoles, Muscimol and Isoxazole derivatives from the Amanita (Agaricomycetes) Species. New Trends in Synthesis, Dosage, and Biological Properties: A Review. (2023). International Journal of Medicinal Mushrooms. [Link]

  • MODULATORS OF ESTROGEN RECEPTOR PROTEOLYSIS AND ASSOCIATED METHODS OF USE. (2018).
  • Classics in Chemical Neuroscience: Muscimol. (2019). ACS Chemical Neuroscience. [Link]

  • Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth. (2018). RSC Publishing. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). Molecules. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry. [Link]

Sources

The Strategic Role of Methyl 3-hydroxyisoxazole-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is unequivocally one such "privileged structure."[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in a variety of non-covalent interactions have rendered it a valuable component in a wide array of biologically active compounds. This guide delves into the specific and strategic role of a key derivative, Methyl 3-hydroxyisoxazole-5-carboxylate, exploring its synthesis, chemical versatility, and profound impact on the development of innovative therapeutics, particularly in the realm of neuroscience.

Physicochemical Properties and Synthesis of this compound

This compound (CAS 10068-07-2) is a light yellow, powdered solid with a melting point in the range of 160-163°C.[4][5] It is soluble in common organic solvents such as methanol, ethanol, ethyl acetate, and chloroform.[4][5]

PropertyValueReference
CAS Number 10068-07-2[4]
Molecular Formula C₅H₅NO₄[4]
Molecular Weight 143.10 g/mol [4]
Melting Point 160-163 °C[4][5]
Appearance Light yellow powder[4][6]
Solubility Soluble in chloroform, ethanol, ether, ethyl acetate, methanol[4][5]

A robust and scalable synthesis of this compound has been developed, highlighting its accessibility as a key starting material for drug discovery programs.[7][8] The synthesis typically involves a two-step process commencing from dimethyl fumarate.[7][8]

Experimental Protocol: Kilogram-Scale Synthesis of this compound

Step 1: Bromination of Dimethyl Fumarate

  • Rationale: This step introduces bromine atoms across the double bond of dimethyl fumarate, creating a key intermediate for the subsequent cyclization. The use of photoflow conditions allows for a safe and efficient radical bromination on a large scale.

  • Procedure:

    • A solution of dimethyl fumarate in a suitable solvent (e.g., dichloromethane) is prepared.

    • N-Bromosuccinimide (NBS) is added as the bromine source, along with a radical initiator such as azobisisobutyronitrile (AIBN).

    • The reaction mixture is passed through a photoflow reactor equipped with a suitable light source (e.g., visible light lamp).

    • The continuous flow setup ensures consistent irradiation and temperature control, leading to a high-yielding and selective dibromination.

    • Upon completion, the solvent is removed under reduced pressure to yield the dibrominated intermediate.

Step 2: Condensation with Hydroxyurea

  • Rationale: This is the crucial cyclization step where the dibrominated intermediate reacts with hydroxyurea to form the 3-hydroxyisoxazole ring. The hydroxyurea acts as the source of the N-O- moiety of the isoxazole.

  • Procedure:

    • The dibrominated intermediate from Step 1 is dissolved in a suitable solvent, such as methanol.

    • A solution of hydroxyurea is added to the reaction mixture.

    • A base, such as sodium methoxide, is added to facilitate the condensation and cyclization.

    • The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or LC-MS.

    • Work-up involves acidification to precipitate the product, followed by filtration and drying to afford this compound.

This synthetic route is a self-validating system in that the purity and yield of the final product are directly dependent on the efficiency and selectivity of the preceding steps, which can be readily monitored and controlled.

The 3-Hydroxyisoxazole Moiety: A Bioisostere of Carboxylic Acids

A pivotal role of this compound in medicinal chemistry stems from its core 3-hydroxyisoxazole moiety, which serves as a bioisostere for the carboxylic acid functional group.[9][10] Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity.

Carboxylic acids, while often crucial for target binding through hydrogen bonding and ionic interactions, can present several challenges in drug development, including:

  • Metabolic Instability: They are susceptible to glucuronidation, leading to rapid clearance.[10]

  • Toxicity: The formation of reactive acyl glucuronides can lead to idiosyncratic toxicity.[10]

  • Poor Membrane Permeability: The ionizable nature of carboxylic acids can limit their ability to cross biological membranes, such as the blood-brain barrier.[10]

The 3-hydroxyisoxazole group effectively mimics the key features of a carboxylic acid. It is a planar, acidic heterocycle with a pKa of approximately 4-5, similar to that of many carboxylic acids.[9] This allows it to engage in similar hydrogen bonding and ionic interactions with biological targets. However, it offers several advantages:

  • Enhanced Metabolic Stability: The isoxazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid.

  • Improved Lipophilicity: The 3-hydroxyisoxazole moiety is more lipophilic than a carboxylate, which can improve membrane permeability.

  • Modulated Acidity: The acidity of the 3-hydroxyisoxazole can be fine-tuned through substitution on the ring, allowing for optimization of target binding and pharmacokinetic properties.

Bioisosteric relationship between carboxylic acids and 3-hydroxyisoxazoles.

Application in Neuroscience: Targeting Glutamate Receptors

The most significant application of this compound and its derivatives lies in the field of neuroscience, particularly in the modulation of ionotropic glutamate receptors (iGluRs). Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, are crucial for synaptic plasticity, learning, and memory.[11][12] Dysregulation of glutamatergic signaling is implicated in a range of neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, and depression.[11][13]

The 3-hydroxyisoxazole scaffold is a key pharmacophore in many potent and selective ligands for glutamate receptors. A prime example is the naturally occurring amino acid, ibotenic acid, an agonist at NMDA receptors.[3] This natural precedent underscores the inherent ability of this heterocyclic system to interact with the glutamate binding sites of these receptors.

AMPA Receptor Modulation

Derivatives of this compound have been extensively explored as modulators of AMPA receptors. These receptors mediate the majority of fast excitatory synaptic transmission in the brain.[14]

Positive Allosteric Modulators (PAMs):

AMPA receptor PAMs are compounds that bind to an allosteric site on the receptor, enhancing its function in the presence of glutamate. This can lead to an increase in synaptic strength and has therapeutic potential for cognitive enhancement and the treatment of depression.

Antagonists:

Conversely, AMPA receptor antagonists block the action of glutamate and can be neuroprotective in conditions of excitotoxicity, such as stroke and epilepsy.

AMPA Receptor Signaling Pathway

The activation of AMPA receptors by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This initial depolarization is critical for the subsequent activation of NMDA receptors, which allows for calcium influx and the initiation of downstream signaling cascades that underpin long-term potentiation (LTP), a cellular correlate of learning and memory.

AMPA_Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Na_influx Na+ Influx AMPA_R->Na_influx Opens channel Depolarization Depolarization Na_influx->Depolarization Depolarization->NMDA_R Relieves Mg2+ block Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens channel Mg_block_removal Mg2+ Block Removal CaMKII CaMKII Activation Ca_influx->CaMKII PKC PKC Activation Ca_influx->PKC PKA PKA Activation Ca_influx->PKA LTP Long-Term Potentiation (LTP) (Synaptic Strengthening) CaMKII->LTP PKC->LTP CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->LTP

Simplified AMPA receptor signaling pathway leading to LTP.
Synthesis of Isoxazole-Based AMPA Receptor Modulators

This compound is a versatile starting material for the synthesis of a variety of AMPA receptor modulators. The following is a generalized protocol for the synthesis of isoxazole-4-carboxamide derivatives, which have shown promise as AMPA receptor modulators.[15]

Experimental Workflow: Synthesis of Isoxazole-4-Carboxamide Derivatives

Synthesis_Workflow Start Methyl 3-hydroxyisoxazole- 5-carboxylate Step1 Protection of Hydroxyl Group Start->Step1 Step2 Introduction of Carboxamide Precursor at C4 Step1->Step2 Step3 Amide Coupling with Amine Step2->Step3 Step4 Deprotection Step3->Step4 Final_Product Isoxazole-4-carboxamide Derivative Step4->Final_Product

General workflow for the synthesis of isoxazole-4-carboxamide derivatives.

Detailed Protocol:

  • Protection of the Hydroxyl Group: The hydroxyl group of this compound is first protected to prevent unwanted side reactions. Common protecting groups include benzyl or silyl ethers.

  • Functionalization at the C4 Position: The C4 position of the isoxazole ring is activated for the introduction of a carboxylic acid or its equivalent. This can be achieved through various methods, such as formylation followed by oxidation.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine).[15]

  • Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final isoxazole-4-carboxamide derivative.

The choice of the amine in the amide coupling step is critical for determining the pharmacological profile of the final compound and is a key aspect of structure-activity relationship (SAR) studies.

Pharmacological Data of Isoxazole-Based AMPA Receptor Modulators

The following table summarizes representative pharmacological data for isoxazole-based AMPA receptor modulators, demonstrating the potency and selectivity that can be achieved with this scaffold.

Compound ClassTargetActivityPotencyReference
Isoxazole-4-carboxamide DerivativesAMPA ReceptorInhibitorCIC-1: 8-fold inhibition; CIC-2: 7.8-fold reduction[15]
Bis(isoxazole) DerivativesAMPA ReceptorPositive Allosteric ModulatorPotentiation of kainate-induced currents up to 77% at 10⁻¹⁰ M[16]
AMOA Analogs (ATOA and ATPO)AMPA ReceptorAntagonistIC₅₀ = 150 µM (ATOA), 28 µM (ATPO)[17]

Future Directions and Conclusion

This compound has firmly established its position as a cornerstone in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system. Its role as a carboxylic acid bioisostere provides a rational basis for its use in overcoming common drug development hurdles. The successful application of its derivatives in modulating the activity of glutamate receptors, especially AMPA receptors, highlights the immense potential of this scaffold.

Future research will likely focus on:

  • Fine-tuning Pharmacokinetic Properties: Further optimization of derivatives to enhance brain penetration and metabolic stability.

  • Exploring New Therapeutic Areas: Investigating the potential of isoxazole-based compounds in other disease areas where modulation of glutamate signaling is beneficial.

  • Developing Subtype-Selective Modulators: Designing ligands that can selectively target specific AMPA receptor subunit compositions to achieve more targeted therapeutic effects with fewer side effects.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3).
  • Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid | Organic Process Research & Development - ACS Publications. (2024, January 22).
  • Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid | Organic Process Research & Development. (n.d.).
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - MDPI. (n.d.).
  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 - ChemicalBook. (2025, July 4).
  • This compound - Chem-Impex. (n.d.).
  • AMPA receptor - Wikipedia. (n.d.).
  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. (n.d.).
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.).
  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (2022, May 19).
  • Synthesis and Pharmacology of Highly Selective Carboxy and Phosphono Isoxazole Amino Acid AMPA Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity? - PubMed. (n.d.).
  • AMPA (amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptors in human brain tissues - PubMed. (n.d.).
  • The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity? - PubMed. (n.d.).
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - MDPI. (2023, November 9).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate and its derivatives. The isoxazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, prized for its metabolic stability and ability to participate in various biological interactions.[1][2][3] This guide emphasizes not just the procedural steps but the underlying chemical principles, offering insights into reaction mechanisms, scalability, and the mitigation of common side reactions.

Core Synthetic Strategies for the Isoxazole Ring

The construction of the 3-hydroxyisoxazole-5-carboxylate core can be approached through several reliable methods. The choice of method often depends on the desired scale, available starting materials, and safety considerations. We will detail two primary, field-proven approaches.

Method A: Scalable Synthesis from Dimethyl Fumarate

For kilogram-scale production, a robust and safe process has been developed starting from readily available commodity chemicals. This route involves the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea.[4] The use of photoflow technology for bromination offers superior safety and control over traditional batch processes, minimizing the handling of hazardous reagents and improving reaction efficiency.

The synthesis begins with the selective bromination of dimethyl fumarate to form the corresponding dibromo adduct. This intermediate then undergoes a condensation reaction with hydroxyurea. The hydroxyurea acts as the N-O-H source, cyclizing with the dicarbonyl equivalent to form the 3-hydroxyisoxazole ring system, with the ester groups guiding the regiochemistry to yield the desired 5-carboxylate product.

cluster_0 Step 1: Photoflow Bromination cluster_1 Step 2: Condensation & Cyclization A Dimethyl Fumarate C Photoflow Reactor A->C B Bromine B->C D Dibromo Intermediate C->D F Reaction Vessel D->F E Hydroxyurea E->F G Methyl 3-hydroxyisoxazole- 5-carboxylate F->G

Caption: Workflow for the kilogram-scale synthesis.

  • Photoflow Bromination: A solution of dimethyl fumarate in a suitable solvent is continuously pumped through a photoflow reactor. Simultaneously, a solution of bromine is introduced into the stream. The mixture is irradiated with an appropriate light source to initiate the bromination reaction. The output stream containing the dibromo intermediate is collected.

  • Condensation: The collected dibromo intermediate is then reacted with hydroxyurea in a batch reactor. The reaction is typically carried out in the presence of a base to facilitate the condensation and cyclization.

  • Work-up and Isolation: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove inorganic salts. The product, this compound, is then isolated by extraction with an organic solvent, followed by concentration under reduced pressure. The crude product can be further purified by recrystallization.

Method B: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly modular method for constructing the isoxazole ring.[5][6][7] This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The regioselectivity of this reaction is a key consideration, but for terminal alkynes like methyl propiolate, it reliably yields the 5-substituted isoxazole.

Nitrile oxides are typically unstable and are therefore generated in situ from more stable precursors, most commonly aldoximes. The aldoxime is oxidized, often using an N-halosuccinimide (like NCS) or bleach, to form a transient hydroximoyl halide, which then eliminates HX in the presence of a mild base (e.g., triethylamine) to yield the nitrile oxide.[7][8] This highly reactive intermediate is immediately trapped by the alkyne present in the reaction mixture to form the isoxazole ring.

G cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition Aldoxime R-CH=N-OH Intermediate [R-C(Cl)=N-OH] Aldoxime->Intermediate Oxidation NCS NCS NitrileOxide R-C≡N⁺-O⁻ Intermediate->NitrileOxide Elimination Base Base (-HCl) Isoxazole 5-substituted Isoxazole NitrileOxide->Isoxazole Reaction with Alkyne Alkyne H-C≡C-CO₂Me Alkyne->Isoxazole

Caption: Generation of nitrile oxide and subsequent cycloaddition.

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve the desired aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, for example, triethylamine (1.1 eq.). Cool the mixture in an ice bath.[8]

  • Oxidation: Slowly add a solution of N-chlorosuccinimide (NCS) or a dilute solution of sodium hypochlorite (bleach) to the stirred mixture. Monitor the reaction by TLC to observe the consumption of the aldoxime.

  • Cycloaddition: Once the formation of the nitrile oxide is indicated, add methyl propiolate (1.2 eq.) to the reaction mixture. Allow the reaction to stir at room temperature until completion.[8]

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

A common side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole N-oxide).[8] This is favored when the concentration of the nitrile oxide is high relative to the dipolarophile.

  • Mitigation Strategy: Generate the nitrile oxide slowly in situ in the presence of the alkyne. This can be achieved by the slow, dropwise addition of the oxidizing agent (e.g., bleach) to the mixture of the aldoxime, base, and alkyne. This ensures the nitrile oxide concentration remains low, favoring cycloaddition over dimerization.[8]

Derivatization of the this compound Core

The core structure provides two primary handles for further functionalization: the acidic 3-hydroxy group and the C4 position of the isoxazole ring.

O-Alkylation of the 3-Hydroxy Group

The hydroxyl group can be readily alkylated to introduce a variety of substituents, which is a common strategy in drug design to modulate properties like solubility and metabolic stability. A simple methylation is a representative example.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in dimethylformamide (DMF) and cool the solution to 0°C.

  • Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

  • Alkylation: Add methyl iodide (CH₃I, 1.5 eq.) and allow the mixture to stir at room temperature for approximately 14 hours.

  • Work-up: Pour the reaction mixture into an ice-cold aqueous HCl solution (e.g., 0.5 M) and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with a saturated aqueous solution of Na₂CO₃, dry over MgSO₄, filter, and concentrate. The resulting solid can be purified by silica gel column chromatography to yield the desired product.

C4-Functionalization: Nitration and Reduction to an Amine

Introducing functional groups at the C4 position is a key strategy for exploring structure-activity relationships. A common route is through nitration, followed by reduction to the corresponding amine.

A Methyl 3-methoxyisoxazole- 5-carboxylate B Nitration (Tf₂O, TMAn) A->B C Methyl 3-methoxy-4-nitroisoxazole- 5-carboxylate B->C D Reduction (Fe, AcOH) C->D E Methyl 4-amino-3-methoxyisoxazole- 5-carboxylate D->E

Caption: Workflow for C4-amination via nitration and reduction.

  • Nitration: To a solution of tetramethylammonium nitrate (3.0 eq.) in DCM, add triflic anhydride (3.0 eq.) at room temperature and stir for 2 hours. Then, add a solution of Methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq.) in DCM. Reflux the mixture for approximately 48 hours. After cooling, partition the mixture between water and DCM. The combined organic layers are washed, dried, and concentrated. The crude nitro-isoxazole is purified by column chromatography.

  • Reduction: Dissolve the purified Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (1.0 eq.) in a mixture of acetic acid and water (e.g., 3:1 v/v). Add iron powder (5.0 eq.) and stir the mixture at 50°C for 2 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Basify the mixture with a saturated aqueous solution of Na₂CO₃ and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude amino-isoxazole, which can be further purified.

Summary of Key Compound Data

Compound NameCAS NumberMolecular FormulaAppearanceMelting Point (°C)
This compound10068-07-2C₅H₅NO₄Light yellow powder160-163[9][10][11]
Methyl 3-methoxyisoxazole-5-carboxylate19780-35-9C₆H₇NO₄Colorless solid-
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate143467-93-6C₆H₆N₂O₆Yellowish oil-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateNot listedC₆H₈N₂O₄Solid-

References

  • Psaier, M., et al. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link]

  • Jayaseelan, S., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science. [Link]

  • Tatum, L. A., et al. (2017). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. [Link]

  • Tan, S. M., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. PharmaChem. [Link]

  • Dehaen, W., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2021). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research. [Link]

  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData. [Link]

  • Sielski, M., et al. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Konkala, K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Chemdad Co. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. [Link]

  • ChemSynthesis. methyl 3-hydroxy-5-isoxazolecarboxylate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Google Patents. (1986). Process for preparing 3-hydroxy-5-methylisoxazole.

Sources

Application Note: The Strategic Role of Methyl 3-hydroxyisoxazole-5-carboxylate in the Convergent Synthesis of Tetracycline Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to a Classic Antibiotic

The tetracyclines are a critically important class of broad-spectrum antibiotics that have been a cornerstone of medicine for over half a century.[1] However, the rise of antibiotic resistance necessitates the development of novel tetracycline analogs with improved efficacy against resistant bacterial strains.[2] Historically, the production of tetracyclines has been dominated by semi-synthesis, a process that limits the scope of accessible structural modifications.[1][3] The total synthesis of these complex molecules has been a long-standing challenge in organic chemistry. A breakthrough in this field was the development of a convergent and highly versatile synthetic platform by the Myers research group, which allows for the rapid assembly of a diverse range of tetracycline analogs.[1][3] This approach hinges on the efficient construction of a key bicyclic AB-ring precursor, an "AB enone."[3][4]

This application note details a practical and enantioselective synthetic route to this key AB enone precursor, starting from the commercially available and structurally simple building block, Methyl 3-hydroxyisoxazole-5-carboxylate .[5][6][7] This strategy highlights the crucial role of the isoxazole moiety, not only as a latent A-ring functionality but also as a strategic element that facilitates key bond-forming events.

The Isoxazole Strategy: A Masked Amide for A-Ring Construction

The core challenge in tetracycline synthesis is the construction of the densely functionalized and stereochemically complex tetracyclic core. The A-ring, with its vinylogous carbamic acid, is particularly sensitive. The strategy pioneered by Stork and Hagedorn introduced the use of a 3-benzyloxyisoxazole as a stable surrogate for this reactive moiety, which can be unmasked under mild hydrogenolytic conditions in the final stages of the synthesis.[8][9] The Myers synthesis platform masterfully employs this concept.[3]

The journey from this compound to the versatile AB enone precursor is a testament to modern synthetic organic chemistry, involving several key transformations that will be detailed in the subsequent protocols.

Synthetic Workflow: From Isoxazole Ester to the AB Enone Precursor

The overall synthetic strategy is a linear sequence that constructs the AB-ring system with high stereocontrol. The isoxazole core serves as the foundation for the A-ring, while the B-ring is formed through a key intramolecular Diels-Alder cycloaddition.

Tetracycline Precursor Synthesis start This compound step1 O-Benzylation & DIBAL-H Reduction start->step1 aldehyde 3-Benzyloxy-5-isoxazolecarboxaldehyde step1->aldehyde step2 Enantioselective Divinylzinc Addition aldehyde->step2 allylic_alcohol Chiral Allylic Alcohol step2->allylic_alcohol step3 Coupling with 3-Methoxyfurfural allylic_alcohol->step3 diels_alder_precursor Diels-Alder Precursor step3->diels_alder_precursor step4 Intramolecular Diels-Alder Cycloaddition diels_alder_precursor->step4 oxabicycle Oxabicyclic Intermediate step4->oxabicycle step5 Ring Opening & Silylation oxabicycle->step5 end AB Enone Precursor step5->end

Caption: Overall workflow for the synthesis of the AB enone precursor.

Detailed Protocols

The following protocols are based on the practical, enantioselective synthetic route developed by Brubaker and Myers.[5]

Part 1: Preparation of 3-Benzyloxy-5-isoxazolecarboxaldehyde

This initial two-step sequence transforms the commercially available starting material into a key aldehyde intermediate.

Protocol 1.1: O-Benzylation of this compound

  • Objective: To protect the hydroxyl group of the isoxazole as a benzyl ether. This is a crucial step as the benzyloxy group serves as a stable protecting group that can be removed under mild hydrogenolysis conditions at a later stage.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield Methyl 3-benzyloxyisoxazole-5-carboxylate.

Protocol 1.2: Reduction to 3-Benzyloxy-5-isoxazolecarboxaldehyde

  • Objective: To selectively reduce the methyl ester to an aldehyde. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures to prevent over-reduction to the alcohol.

  • Procedure:

    • Dissolve Methyl 3-benzyloxyisoxazole-5-carboxylate (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of DIBAL-H (1.1 eq) in toluene, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-Benzyloxy-5-isoxazolecarboxaldehyde.

Part 2: Enantioselective Synthesis of the AB Enone Precursor

This part of the synthesis involves the creation of the key stereocenters and the formation of the bicyclic ring system.

Protocol 2.1: Enantioselective Addition of Divinylzinc

  • Objective: To create a chiral allylic alcohol through the enantioselective addition of a vinyl nucleophile to the aldehyde. This step establishes a key stereocenter that directs the stereochemistry of subsequent transformations.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a solution of a chiral ligand, such as a camphor-derived amino alcohol, in anhydrous toluene.

    • Add a solution of diethylzinc, followed by divinylzinc.

    • Cool the mixture and add a solution of 3-Benzyloxy-5-isoxazolecarboxaldehyde (1.0 eq) in toluene.

    • Stir the reaction at the appropriate temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

    • The resulting chiral allylic alcohol is purified by column chromatography.

Protocol 2.2: Coupling with 3-Methoxyfurfural and Intramolecular Diels-Alder Cycloaddition

  • Objective: To assemble the precursor for the intramolecular Diels-Alder reaction and then trigger the cycloaddition to form the AB-ring system. The furan moiety acts as the diene and the vinyl group as the dienophile in this key ring-forming step.

  • Procedure:

    • The chiral allylic alcohol is first converted to a suitable amine derivative.[5]

    • This amine is then deprotonated with n-butyllithium at low temperature (-100 °C to -65 °C) and reacted with 3-methoxyfurfural to form the Diels-Alder precursor.[5]

    • The intramolecular Diels-Alder cycloaddition is then carried out by heating the precursor in a suitable solvent, leading to the formation of the oxabicyclic intermediate.[5]

Protocol 2.3: Ring Opening and Silylation to the AB Enone

  • Objective: To open the oxabicyclic ring system and protect the resulting tertiary hydroxyl group to yield the final AB enone precursor.

  • Procedure:

    • The oxabicyclic intermediate is treated with boron trichloride in dichloromethane at -40 °C. This step facilitates the opening of the oxabicycle and demethylates the methyl enol ether.[5]

    • The resulting tertiary alcohol is then protected as a tert-butyldimethylsilyl (TBS) ether using TBS-triflate to give the final AB enone precursor.[5]

    • The product is purified by column chromatography.[5]

Application in Tetracycline Synthesis: The Michael-Claisen Cyclization

The synthesized AB enone is a versatile precursor for the construction of a wide array of tetracycline analogs. The next crucial step is the convergent coupling of this AB-ring precursor with a D-ring precursor via a Michael-Claisen cyclization.[3][8]

Michael_Claisen_Cyclization AB_enone AB Enone Precursor step1 Michael-Claisen Cyclization AB_enone->step1 D_ring D-Ring Precursor D_ring->step1 tetracycline_core Protected Tetracycline Core step1->tetracycline_core step2 Deprotection tetracycline_core->step2 tetracycline_analog Tetracycline Analog step2->tetracycline_analog

Caption: Convergent synthesis of tetracyclines via Michael-Claisen cyclization.

This key reaction forms the C-ring of the tetracycline molecule in a single, highly stereocontrolled step.[8] The choice of the D-ring precursor can be widely varied, allowing for the synthesis of novel tetracycline analogs with potentially improved pharmacological properties.[3][8] The final steps involve the deprotection of the protecting groups, including the hydrogenolysis of the benzyloxyisoxazole to unveil the A-ring's vinylogous carbamic acid functionality.[3][8]

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductYieldReference
O-Benzylation & ReductionThis compoundBenzyl bromide, K2CO3; DIBAL-H3-Benzyloxy-5-isoxazolecarboxaldehydeHigh[5]
Enantioselective Addition & Coupling3-Benzyloxy-5-isoxazolecarboxaldehydeDivinylzinc, chiral ligand; n-BuLi, 3-methoxyfurfuralDiels-Alder Precursor88%[5]
Intramolecular Diels-Alder & Ring Opening/SilylationDiels-Alder PrecursorHeat; BCl3, TBS-OTfAB Enone Precursor58%[5]
Overall This compound AB Enone Precursor 21% [5]

Conclusion: A Versatile Building Block for Antibiotic Discovery

This application note has detailed the strategic use of this compound in the enantioselective synthesis of a key AB enone precursor for tetracycline antibiotics. This synthetic route, developed by the Myers group, provides a robust and scalable platform for accessing a wide variety of tetracycline analogs that would be difficult to obtain through traditional semi-synthetic methods. The clever use of the isoxazole moiety as a masked A-ring functionality is a central feature of this elegant synthetic strategy. This approach opens up new avenues for the discovery and development of next-generation tetracycline antibiotics to combat the growing threat of antibiotic resistance.

References

  • Brubaker, J. D., & Myers, A. G. (2007). A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics. Organic letters, 9(18), 3523–3525. [Link]

  • Brubaker, J. D., & Myers, A. G. (2007). A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics. Organic Letters, 9(18), 3523-3525.[Link]

  • Myers, A. G. Research Group. Tetracyclines. Harvard University. [Link]

  • Charest, M. G., Lerner, C. D., Brubaker, J. D., Siegel, D. R., & Myers, A. G. (2005). A convergent enantioselective synthesis of (-)-tetracycline. Science, 308(5720), 395-398. [Link]

  • Kummer, D. A., et al. (2011). A practical, convergent route to the key precursor to the tetracycline antibiotics. Chemical science, 2(5), 913-918. [Link]

  • Charest, M. G., Siegel, D. R., & Myers, A. G. (2005). Synthesis of (-)-tetracycline. Journal of the American Chemical Society, 127(23), 8292-8293. [Link]

  • Kummer, D. A., et al. (2011). A practical, convergent route to the key precursor to the tetracycline antibiotics. SciSpace. [Link]

  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chongqing Chemdad Co.[Link]

  • Kummer, D. A., et al. (2011). A practical, convergent route to the key precursor to the tetracycline antibiotics. Harvard DASH. [Link]

  • Charest, M. G., Siegel, D. R., & Myers, A. G. (2005). Synthesis of (-)-Tetracycline. ResearchGate. [Link]

  • Stork, G., & Hagedorn III, A. A. (1978). 3-Benzyloxyisoxazole system in construction of tetracyclines. Journal of the American Chemical Society, 100(11), 3609-3611. [Link]

  • Brubaker, J. D., & Myers, A. G. (2007). A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics. PubMed. [Link]

  • Taber, D. F. (2005). Total Synthesis of the Tetracyclines. Organic Chemistry Portal. [Link]

  • Charest, M. G., Siegel, D. R., & Myers, A. G. (2005). Synthesis of (-)-tetracycline. SciSpace. [Link]

  • Tetracycline - Chemical syntheses. Unacademy. [Link]

  • Synthetic Strategies Toward the Synthesis of Tetracyclines. Denmark Group. [Link]

  • Charest, M. G., et al. (2008). A robust platform for the synthesis of new tetracycline antibiotics. PubMed. [Link]

  • Myers, A. G., et al. (2005). Synthesis of tetracyclines and analogues thereof.
  • Yarnell, A. (2005). Synthetic Route To Tetracyclines. C&EN. [Link]

  • Charest, M. G., et al. (2008). A Robust Platform for the Synthesis of New Tetracycline Antibiotics. ACS Publications. [Link]

Sources

Application Notes and Protocols for Methyl 3-hydroxyisoxazole-5-carboxylate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Isoxazole Intermediate

Methyl 3-hydroxyisoxazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its unique chemical architecture, featuring a reactive isoxazole ring substituted with hydroxyl and methyl ester functional groups, makes it a valuable precursor in the development of innovative agrochemicals, particularly fungicides.[1] The isoxazole moiety is a well-established pharmacophore in crop protection, known for its metabolic stability and potent biological activity.[2] This document provides a comprehensive guide for researchers and formulation scientists on the application of this compound in the development of effective agrochemical formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active ingredient precursor is fundamental for successful formulation development.

PropertyValueSource
CAS Number 10068-07-2[1]
Molecular Formula C₅H₅NO₄[1][3]
Molecular Weight 143.10 g/mol [1][3]
Appearance White to almost white crystalline powder[1]
Melting Point 162 - 166 °C[1]
Solubility Soluble in chloroform, ethanol, ether, ethyl acetate, and methanol.[4]
pKa 11.25 ± 0.40 (Predicted)[5]
LogP -0.2 (Computed)[3]

The Isoxazole Scaffold in Agrochemicals: A Privileged Structure

The isoxazole ring is a prominent feature in a multitude of successful agrochemicals.[6] Its presence often imparts desirable properties such as enhanced biological efficacy, favorable metabolic profiles in plants and soil, and a unique mode of action that can help in managing resistance to existing chemistries.[7]

Significance of the 3-Hydroxy and 5-Carboxylate Functional Groups

The functional groups on the isoxazole ring of this compound play distinct and crucial roles in its journey from a chemical intermediate to a potent agrochemical active ingredient.

  • The 3-Hydroxy Group: This group is a key determinant of the molecule's biological activity. In the case of the well-known fungicide Hymexazol (3-hydroxy-5-methylisoxazole), the 3-hydroxy moiety is essential for its fungicidal action.[8] Once absorbed by the plant, Hymexazol is metabolized into two active glucosides: an O-glucoside and an N-glucoside.[9] The O-glucoside, in particular, exhibits strong antibacterial activity and can chelate with metal ions in the soil, which is believed to contribute to the inhibition of fungal spore germination.[9] The acidic nature of the hydroxyl group also influences its reactivity and potential interactions within a formulation.

  • The 5-Carboxylate Group: The methyl ester at the 5-position serves primarily as a reactive handle for synthetic modifications. It is a versatile functional group that can be transformed into a variety of other moieties to modulate the final compound's properties, including its spectrum of activity, systemic movement within the plant, and environmental fate. For instance, the conversion of the ester to other functional groups is a key step in the synthesis of various isoxazole-based pesticides.[10]

G cluster_0 This compound cluster_1 Key Functional Groups & Their Roles cluster_2 Influence on Final Agrochemical Properties Structure 3_Hydroxy 3-Hydroxy Group 5_Carboxylate 5-Carboxylate Group Biological_Activity Biological Activity (e.g., Fungicidal Action) 3_Hydroxy->Biological_Activity Essential for fungicidal activity Metabolism Metabolism in Plants (Formation of Active Glucosides) 3_Hydroxy->Metabolism Site of glucosidation Synthetic_Modification Synthetic Versatility (Handle for Derivatization) 5_Carboxylate->Synthetic_Modification Reactive site for further synthesis Physicochemical_Properties Modulation of Physicochemical Properties (Solubility, Systemicity) Synthetic_Modification->Physicochemical_Properties Influences final properties

Structure-Activity Relationship of this compound.

Synthetic Protocol: From Intermediate to Active Ingredient

A plausible synthetic pathway to a fungicidally active molecule from this compound involves the conversion of the 5-carboxylate group to a methyl group, yielding Hymexazol (3-hydroxy-5-methylisoxazole). This transformation can be achieved through a two-step process involving hydrolysis of the ester to a carboxylic acid, followed by decarboxylation.

Protocol 1: Synthesis of Hymexazol

Objective: To synthesize 3-hydroxy-5-methylisoxazole from this compound.

Step 1: Hydrolysis to 3-hydroxyisoxazole-5-carboxylic acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

  • Saponification: Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18-20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Acidification: Upon completion, carefully acidify the reaction mixture to a pH of 2 using a 1 N hydrochloric acid solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxyisoxazole-5-carboxylic acid as a solid.[11]

Step 2: Decarboxylation to 3-hydroxy-5-methylisoxazole (Hymexazol)

  • Setup: In a suitable reaction vessel, place the 3-hydroxyisoxazole-5-carboxylic acid obtained from Step 1.

  • Heating: Heat the carboxylic acid to its melting point and beyond, in the presence of a high-boiling point solvent or a copper-based catalyst to facilitate decarboxylation. The reaction progress can be monitored by the evolution of carbon dioxide.

  • Purification: The crude Hymexazol can be purified by recrystallization or sublimation.

Note: The decarboxylation of heterocyclic carboxylic acids can require specific catalytic conditions for optimal yield and purity.[12]

G Start This compound Step1 Step 1: Hydrolysis (NaOH, THF/MeOH, H₂O) Start->Step1 Intermediate 3-hydroxyisoxazole-5-carboxylic acid Step1->Intermediate Step2 Step 2: Decarboxylation (Heat, Catalyst) Intermediate->Step2 End Hymexazol (3-hydroxy-5-methylisoxazole) Step2->End

Synthetic workflow for Hymexazol.

Agrochemical Formulation Protocols

The formulation of an active ingredient is a critical step that dictates its stability, ease of application, and biological efficacy.[13] Here, we provide protocols for two common formulation types for an isoxazole-based fungicide like Hymexazol: an Emulsifiable Concentrate (EC) and a Suspension Concentrate (SC).

Protocol 2: Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for active ingredients that are soluble in organic solvents.[14][15]

Objective: To prepare a stable EC formulation of an isoxazole fungicide.

Components:

ComponentFunctionExample Concentration (% w/w)
Isoxazole Active Ingredient (e.g., Hymexazol)Active Fungicide30.0
Aromatic Solvent (e.g., Solvesso™ 150)Solvent55.0
Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate)Emulsifier5.0
Non-ionic Emulsifier (e.g., Ethoxylated Castor Oil)Emulsifier/Stabilizer10.0

Procedure:

  • Dissolution of Active Ingredient: In a suitable mixing vessel, add the aromatic solvent. While stirring, slowly add the isoxazole active ingredient until it is completely dissolved.

  • Addition of Emulsifiers: To the above solution, add the anionic and non-ionic emulsifiers.

  • Homogenization: Continue stirring the mixture until a clear, homogeneous solution is obtained.

  • Quality Control: Test the formulation for emulsion stability by diluting a small sample in water. A stable, milky emulsion should form spontaneously.[14]

Protocol 3: Suspension Concentrate (SC) Formulation

SC formulations are ideal for active ingredients with low water solubility.[1][16]

Objective: To prepare a stable SC formulation of an isoxazole fungicide.

Components:

ComponentFunctionExample Concentration (% w/w)
Isoxazole Active Ingredient (e.g., Hymexazol)Active Fungicide45.0
Propylene GlycolAntifreeze5.0
Dispersing Agent (e.g., Lignosulfonate)Dispersant3.0
Wetting Agent (e.g., Sodium Lauryl Sulfate)Wetting Agent2.0
Thickener (e.g., Xanthan Gum)Rheology Modifier0.2
Antifoaming Agent (e.g., Silicone-based)Defoamer0.3
BiocidePreservative0.1
WaterCarrierto 100

Procedure:

  • Preparation of the Aqueous Phase: In a mixing vessel, combine water, propylene glycol, dispersing agent, and wetting agent. Stir until all components are dissolved.

  • Milling: Add the isoxazole active ingredient to the aqueous phase to form a slurry. This slurry is then passed through a bead mill to reduce the particle size to the desired range (typically 2-5 microns).

  • Addition of Thickener and Other Additives: In a separate vessel, prepare a pre-gel of the xanthan gum in a small amount of water. Slowly add this to the milled suspension under agitation. Then, add the antifoaming agent and biocide.

  • Homogenization and Quality Control: Continue to mix the formulation until it is uniform. Conduct quality control tests for viscosity, particle size distribution, and suspension stability.[16][17]

Efficacy Testing Protocols

Rigorous bioassays are essential to validate the efficacy of the developed fungicide formulations.

Protocol 4: In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct effect of the fungicide on fungal growth.

Objective: To determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of the formulated isoxazole fungicide against a target soil-borne pathogen (e.g., Fusarium oxysporum).

Materials:

  • Pure culture of the target fungus on Potato Dextrose Agar (PDA)

  • Sterile PDA plates

  • The formulated isoxazole fungicide

  • Sterile water

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Fungicide Concentrations: Prepare a series of dilutions of the fungicide formulation in sterile water to achieve a range of active ingredient concentrations.

  • Amendment of Media: Add the fungicide dilutions to molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri plates. A control plate with no fungicide should also be prepared.

  • Inoculation: Place a small mycelial plug (5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the fungicide concentration and determine the EC₅₀ value using probit analysis.

Protocol 5: In Vivo Seed Treatment Efficacy Assay

This assay evaluates the protective effect of the fungicide when applied as a seed treatment.

Objective: To assess the efficacy of the formulated isoxazole fungicide in protecting seeds from a soil-borne pathogen.

Materials:

  • Seeds of a susceptible host plant (e.g., cucumber for Pythium spp.)

  • The formulated isoxazole fungicide

  • Pathogen inoculum (e.g., oospores or mycelial slurry)

  • Sterile soil or sand

  • Pots or trays

  • Growth chamber or greenhouse

Procedure:

  • Seed Treatment: Treat the seeds with the fungicide formulation at different application rates. An untreated control and a positive control (a commercial fungicide) should be included.

  • Soil Inoculation: Infest the sterile soil with a known amount of the pathogen inoculum.

  • Sowing: Sow the treated and untreated seeds in the infested soil.

  • Incubation: Place the pots in a growth chamber or greenhouse with conditions favorable for disease development.

  • Data Collection: After a predetermined period (e.g., 14-21 days), assess the percentage of seed germination, seedling emergence, and disease incidence (e.g., damping-off).

  • Efficacy Calculation: Calculate the percentage of disease control for each treatment compared to the untreated control.

G cluster_0 In Vitro Assay cluster_1 In Vivo Assay A1 Prepare Fungicide Dilutions A2 Amend PDA Media A1->A2 A3 Inoculate with Fungal Plug A2->A3 A4 Incubate A3->A4 A5 Measure Mycelial Growth A4->A5 A6 Calculate % Inhibition & EC₅₀ A5->A6 B1 Treat Seeds with Formulation B3 Sow Treated Seeds B1->B3 B2 Inoculate Soil with Pathogen B2->B3 B4 Incubate in Growth Chamber B3->B4 B5 Assess Germination & Disease B4->B5 B6 Calculate % Disease Control B5->B6 Start Fungicide Formulation Start->A1 Start->B1

Workflow for Fungicide Efficacy Testing.

Mode of Action of Isoxazole Fungicides: A Deeper Look

As exemplified by Hymexazol, isoxazole fungicides can act as systemic compounds that interfere with fundamental cellular processes in fungi. The primary mode of action for Hymexazol is the inhibition of nucleic acid synthesis, affecting both DNA and RNA.[8][18] This disruption of genetic material replication and transcription ultimately leads to the cessation of fungal growth and development. While the precise molecular target within the nucleic acid synthesis pathway is still under investigation, it is hypothesized that key enzymes such as DNA polymerase or RNA polymerase are inhibited.[9][19][20] This mode of action is distinct from many other classes of fungicides, making isoxazoles valuable tools for resistance management programs.

Conclusion

This compound is a highly valuable intermediate for the synthesis of potent isoxazole-based agrochemicals. Its unique chemical structure provides a foundation for creating active ingredients with desirable fungicidal properties. By understanding its physicochemical characteristics, leveraging its reactive functional groups for synthesis, and applying sound formulation and testing principles, researchers can effectively utilize this compound to develop novel and effective crop protection solutions. The protocols and insights provided in this document serve as a comprehensive guide to unlock the full potential of this compound in the field of agrochemical science.

References

  • Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • Myers, A. L. (n.d.). Formulation Information & Adjuvants. Virginia Tech Grapevine Diseases. Retrieved January 6, 2026, from [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). Journal of Organic Chemistry, 84(23), 15567-15577. [Link]

  • Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities against Tetranychus cinnabarinus Boisduval, Aphis citricola Van der Goot, and Eriosoma lanigerum Hausmann. (2022). Molecules, 27(17), 5588. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2010). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Formulation. (n.d.). CABI Digital Library. Retrieved January 6, 2026, from [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

  • Suspension concentrate (SC) guide. (n.d.). Croda Agriculture. Retrieved January 6, 2026, from [Link]

  • Heterocyclic compounds as pesticides. (2012). Google Patents.
  • Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture. Retrieved January 6, 2026, from [Link]

  • Hymexazol (Ref: F 319). (n.d.). AERU, University of Hertfordshire. Retrieved January 6, 2026, from [Link]

  • Suspension Concentrate(SC/ Fowable). (n.d.). Institute of Pesticide Formulation Technology | IPFT. Retrieved January 6, 2026, from [Link]

  • Advances in the Green Synthesis of Heterocyclic Compounds for Pesticides. (2021). Frontiers in Chemistry, 9, 701987. [Link]

  • Pesticide Formulations. (n.d.). University of Florida, IFAS Extension. Retrieved January 6, 2026, from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 753–757. [Link]

  • A review on synthetic hetrocyclic compounds in agricultural and other applications. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Hymexazol-containing sterilizing composition. (2014). Google Patents.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). IUCrData, 8(8), x230623. [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5649. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • DNA Polymerases as Therapeutic Targets. (2008). Mini reviews in medicinal chemistry, 8(14), 1438–1453. [Link]

  • Targeting the RNA Polymerase I Transcription for Cancer Therapy Comes of Age. (2013). Cancers, 5(2), 406–426. [Link]

  • Transcription Factor CcbHLH68 Regulates Capsaicinoids Biosynthesis in Shuanla (Capsicum chinense). (2024). International Journal of Molecular Sciences, 25(11), 5948. [Link]

Sources

Application Notes & Protocols: Methyl 3-hydroxyisoxazole-5-carboxylate as a Privileged Intermediate for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an ideal structural motif for designing drugs that target the central nervous system (CNS).[4][5][6] Within this chemical class, Methyl 3-hydroxyisoxazole-5-carboxylate (CAS 10068-07-2) has emerged as a particularly valuable and versatile starting material.[7] This document serves as a technical guide for researchers, outlining the synthesis of this key intermediate and detailing its application in the development of potent modulators for critical neurological targets, including the AMPA and GABA-A receptors.[1][7][8][9]

Physically, this compound is a light yellow to white crystalline powder with a melting point in the range of 160-163 °C.[10][11][12] It is soluble in various organic solvents like methanol, ethanol, and ethyl acetate, facilitating its use in a wide range of synthetic transformations.[10][12]

Property Value Source(s)
CAS Number 10068-07-2[11]
Molecular Formula C₅H₅NO₄[10]
Molecular Weight 143.10 g/mol [10]
Appearance Light yellow to white crystalline powder[7][10][12]
Melting Point 160-163 °C[10][11]
Solubility Soluble in Methanol, Ethanol, Chloroform, Ethyl Acetate[10][12]

Part 1: Synthesis of this compound

Expertise & Causality: The large-scale synthesis of this compound is efficiently achieved via a two-step process starting from dimethyl fumarate.[13][14] The initial step involves a radical bromination, followed by a condensation reaction with hydroxyurea to form the isoxazole ring. The use of photoflow conditions for the bromination step is a modern, safe, and scalable approach that avoids the hazards associated with traditional batch brominations.[13] The subsequent cyclization is a classic example of heterocycle formation driven by the nucleophilicity of hydroxyurea.

Protocol 1.1: Kilogram-Scale Synthesis from Dimethyl Fumarate [13][14]

Step A: Dibromination of Dimethyl Fumarate

  • Setup: A photoflow reactor is assembled according to standard laboratory practice.

  • Reaction Mixture: Prepare a solution of dimethyl fumarate in a suitable solvent (e.g., dichloromethane).

  • Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN).

  • Bromination: Under visible light irradiation, slowly add liquid bromine to the solution as it flows through the reactor. The temperature should be carefully controlled.

  • Work-up: Upon completion (monitored by GC-MS or LC-MS), the reaction mixture is quenched, washed, and the solvent is removed under reduced pressure to yield the dibrominated product, which can be used in the next step without further purification.

Step B: Condensation with Hydroxyurea to form this compound

  • Reaction Setup: To a cooled (0-5 °C) solution of sodium methoxide in methanol, add hydroxyurea portion-wise.

  • Addition of Dibromoester: Slowly add the dibrominated product from Step A to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification & Isolation: The reaction mixture is cooled and carefully acidified with a strong acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried to afford this compound as a solid.

G cluster_0 Step A: Photoflow Bromination cluster_1 Step B: Cyclization DMF Dimethyl Fumarate Br2 Bromine (Br2) AIBN, Light Dibromo Dibrominated Intermediate Br2->Dibromo Radical Addition Dibromo_ref Dibrominated Intermediate Dibromo->Dibromo_ref Intermediate Transfer Hydroxyurea Hydroxyurea NaOMe, MeOH Product This compound Hydroxyurea->Product Condensation G Start Methyl 3-hydroxy- isoxazole-5-carboxylate O_Alk O-Alkylated Intermediate (e.g., 3-methoxy) Start->O_Alk Protocol 2.1.1 (K2CO3, R-X) Amide Final Isoxazole-Carboxamide (AMPA Modulator Core) O_Alk->Amide Protocol 2.1.2 (Amine, Coupling Agent)

Sources

Application Note & Experimental Protocol: A Scalable Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif of immense importance in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No. 10068-07-2) is a key building block in the synthesis of numerous complex molecules, notably serving as a crucial intermediate for certain tetracycline antibiotics and various agrochemicals.[5][6][7] The inherent reactivity and structural features of this compound make it a versatile synthon for drug development professionals.

This document provides a detailed, field-proven protocol for the kilogram-scale synthesis of this compound. The presented methodology is based on a robust and scalable two-step process commencing from readily available starting materials.[8][9] We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights into the reaction mechanism, ensuring both scientific integrity and practical applicability for researchers and process chemists.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of the target compound is paramount for its effective handling and application.

PropertyValueSource(s)
CAS Number 10068-07-2[6][8][10]
Molecular Formula C₅H₅NO₄[5][10]
Molecular Weight 143.10 g/mol [5][10]
Appearance Light yellow to white crystalline powder[5][6][7]
Melting Point 160-163 °C[5][6]
Solubility Soluble in chloroform, ethanol, ether, ethyl acetate, and methanol[5]
Hazard Codes Xi (Irritant)[6]
GHS Hazard Statements H315 (Skin corrosion/irritation), H319 (Serious eye damage/eye irritation), H335 (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Experimental Protocol: A Two-Step Synthesis

This protocol is adapted from a validated kilogram-scale synthesis, ensuring its scalability and robustness.[8][9] The overall synthetic transformation is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclocondensation DimethylFumarate Dimethyl Fumarate DibrominatedProduct Dibrominated Product DimethylFumarate->DibrominatedProduct  Br₂, Light TargetCompound Methyl 3-hydroxyisoxazole- 5-carboxylate DibrominatedProduct->TargetCompound Hydroxyurea Hydroxyurea Hydroxyurea->TargetCompound

Figure 1: Overall synthetic workflow for this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
Dimethyl Fumarate624-49-7C₆H₈O₄≥98%Major Chemical Supplier
Bromine7726-95-6Br₂≥99.5%Major Chemical Supplier
Hydroxyurea127-07-1CH₄N₂O₂≥98%Major Chemical Supplier
Sodium Methoxide124-41-4CH₃NaOSolution in MethanolMajor Chemical Supplier
Methanol67-56-1CH₄OAnhydrousMajor Chemical Supplier
Hydrochloric Acid7647-01-0HCl37% in H₂OMajor Chemical Supplier
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeMajor Chemical Supplier
Brine (Saturated NaCl)N/ANaClN/APrepared in-house
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄GranularMajor Chemical Supplier
Step-by-Step Protocol

Step 1: Synthesis of Dimethyl 2,3-dibromosuccinate

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a condenser, charge dimethyl fumarate (1.0 eq).

  • Bromination: Add bromine (1.05 eq) dropwise to the reactor while maintaining the temperature between 30-40°C. The reaction is exothermic, and careful control of the addition rate is crucial. The use of photoflow conditions, if available, can enhance the reaction efficiency.[8][9]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The crude dimethyl 2,3-dibromosuccinate can often be used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Preparation of Sodium Hydroxyurea Solution: In a separate reactor, dissolve hydroxyurea (1.2 eq) in methanol. To this solution, add a solution of sodium methoxide in methanol (2.4 eq) at a temperature below 20°C. Stir the resulting mixture for 30 minutes.

  • Cyclocondensation: Add the crude dimethyl 2,3-dibromosuccinate from Step 1 to the sodium hydroxyurea solution at a controlled rate, ensuring the temperature does not exceed 30°C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the product by TLC or HPLC.

  • Quenching and pH Adjustment: After the reaction is complete, cool the mixture to 0-5°C and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a light yellow to white crystalline powder.[5]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds through two distinct and mechanistically interesting stages.

Reaction_Mechanism cluster_bromination Step 1: Radical Bromination cluster_cyclocondensation Step 2: Cyclocondensation Dimethyl Fumarate Dimethyl Fumarate Bromonium Ion Intermediate Bromonium Ion Intermediate Dimethyl Fumarate->Bromonium Ion Intermediate Br₂ Dimethyl 2,3-dibromosuccinate Dimethyl 2,3-dibromosuccinate Bromonium Ion Intermediate->Dimethyl 2,3-dibromosuccinate Br⁻ Nucleophilic Attack Nucleophilic Attack Dimethyl 2,3-dibromosuccinate->Nucleophilic Attack Hydroxyurea Hydroxyurea Hydroxyurea Anion Hydroxyurea Anion Hydroxyurea->Hydroxyurea Anion NaOMe Hydroxyurea Anion->Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization SN2 Displacement Elimination & Tautomerization Elimination & Tautomerization Intramolecular Cyclization->Elimination & Tautomerization This compound This compound Elimination & Tautomerization->this compound

Sources

Application Notes & Protocols: The Synthetic Versatility of Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Electrophilic and Nucleophilic Reactions

Introduction: A Versatile Heterocyclic Building Block

Methyl 3-hydroxyisoxazole-5-carboxylate (M3H5C) is a pivotal heterocyclic compound that serves as a versatile synthetic intermediate in diverse fields, including pharmaceutical development and agricultural chemistry. Its utility stems from a unique molecular architecture featuring multiple reactive sites, allowing for controlled and selective functionalization. This compound is a key precursor in the synthesis of complex molecules, including tetracycline antibiotics and novel agents targeting neurological disorders.[1][2]

The reactivity of M3H5C is governed by two principal features: the ambident nucleophilic character of the 3-hydroxyisoxazole ring and the electrophilic nature of the C5-methyl ester. Furthermore, the isoxazole ring itself contains a relatively weak N-O bond, which can be cleaved under specific conditions to unmask other functionalities, adding another layer to its synthetic potential.[3] A critical aspect of its chemistry is the existence of keto-enol tautomerism, which influences its reaction pathways with electrophiles. Quantum-chemical calculations suggest the enol form is slightly more stable, a preference likely favored by the aromaticity of the isoxazole ring.[4][5]

This guide provides a detailed exploration of M3H5C's reactivity, offering both mechanistic insights and field-proven protocols for its reactions with electrophiles and nucleophiles.

Section 1: Reactions with Electrophiles: Taming Regioselectivity

Mechanistic Overview: A Tale of Three Sites

The 3-hydroxyisoxazole moiety of M3H5C is an ambident nucleophile, presenting three potential sites for electrophilic attack: the exocyclic oxygen at C3, the ring nitrogen at N2, and the carbon at C4. The regiochemical outcome of reactions such as alkylation and acylation is highly dependent on the nature of the electrophile, the choice of base and solvent, and the reaction temperature.

  • O-Alkylation vs. N-Alkylation: The competition between O- and N-alkylation is a classic challenge in heterocyclic chemistry. The outcome can often be rationalized by Hard and Soft Acid-Base (HSAB) theory. The exocyclic oxygen is a "harder" nucleophilic center, favoring reactions with "hard" electrophiles (e.g., acyl chlorides, sulfonyl chlorides). The nitrogen atom is a "softer" center. However, kinetic versus thermodynamic control is also crucial. O-alkylation is often kinetically favored, while N-alkylation can be the thermodynamically more stable product. Studies have shown that O-alkylation is highly favored when using benzyl or allyl bromides, whereas methylation can lead to mixtures or predominantly N-alkylation under different conditions.[6]

  • C4-Substitution: The C4 position can also react with strong electrophiles, particularly after the hydroxyl group has been converted to a more activating ether group, which enhances the electron-donating character of the ring system.

Caption: Tautomerism and key nucleophilic sites on M3H5C for electrophilic attack.

Protocol: Selective O-Methylation

The conversion of the 3-hydroxy group to a 3-methoxy group is a common and critical transformation, often performed to protect the hydroxyl group or to modulate the biological activity of a target molecule. The following protocol, adapted from established literature, provides a reliable method for the selective O-methylation of M3H5C.[7]

Protocol 1.2.1: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

ParameterValue/ReagentNotes
Reactants This compound (1.0 eq)-
Methyl Iodide (CH₃I) (1.5 eq)A common, potent methylating agent.
Base Potassium Carbonate (K₂CO₃) (1.5 eq)A moderately strong base sufficient to deprotonate the hydroxyl group.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that facilitates Sₙ2 reactions.
Temperature 0 °C to Room TemperatureInitial cooling helps control any exotherm.
Reaction Time ~14 hoursMonitor by TLC for consumption of starting material.
Typical Yield >65%Post-purification.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, ~7 mL per gram of starting material), add potassium carbonate (1.5 eq). Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: Add methyl iodide (1.5 eq) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 14 hours or until TLC analysis (e.g., using an 80:20 petroleum ether/diethyl ether mobile phase) indicates the complete consumption of the starting material.[7]

  • Work-up: Pour the reaction mixture into an ice-cold aqueous solution of HCl (0.5 M, ~50 mL per gram of starting material). Extract the aqueous phase with diethyl ether (Et₂O, 5 x 40 mL).

  • Purification: Combine the organic layers and wash with a saturated aqueous solution of Na₂CO₃ (1 x 40 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude solid can be purified by silica gel column chromatography (eluting with petroleum ether/Et₂O) to afford methyl 3-methoxyisoxazole-5-carboxylate as a crystalline solid.[7]

Section 2: Reactions with Nucleophiles: Targeting the Ester and the Ring

Mechanistic Overview: Dual Reactivity

M3H5C offers two primary sites for nucleophilic attack. The most accessible is the carbonyl carbon of the methyl ester at the C5 position, which readily undergoes addition-elimination reactions. The second, more complex pathway involves nucleophilic attack leading to the cleavage of the isoxazole ring's N-O bond, a reaction that is particularly relevant under reductive or strongly basic conditions.[3]

Caption: Primary pathways for nucleophilic reactions with M3H5C.

Protocols for C5-Ester Modification

The C5-ester is a versatile handle for introducing diverse functionalities.

Protocol 2.2.1: Saponification to 3-hydroxy-5-isoxazolecarboxylic acid

This protocol describes the basic hydrolysis of the methyl ester to its corresponding carboxylic acid, a common precursor for further derivatization, such as amide coupling.

ParameterValue/ReagentNotes
Reactant This compound (1.0 eq)-
Reagent Sodium Hydroxide (NaOH) (1.1 - 1.5 eq)A slight excess ensures complete hydrolysis.
Solvent H₂O/Methanol or H₂O/THFCo-solvent ensures solubility of the starting material.
Temperature Room Temperature to 40 °CGentle heating may be required to drive the reaction to completion.
Reaction Time 2-6 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (1.1 eq) and stir the mixture at room temperature. If the reaction is slow, it can be gently heated to ~40 °C.

  • Monitoring: Follow the disappearance of the starting material by TLC. The product, being a salt, will have a much lower Rf value.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-hydroxy-5-isoxazolecarboxylic acid.[8]

Protocol 2.2.2: Reduction to 5-(hydroxymethyl)-3-hydroxyisoxazole

Reduction of the ester provides the corresponding primary alcohol, a useful intermediate for further functionalization. While specific protocols for M3H5C are not abundant, this procedure is based on analogous reductions of isoxazole esters.[6][9]

ParameterValue/ReagentNotes
Reactant This compound (1.0 eq)-
Reagent Lithium Borohydride (LiBH₄) (2.0 eq)A milder reducing agent than LiAlH₄, showing good chemoselectivity for the ester.
Solvent Tetrahydrofuran (THF), anhydrousA standard ethereal solvent for hydride reductions.
Temperature 0 °C to Room TemperatureTo control the reaction rate.
Reaction Time 4-12 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C.

  • Reagent Addition: Add lithium borohydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis confirms the absence of starting material.

  • Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield 5-(hydroxymethyl)-3-hydroxyisoxazole.

References

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). Curr. Org. Chem. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (N.D.). International Journal of Creative Research Thoughts. Available at: [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives - Scilit. (2021). Scilit. Available at: [Link]

  • Synthesis and synthetic utility of 3-isoxazolols | Request PDF - ResearchGate. (1998). ResearchGate. Available at: [Link]

  • Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid | Organic Process Research & Development. (2024). ACS Publications. Available at: [Link]

  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. (N.D.). chemdad.com. Available at: [Link]

  • Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents. (1987). Google Patents.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC - NIH. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. (2021). Taylor & Francis Online. Available at: [Link]

  • This compound | C5H5NO4 | CID 2724585 - PubChem. (N.D.). PubChem. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. (N.D.). Organic Syntheses. Available at: [Link]

  • Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - UniCA IRIS. (2021). University of Cagliari Institutional Research Information System. Available at: [Link]

  • methyl 3-hydroxy-5-isoxazolecarboxylate - 10068-07-2, C5H5NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). ChemSynthesis. Available at: [Link]

  • Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. (N.D.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Reactions with nucleophiles - ResearchGate. (N.D.). ResearchGate. Available at: [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. (2023). Wiley Online Library. Available at: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC - NIH. (2007). National Center for Biotechnology Information. Available at: [Link]

  • 3-hydroxy-5-isoxazolecarboxylic acid - 13626-60-3, C4H3NO4, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. Available at: [Link]

  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents. (1997). Google Patents.
  • 3-hydroxyisoxazole-5-hydroxamic acid - PubMed. (1977). PubMed. Available at: [Link]

Sources

Scale-up synthesis of "Methyl 3-hydroxyisoxazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

Abstract

This compound (CAS No. 10068-07-2) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of numerous pharmaceuticals, including precursors to tetracycline antibiotics, and finds utility in the formulation of agrochemicals and electronic materials.[1][2] The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic process. This application note provides a comprehensive guide for the kilogram-scale synthesis of this compound. We delve into a well-established and reliable cyclocondensation strategy, offering a detailed protocol, process safety considerations, optimization parameters, and analytical characterization methods tailored for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The isoxazole core is a privileged structure in drug discovery, and its synthesis has been the subject of extensive research. The most common and direct approach to constructing the 3-hydroxyisoxazole scaffold is the cyclocondensation reaction between a β-ketoester or an equivalent 1,3-dielectrophile with hydroxylamine.[3][4][5] This method is advantageous for its operational simplicity and the availability of starting materials.

Our selected strategy involves the reaction of a suitable dimethyl ester with hydroxylamine hydrochloride. The reaction proceeds through a nucleophilic attack by hydroxylamine on the ester's carbonyl groups, leading to an intermediate that subsequently undergoes intramolecular cyclization and dehydration to form the stable isoxazole ring.[6] A critical aspect of this synthesis is controlling the reaction conditions, specifically pH and temperature, to ensure the regiospecific formation of the desired 3-hydroxy isomer over the potential 5-isoxazolone byproduct.[5]

This guide provides a self-validating protocol where process control directly influences the purity and yield, ensuring a trustworthy and reproducible scale-up synthesis.

Reaction Scheme

The overall transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 Dimethyl 2-oxosuccinate Conds 1. Sodium Methoxide (NaOMe), Methanol 2. Hydrochloric Acid (HCl) R2 Hydroxylamine Hydrochloride (NH2OH·HCl) P1 This compound Conds->P1 + NaCl + H2O + MeOH

Caption: Overall reaction for the synthesis of the target compound.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 1.0 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay with suitable engineering controls.

Materials and Equipment
Reagents & Materials CAS No. Quantity Grade
Dimethyl 2-oxosuccinate328-50-71.20 kg (7.5 mol)≥97%
Hydroxylamine hydrochloride5470-11-10.62 kg (8.9 mol)≥98%
Sodium Methoxide (30% in Methanol)124-41-43.2 L (16.8 mol)Solution
Methanol67-56-110 LAnhydrous
Concentrated Hydrochloric Acid (HCl)7647-01-0~1.5 L37%
Deionized Water7732-18-520 L-
Ethyl Acetate141-78-65 LACS Grade
Equipment Specifications
Reaction Vessel20 L, glass-lined or glass, jacketed
Temperature Control UnitCapable of -10°C to 100°C
Overhead StirrerHigh-torque, with glass or PTFE-coated impeller
Addition Funnels2 x 2 L, pressure-equalizing
Filtration ApparatusBüchner funnel (30 cm), filter flask (20 L)
Vacuum OvenCapable of maintaining 50-60°C under vacuum
Personal Protective Equipment (PPE)Safety glasses, face shield, lab coat, chemical-resistant gloves (neoprene or butyl rubber)
Experimental Workflow Diagram

Workflow prep 1. Preparation reaction 2. Reaction prep->reaction Charge Reagents quench 3. Acidification & Precipitation reaction->quench Reaction Complete isolate 4. Isolation quench->isolate Precipitate Formed purify 5. Purification isolate->purify Crude Product dry 6. Drying purify->dry Purified Solid final Pure Product dry->final Final QC

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Vessel Preparation and Base Charge:

    • Ensure the 20 L reaction vessel is clean, dry, and inerted with nitrogen.

    • Charge the vessel with the sodium methoxide solution (3.2 L) and anhydrous methanol (4 L).

    • Begin stirring and cool the solution to 0-5°C using the temperature control unit.

  • Hydroxylamine Solution Preparation:

    • In a separate container, dissolve hydroxylamine hydrochloride (0.62 kg) in deionized water (2.0 L). This may be a slightly endothermic process. Ensure it is fully dissolved.

  • Reaction - Controlled Addition:

    • Slowly add the dimethyl 2-oxosuccinate (1.20 kg) to the cold methanolic NaOMe solution over 60-90 minutes, maintaining the internal temperature below 10°C.

    • After the addition is complete, continue stirring for 30 minutes at 0-5°C.

    • Next, add the prepared hydroxylamine hydrochloride solution to the reaction mixture over 60-90 minutes, again ensuring the temperature does not exceed 10°C.

  • Reaction - Stirring:

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C).

    • Stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC if desired.

  • Work-up - Acidification and Precipitation:

    • Cool the reaction mixture back down to 0-5°C in an ice-water bath.

    • Slowly and carefully add concentrated hydrochloric acid (~1.5 L) to the stirred mixture. This is a highly exothermic neutralization. Monitor the pH, aiming for a final pH of 1-2. Maintain the temperature below 15°C throughout the addition.

    • A thick, off-white precipitate of the product will form.

    • After acidification is complete, stir the resulting slurry for an additional 1-2 hours in the cold bath to ensure complete precipitation.

  • Isolation - Filtration and Washing:

    • Collect the solid product by vacuum filtration using the Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 4 L) and then with a small amount of cold ethyl acetate (1 L) to remove residual aqueous and organic impurities.

    • Press the cake as dry as possible on the filter.

  • Purification - Recrystallization:

    • Transfer the crude, damp solid to the 20 L reaction vessel.

    • Add methanol (approximately 5-7 L, or until the solid just dissolves upon heating).

    • Heat the mixture to reflux (around 65°C) with stirring until all the solid dissolves.

    • If insoluble impurities are present, perform a hot gravity filtration.[7]

    • Allow the solution to cool slowly and undisturbed to room temperature. For optimal crystal formation, insulate the vessel to slow the cooling rate.[7]

    • Once at room temperature, cool the vessel further in an ice bath for 2-4 hours to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and press dry.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • The expected yield is 0.77-0.90 kg (72-84%) of a light yellow or off-white powder.

Process Safety and Optimization

Critical Safety Considerations
  • Hydroxylamine Hydrochloride: This reagent is toxic if swallowed, a skin irritant and sensitizer, and is suspected of causing cancer. It can also be explosive under certain conditions (e.g., heating).[8][9]

    • Handling: Always handle in a well-ventilated area, wearing appropriate PPE.[10][11] Avoid creating dust. Keep away from heat and strong oxidizing agents.[10]

  • Thermal Stability: Isoxazole derivatives can possess significant thermal decomposition energy.[12] For any significant deviation from this protocol or further scale-up, a Differential Scanning Calorimetry (DSC) analysis of the final product and key intermediates is strongly recommended to assess thermal hazards.

  • Exothermic Steps: The neutralization with concentrated HCl is highly exothermic. Controlled, slow addition and efficient cooling are critical to prevent a runaway reaction.

Optimization Parameters

Process optimization is key to maximizing yield, purity, and batch-to-batch consistency. The following table outlines critical parameters and their impact.

Parameter Range/Set Point Justification and Impact on Process
Temperature 0-10°C (Additions)Lower temperatures control the exothermic reaction between the ester and base, and minimize side reactions. Crucial for regioselectivity.[3][4]
pH (Work-up) 1-2Ensures complete protonation of the hydroxyl group and precipitation of the product from the aqueous solution.[4]
Reagent Stoichiometry ~1.5 eq. Base, ~1.2 eq. NH₂OH·HClA slight excess of hydroxylamine ensures complete conversion of the starting ester. Sufficient base is required to neutralize the HCl salt and deprotonate the hydroxylamine for reaction.
Addition Rate 60-90 minSlow addition maintains temperature control, prevents localized "hot spots," and ensures homogenous mixing, leading to higher purity and yield.
Cooling Rate (Crystallization) Slow, over several hoursSlow cooling promotes the formation of larger, purer crystals, which are easier to filter and contain fewer impurities.[7]

Analytical Characterization

To ensure the final product meets the required specifications, the following analytical methods should be employed:

  • Appearance: White to light yellow powder.

  • Melting Point: 162-166°C.[1] A sharp melting range is indicative of high purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (s, 1H, OH), 6.9 (s, 1H, CH), 3.8 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~168.0, 160.0, 158.0, 102.0, 53.0.

  • HPLC: To determine purity (e.g., >98%). A suitable method would use a C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid.

  • Mass Spectrometry (ESI-): m/z calculated for C₅H₄NO₄⁻: 142.01; found: 142.0.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed steps and paying close attention to the critical safety and optimization parameters, researchers and process chemists can confidently produce this valuable intermediate on a kilogram scale with high yield and purity. The self-validating nature of the protocol, where careful control of reaction conditions directly ensures the quality of the final product, makes it a trustworthy and authoritative guide for drug development and manufacturing.

References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Bulletin. Available at: [Link]

  • Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (2024). Organic Process Research & Development. Available at: [Link]

  • Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. J-Stage. Available at: [Link]

  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... (n.d.). ResearchGate. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. Available at: [Link]

  • Synthesis of 3-Hydroxyisoxazoles from γ-Ketoesters and Hydroxylamine. Oxford Academic. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Chemistry. Available at: [Link]

  • Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. (1986). Agricultural and Biological Chemistry. Available at: [Link]

  • Synthesis and synthetic utility of 3-isoxazolols. (2010). ResearchGate. Available at: [Link]

  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. (n.d.). American Institute of Chemical Engineers (AIChE). Available at: [Link]

  • Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 3-Hydroxyisoxazoles. (n.d.). Scribd. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Available at: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Available at: [Link]

  • A useful, regiospecific synthesis of isoxazoles. (1982). The Journal of Organic Chemistry. Available at: [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica. Available at: [Link]

  • Process for preparing 3-hydroxy-5-methylisoxazole. (n.d.). Google Patents.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2016). National Institutes of Health (NIH). Available at: [Link]

  • methyl 3-hydroxy-5-isoxazolecarboxylate. (n.d.). ChemSynthesis. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 3-hydroxyisoxazole-5-carboxylate in the Development of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Inflammation and the Strategic Role of Methyl 3-hydroxyisoxazole-5-carboxylate

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a multitude of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs). The isoxazole ring system has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] The value of the isoxazole moiety is highlighted by its presence in approved drugs like the COX-2 inhibitor, Valdecoxib.[2]

This technical guide focuses on the strategic application of This compound (CAS 10068-07-2) as a pivotal building block in the synthesis of novel anti-inflammatory drug candidates. While this compound itself has not been reported to possess significant intrinsic anti-inflammatory activity, its true value lies in its chemical versatility.[4] It serves as an accessible and reactive starting material for the generation of diverse libraries of isoxazole derivatives, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.

This document will provide a comprehensive overview of the synthetic routes starting from this compound to yield pharmacologically active derivatives, detailed protocols for in vitro and in vivo screening of their anti-inflammatory potential, and an exploration of the underlying mechanisms of action.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis and process development.

PropertyValueSource
CAS Number 10068-07-2[5][6]
Molecular Formula C₅H₅NO₄[5][6]
Molecular Weight 143.10 g/mol [5]
Appearance Light yellow powder[5]
Melting Point 160-163 °C[5]
Solubility Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol[5]

Synthetic Strategy: From a Simple Ester to a Diverse Library of Anti-inflammatory Candidates

The chemical structure of this compound offers multiple reaction sites for derivatization, primarily at the hydroxyl group and the ester functionality. These sites allow for the introduction of various substituents to modulate the compound's physicochemical and pharmacological properties. A common and effective strategy involves a multi-step synthesis, often beginning with the formation of chalcone intermediates, which are then cyclized to form the desired isoxazole derivatives.[1][7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of isoxazole-based anti-inflammatory agents, starting from aromatic aldehydes and ketones to form chalcones, which are then cyclized. While not directly starting from this compound, this represents a common pathway for creating the isoxazole core found in many anti-inflammatory compounds.

G A Aromatic Aldehyde C Chalcone Intermediate (α,β-unsaturated ketone) A->C Claisen-Schmidt Condensation B Aromatic Ketone B->C E Isoxazole Derivative Library C->E Cyclization D Hydroxylamine Hydrochloride D->E F Pharmacological Screening E->F

Caption: General workflow for synthesizing isoxazole derivatives.

Protocols for Evaluating Anti-inflammatory Activity

The evaluation of newly synthesized derivatives of this compound for anti-inflammatory activity requires a tiered approach, beginning with simple, high-throughput in vitro assays and progressing to more complex in vivo models that mimic aspects of human inflammatory diseases.

Part 1: In Vitro Screening Protocols

1.1 Inhibition of Protein Denaturation Assay

  • Principle: Inflammation can induce the denaturation of proteins. The ability of a compound to prevent heat-induced protein denaturation is a simple and rapid method to screen for potential anti-inflammatory properties.

  • Protocol:

    • Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

    • Prepare stock solutions of the test compounds (isoxazole derivatives) and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).

    • In separate test tubes, add 2.8 ml of the BSA solution to 0.2 ml of the test compound solution at various concentrations (e.g., 10, 50, 100, 250 µg/mL).

    • A control group should be prepared with 2.8 ml of BSA solution and 0.2 ml of the vehicle (solvent).

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by incubating the tubes at 72°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Interpretation: A higher percentage of inhibition indicates greater anti-inflammatory activity.

Part 2: In Vivo Screening Protocols

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2.1 Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used and well-characterized model of acute inflammation. The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume by a test compound is a measure of its anti-inflammatory activity.[7][8]

  • Protocol:

    • Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

    • Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each isoxazole derivative at one or more dose levels (e.g., 50, 100 mg/kg).

    • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle only.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 ml of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

  • Interpretation: A significant reduction in paw edema compared to the control group indicates potent anti-inflammatory activity.

2.2 Xylene-Induced Ear Edema in Mice

  • Principle: This model is useful for evaluating topical or systemically administered anti-inflammatory agents. Xylene applied to the ear causes irritation and an acute inflammatory response with edema.

  • Protocol:

    • Use Swiss albino mice (20-25 g).

    • Divide the animals into groups as described for the paw edema model.

    • Administer the test compounds and a standard drug (e.g., Aspirin, 100 mg/kg) orally 30 minutes before the induction of inflammation.

    • Apply 0.03 ml of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the control.

    • After 15 minutes, sacrifice the mice by cervical dislocation.

    • Cut circular sections (e.g., 7 mm diameter) from both ears and weigh them.

    • The difference in weight between the right and left ear punches is a measure of the edema.

    • Calculate the percentage inhibition of edema.

  • Interpretation: A reduction in the weight difference between the treated and untreated ears indicates anti-inflammatory effects.[8][9]

Investigating the Mechanism of Action

Understanding how the most promising isoxazole derivatives exert their anti-inflammatory effects is crucial for lead optimization. The following diagram outlines potential molecular targets in the inflammatory cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 LOX 5-LOX Arachidonic Acid->LOX Prostaglandins\n(Housekeeping) Prostaglandins (Housekeeping) COX1->Prostaglandins\n(Housekeeping) Prostaglandins\n(Inflammation) Prostaglandins (Inflammation) COX2->Prostaglandins\n(Inflammation) Leukotrienes Leukotrienes LOX->Leukotrienes NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Arachidonic Acid Inflammatory Stimuli->NFkB Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->COX2 Inhibition Isoxazole Derivative->LOX Inhibition Isoxazole Derivative->NFkB Inhibition

Caption: Potential molecular targets for isoxazole-based anti-inflammatory drugs.

Several isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the synthesis of prostaglandins and leukotrienes, respectively.[3][10] Some derivatives may also suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by inhibiting signaling pathways such as NF-κB.[3]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide array of isoxazole derivatives with potential anti-inflammatory properties. The protocols outlined in this guide provide a systematic approach for the synthesis and evaluation of these compounds. Future research should focus on elucidating the precise mechanisms of action of the most potent derivatives and optimizing their pharmacokinetic and toxicological profiles to identify promising candidates for further preclinical and clinical development. The exploration of diverse substitutions on the isoxazole scaffold, guided by computational modeling and structure-activity relationship studies, will be instrumental in the discovery of the next generation of isoxazole-based anti-inflammatory therapeutics.

References

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology, 5(3). Retrieved from [Link]

  • Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews, 18(03), 1016–1033. Retrieved from [Link]

  • Kłosiński, M., & Grembecka, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2696. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(8), 1939. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of 3-(hydroxy-p-methanesulfonyl-phenylmethylene) -5-methyl-2-oxindole-1-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. Retrieved from [Link]

  • N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Methyl 3-hydroxyisoxazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Molecules incorporating this moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Methyl 3-hydroxyisoxazole-5-carboxylate (MHIC) represents a key chemical intermediate, utilized in the synthesis of complex therapeutic agents like tetracycline antibiotics.[4][5] Given the established anti-inflammatory potential of isoxazole derivatives, a focused high-throughput screening (HTS) campaign of a library of novel MHIC analogs is a promising strategy for the discovery of new anti-inflammatory agents.[1][3]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign to identify and validate novel inhibitors of key inflammatory enzymes from a library of MHIC analogs. We will focus on a hypothetical screening campaign targeting Cyclooxygenase-2 (COX-2), a clinically validated enzyme in the inflammatory cascade.[6][7][8] The protocols herein are designed to be robust, reproducible, and amenable to the automation inherent in modern HTS workflows.[9]

The Scientific Rationale: Targeting COX-2 with MHIC Analogs

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process through their role in converting arachidonic acid into prostaglandins.[6][8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs).[6][8] Several isoxazole-containing compounds have been reported to exhibit potent anti-inflammatory activity, with some showing selectivity for COX-2.[3] This provides a strong rationale for screening a library of novel MHIC analogs to identify new selective COX-2 inhibitors.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify true positive "hits" from a large compound library and eliminate false positives. Our proposed workflow for screening MHIC analogs against COX-2 consists of a primary screen, a secondary confirmatory screen, and a counter-screen to determine selectivity, followed by a cytotoxicity assessment.

Diagram 1: Overall HTS Workflow for MHIC Analog Screening

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Selectivity & Cytotoxicity cluster_3 Hit Validation & Progression Primary_Screen Primary HTS: Fluorometric COX-2 Inhibition Assay (Single Concentration) Dose_Response Dose-Response Analysis: Calculate IC50 for Primary Hits Primary_Screen->Dose_Response Primary Hits Secondary_Screen Secondary Assay: Orthogonal (e.g., Absorbance-based) COX-2 Inhibition Assay Dose_Response->Secondary_Screen Confirmed Hits Counter_Screen Counter-Screen: Fluorometric COX-1 Inhibition Assay Secondary_Screen->Counter_Screen Orthogonal Confirmed Hits Cytotoxicity Cytotoxicity Assay: (e.g., Resazurin or MTT Assay) Counter_Screen->Cytotoxicity Selective Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Non-toxic, Selective Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A flowchart illustrating the high-throughput screening cascade for the identification and validation of selective COX-2 inhibitors from a library of MHIC analogs.

Part 1: Primary High-Throughput Screening

The primary screen is designed for rapid and cost-effective evaluation of the entire compound library at a single concentration to identify initial "hits". A fluorometric assay is chosen for its high sensitivity and compatibility with HTS automation.[10]

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

Principle: This assay is based on the detection of Prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction. A specific probe fluoresces upon interaction with Prostaglandin G2, and the signal is proportional to the enzyme's activity. Inhibitors of COX-2 will reduce the production of Prostaglandin G2, leading to a decrease in the fluorescent signal.[10]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor, in DMSO)

  • MHIC Analog Library (in DMSO)

  • 384-well black, flat-bottom microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities (Ex/Em = 535/587 nm)

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 1 µL of each MHIC analog from the library plate into the wells of a 384-well assay plate. For controls, dispense 1 µL of DMSO (negative control) and 1 µL of Celecoxib (positive control) into designated wells. The final concentration of the screening compounds should be in the range of 10-20 µM.

  • Enzyme Preparation: Prepare a working solution of human recombinant COX-2 enzyme in pre-chilled COX Assay Buffer. The final concentration should be optimized to yield a robust signal-to-background ratio.

  • Reaction Mix Preparation: Prepare a master reaction mix containing the COX Assay Buffer and the COX Probe.

  • Enzyme and Probe Addition: Add 20 µL of the reaction mix to each well of the assay plate, followed by the addition of 10 µL of the diluted COX-2 enzyme solution.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a working solution of arachidonic acid in COX Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette or automated dispenser.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (25°C) fluorescence plate reader. Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically for 5-10 minutes, with readings taken every 30 seconds.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Ratesample - Ratepositive control) / (Ratenegative control - Ratepositive control))

    • Hits are typically defined as compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Table 1: Key Parameters for Primary HTS Assay

ParameterRecommended ValueRationale
Assay Volume 41 µLMiniaturized for cost-effectiveness in HTS.
Plate Format 384-wellStandard for high-throughput screening.
Compound Conc. 10 µMA common single-point concentration for primary screens.
Positive Control Celecoxib (10 µM)A known selective COX-2 inhibitor.[10]
Negative Control DMSOVehicle for the compound library.
Readout Kinetic FluorescenceProvides robust data on enzyme inhibition rates.
Hit Threshold >50% InhibitionA common starting point for hit identification.

Part 2: Hit Confirmation and Secondary Screening

Primary hits must be confirmed to eliminate false positives arising from assay artifacts. This involves dose-response analysis and testing in an orthogonal assay.

Protocol 2: Dose-Response Analysis and IC50 Determination

Principle: Confirmed hits from the primary screen are tested over a range of concentrations to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).

Procedure:

  • Serial Dilution: For each primary hit, prepare a series of dilutions (e.g., 8-point, 3-fold serial dilutions) in DMSO.

  • Assay Performance: Perform the Fluorometric COX-2 Inhibitor Screening Assay (Protocol 1) with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3: Orthogonal Spectrophotometric COX-2 Inhibition Assay

Principle: To ensure that the observed activity is not due to interference with the fluorescence-based detection method, a secondary assay with a different readout, such as absorbance, is employed.[11] This assay is based on the co-oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 by the peroxidase activity of COX-2, which results in a colored product that can be measured spectrophotometrically.[6][7][8]

Materials:

  • All materials from Protocol 1 (excluding the COX Probe)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • 384-well clear, flat-bottom microplates

  • Spectrophotometric plate reader

Procedure:

  • Compound Plating: Plate the confirmed hits at their respective IC50 concentrations and in a dose-response format as described above.

  • Reaction Setup: The assay is set up similarly to Protocol 1, but the COX Probe is replaced with TMPD in the reaction mix.

  • Absorbance Reading: After initiating the reaction with arachidonic acid, measure the absorbance at 595 nm kinetically for 5-10 minutes.

  • Data Analysis: Calculate the IC50 values as described in Protocol 2. Compounds that show consistent activity in both the primary and secondary assays are considered confirmed hits.

Part 3: Counter-Screening and Cytotoxicity Assessment

The next critical step is to assess the selectivity and cellular toxicity of the confirmed hits.

Protocol 4: Fluorometric COX-1 Inhibition Counter-Screen

Principle: To identify compounds that are selective for COX-2 over COX-1, the confirmed hits are screened against the COX-1 isoform using the same fluorometric assay format.

Procedure:

  • Assay Performance: Repeat the dose-response experiment as described in Protocol 2, but substitute human recombinant COX-2 with human recombinant COX-1.

  • Data Analysis: Calculate the IC50 value for each compound against COX-1.

  • Selectivity Index (SI): The selectivity of a compound is determined by calculating the ratio of its IC50 for COX-1 to its IC50 for COX-2.

    • SI = IC50 (COX-1) / IC50 (COX-2)

    • A higher SI value indicates greater selectivity for COX-2. Compounds with an SI > 10 are often prioritized.

Diagram 2: Decision-Making Flowchart for Hit Progression

Hit_Progression Start Confirmed Hit from Secondary Screen COX1_Assay IC50 (COX-1) > 10 * IC50 (COX-2)? Start->COX1_Assay Cytotoxicity_Assay IC50 (Cytotoxicity) > 10 * IC50 (COX-2)? COX1_Assay->Cytotoxicity_Assay Yes Discard_NonSelective Discard (Non-selective) COX1_Assay->Discard_NonSelective No SAR_Progression Progress to SAR Cytotoxicity_Assay->SAR_Progression Yes Discard_Toxic Discard (Toxic) Cytotoxicity_Assay->Discard_Toxic No

Caption: A decision-making tree for prioritizing confirmed hits based on selectivity and cytotoxicity data.

Protocol 5: Resazurin-Based Cytotoxicity Assay

Principle: The resazurin assay is a colorimetric method used to quantify viable cells.[12] In living cells, mitochondrial reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.

Materials:

  • A relevant cell line (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium and supplements

  • Resazurin sodium salt solution

  • 96-well clear, flat-bottom tissue culture plates

  • Confirmed hit compounds

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the confirmed hit compounds for 24-48 hours. Include vehicle-treated (DMSO) and untreated controls.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence (Ex/Em = 560/590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 for cytotoxicity for each compound.

Table 2: Summary of HTS Cascade Results (Hypothetical Data)

Compound IDPrimary Screen (% Inhibition @ 10µM)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Cytotoxicity IC50 (µM)Progression Decision
MHIC-001651.21512.5> 50Proceed
MHIC-002720.81.51.9> 50Discard (Non-selective)
MHIC-003552.550205.1Discard (Toxic)
MHIC-004810.5> 50> 100> 50Proceed

Conclusion and Future Directions

This application note outlines a robust and comprehensive HTS workflow for the identification and characterization of novel, selective COX-2 inhibitors from a library of this compound analogs. By employing a systematic cascade of primary, secondary, and counter-screens, coupled with cytotoxicity assessment, researchers can efficiently triage large compound collections to identify promising lead candidates. The hits identified through this process, such as the hypothetical MHIC-001 and MHIC-004, would then be subjected to further structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel anti-inflammatory therapeutics.[1][13]

References

  • Reddanna, P., et al. (2014). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. PubMed. Available at: [Link]

  • Reddanna, P. (n.d.). Highthroughputput Screening (HTS) Assays for Cyclooxygenase-2 and 5-Lipoxygenase, the Targets for Inflammatory Disorders. University of Hyderabad. Available at: [Link]

  • Reddanna, P., et al. (2014). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate. Available at: [Link]

  • Morales, C., et al. (2023). A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry. PubMed. Available at: [Link]

  • Schepetkin, I. A., & Quinn, M. T. (Eds.). (2012). High Throughput Screening for Novel Anti-Inflammatories. Springer Science & Business Media.
  • Perez-del-Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • Spectroscopy Staff. (2023). High-Throughput Effect-Directed Analysis of COX-2 Inhibitors by HPTLC with Bioassay MS. Spectroscopy Online. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. National Institutes of Health. Available at: [Link]

  • Mo, H., et al. (2020). A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. National Institutes of Health. Available at: [Link]

  • Heyen, B. J., et al. (2007). Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. PubMed. Available at: [Link]

  • Bürki, C., et al. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Available at: [Link]

  • Yang, F., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. Available at: [Link]

  • Van der Velden, J., et al. (2019). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. MDPI. Available at: [Link]

  • Ericson, M., et al. (2019). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. Available at: [Link]

  • Digan, M. E., et al. (2008). A Bioluminescent-Based, HTS-Compatible Assay to Monitor G-Protein-Coupled Receptor Modulation of Cellular Cyclic AMP. ResearchGate. Available at: [Link]

  • Kirsch, P., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]

  • Semantic Scholar. (n.d.). Electrophilic bromination of alkenes: environmental, health and safety aspects of new alternative methods. Semantic Scholar. Available at: [Link]

  • Page, B. D. G., et al. (2015). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Development of a high-throughput fluorescence polarization assay for the discovery of phosphopantetheinyl transferase inhibitors. ResearchGate. Available at: [Link]

  • Eglen, R. M., & Reisine, T. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Portland Press. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health. Available at: [Link]

  • Mission Bio. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Yang, F., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Kim, H., et al. (2022). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. Available at: [Link]

  • Chemdad. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chemdad. Available at: [Link]

  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). WO2019060398A1 - Thailanstatin analogs. Google Patents.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. Available at: [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research. Available at: [Link]

  • Danciu, C., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. Available at: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 3-hydroxyisoxazole-5-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No. 10068-07-2) is a versatile heterocyclic compound that is garnering increasing attention beyond its established roles as a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, featuring a reactive isoxazole ring, a hydroxyl group, and a methyl carboxylate, presents a compelling platform for the design and synthesis of advanced materials. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science, exploring the utility of this compound in the creation of specialty polymers, as a crucial component in photoresist formulations for microelectronics, and as a promising organic ligand for the construction of Metal-Organic Frameworks (MOFs).

The isoxazole moiety itself is a component in various functional materials, including liquid crystals, solar cells, and photochromic components.[3] The inherent reactivity of the isoxazole ring, particularly its susceptibility to ring-opening reactions, offers a pathway to novel polymer backbones that are not accessible through conventional polymerization techniques.[4] Furthermore, the hydroxyl and carboxylate functional groups are ideal handles for polymerization and for coordinating with metal ions, respectively. These characteristics make this compound a molecule of significant potential for the development of next-generation materials with tailored thermal, optical, and electronic properties.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis.

PropertyValueReference(s)
CAS Number 10068-07-2[5][6][7]
Molecular Formula C₅H₅NO₄[6][7]
Molecular Weight 143.10 g/mol [6][7]
Appearance White to light yellow crystalline powder[2][5]
Melting Point 160-163 °C[5]
Solubility Soluble in chloroform, ethanol, ether, ethyl acetate, and methanol.[8]
Purity ≥98% (GC)[7]

Application Area 1: Specialty Polymers from this compound

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylate group, makes it an attractive monomer for step-growth polymerization, particularly for the synthesis of polyesters. The resulting polymers, featuring the isoxazole ring as a pendent group, are anticipated to exhibit high thermal stability and unique solubility characteristics.

Proposed Protocol for Polyester Synthesis via Melt Polycondensation

This protocol describes a representative procedure for the synthesis of a polyester using this compound as the monomer. The principle of this reaction is the self-condensation of the AB-type monomer, where the hydroxyl group of one monomer reacts with the carboxylate group of another.

Materials:

  • This compound (≥98% purity)

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphite (co-catalyst/stabilizer)

  • High-boiling point inert solvent (e.g., diphenyl ether) - optional, for solution polymerization

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Monomer and Catalyst Charging: In a clean and dry three-necked flask, add this compound. To this, add the catalyst, antimony(III) oxide (typically 0.05-0.1 mol% relative to the monomer), and triphenyl phosphite (0.1-0.2 mol%).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle flow of nitrogen throughout the initial stages of the reaction.

  • Ester Interchange Stage:

    • Heat the reaction mixture under a nitrogen atmosphere to a temperature just above the melting point of the monomer (around 165-175 °C) to create a homogenous melt.

    • Gradually increase the temperature to 190-210 °C. Methanol will start to distill off as a result of the ester interchange reaction.

    • Continue this stage for 1-2 hours or until the distillation of methanol ceases.

  • Polycondensation Stage:

    • Slowly reduce the pressure inside the flask using a vacuum pump to facilitate the removal of any remaining methanol and other volatile byproducts.

    • Gradually increase the temperature to 220-250 °C.

    • Continue the reaction under high vacuum for 2-4 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.

  • Polymer Recovery:

    • Cool the reaction vessel to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or N-methyl-2-pyrrolidone) and precipitated in a non-solvent like methanol or ethanol to purify it.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of nitrogen is crucial to prevent oxidative degradation of the monomer and the resulting polymer at high temperatures.

  • Two-Stage Heating: The initial lower temperature stage allows for the efficient removal of the methanol byproduct from the ester interchange reaction without significant monomer sublimation. The subsequent higher temperature and vacuum in the polycondensation stage drive the equilibrium towards the formation of high molecular weight polymer by removing the condensation byproducts.

  • Catalyst System: Antimony(III) oxide is a commonly used and effective catalyst for polyesterification reactions. Triphenyl phosphite acts as a stabilizer, preventing side reactions and discoloration of the polymer at high temperatures.

Expected Material Properties:

The resulting polyester is expected to be an amorphous or semi-crystalline solid with a high glass transition temperature due to the rigid isoxazole ring in the side chain. The polymer should exhibit good thermal stability. The presence of the polar isoxazole ring may also impart interesting solubility characteristics and potential for enhanced adhesion to various substrates.

Caption: Proposed workflow for the synthesis of a polyester from this compound.

Application Area 2: Component in Photoresist Formulations

This compound is a valuable component in photoresist formulations, which are critical for the photolithographic processes used in semiconductor manufacturing. While it can be used as a small molecule additive, its primary role is often as a functional monomer incorporated into the main polymer backbone of the photoresist. Its inclusion can enhance properties such as plasma etch resistance, adhesion to the substrate, and the overall dissolution characteristics of the resist.

Representative Protocol for a Chemically Amplified Photoresist Formulation

This protocol outlines the preparation of a model chemically amplified photoresist formulation where a copolymer containing units derived from this compound is the main resin.

Components of the Photoresist Formulation:

ComponentExampleFunctionTypical Concentration (wt% of total solids)
Polymer Resin Copolymer of hydroxystyrene, t-butyl acrylate, and a methacrylate derivative of this compoundForms the film and its solubility is altered by the photogenerated acid.80-95%
Photoacid Generator (PAG) Triphenylsulfonium triflateGenerates a strong acid upon exposure to UV light.3-15%
Quencher (Base) Tri-n-octylamineControls the diffusion of the photogenerated acid to improve resolution.0.1-2%
Solvent Propylene glycol monomethyl ether acetate (PGMEA)Dissolves all components to allow for spin-coating.To achieve desired viscosity

Protocol for Formulation and Application:

  • Polymer Synthesis: Synthesize a copolymer containing units derived from this compound. This can be achieved through free radical polymerization of the corresponding methacrylate or acrylate derivative of the isoxazole with other monomers like hydroxystyrene and t-butyl acrylate. The isoxazole monomer provides polarity and potential etch resistance.

  • Formulation:

    • In a clean, amber-colored bottle to protect from light, dissolve the synthesized polymer resin in PGMEA.

    • Once the polymer is fully dissolved, add the photoacid generator (PAG) and the quencher.

    • Stir the mixture at room temperature until all components are completely dissolved and the solution is homogeneous.

    • Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.

  • Application and Processing:

    • Spin-Coating: Dispense the photoresist solution onto a silicon wafer and spin-coat to the desired thickness.

    • Soft Bake: Bake the coated wafer on a hot plate (e.g., at 90-110 °C for 60-90 seconds) to remove the solvent.

    • Exposure: Expose the photoresist film to deep UV radiation (e.g., 248 nm or 193 nm) through a photomask. The exposed areas will generate a strong acid from the PAG.

    • Post-Exposure Bake (PEB): Bake the wafer again (e.g., at 100-120 °C for 60-90 seconds). During this step, the photogenerated acid catalyzes a deprotection reaction in the polymer backbone (e.g., cleavage of the t-butyl group), changing its solubility.

    • Development: Immerse the wafer in an aqueous alkaline developer solution (e.g., 0.26N tetramethylammonium hydroxide, TMAH). The exposed regions (for a positive-tone resist) or unexposed regions (for a negative-tone resist) will be selectively dissolved.

    • Hard Bake: Bake the patterned wafer at a higher temperature (e.g., 120-140 °C) to further cure the remaining resist.

Rationale for Inclusion of this compound:

  • Etch Resistance: The heterocyclic isoxazole ring can enhance the plasma etch resistance of the photoresist, which is crucial for transferring the pattern to the underlying substrate.

  • Adhesion: The polar nature of the isoxazole and its functional groups can improve the adhesion of the photoresist to the silicon wafer or other substrates.

  • Solubility Tuning: By copolymerizing the isoxazole monomer at different ratios, the dissolution properties of the photoresist in the developer can be finely tuned, which is important for achieving high resolution and controlling line-edge roughness.

Photoresist_Workflow cluster_formulation Formulation cluster_processing Processing Polymer Isoxazole-containing Copolymer SpinCoat Spin-Coating on Wafer Polymer->SpinCoat PAG Photoacid Generator PAG->SpinCoat Quencher Quencher Quencher->SpinCoat Solvent Solvent Solvent->SpinCoat SoftBake Soft Bake (Solvent Removal) SpinCoat->SoftBake Exposure UV Exposure (Acid Generation) SoftBake->Exposure PEB Post-Exposure Bake (Catalytic Reaction) Exposure->PEB Development Development (Pattern Formation) PEB->Development HardBake Hard Bake (Curing) Development->HardBake

Caption: A typical workflow for the formulation and processing of a photoresist containing an isoxazole-based polymer.

Application Area 3: Ligand for Metal-Organic Frameworks (MOFs)

The presence of a carboxylate group makes this compound a suitable candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[9] MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters connected by organic ligands. The isoxazole moiety can introduce additional functionality and polarity into the pores of the MOF, potentially leading to selective gas adsorption or catalytic properties.

Proposed Protocol for Solvothermal Synthesis of an Isoxazole-Based MOF

This protocol provides a general method for the synthesis of a MOF using this compound as the organic linker and a zinc salt as the metal source.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Glass vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of Precursor Solution:

    • In a glass vial, dissolve this compound in DMF.

    • In a separate vial, dissolve zinc nitrate hexahydrate in DMF.

  • Mixing and Sealing:

    • Combine the two solutions in a larger vial or a Teflon-lined autoclave. The molar ratio of metal salt to ligand can be varied to optimize the synthesis (a common starting point is 1:1 or 2:1).

    • Seal the vial or autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed reaction vessel in an oven and heat it to a specific temperature (e.g., 80-120 °C) for a predetermined time (e.g., 24-72 hours). During this time, crystals of the MOF should form.

  • Isolation and Washing:

    • After cooling the reaction vessel to room temperature, collect the crystalline product by centrifugation or filtration.

    • Wash the collected crystals several times with fresh DMF to remove any unreacted starting materials.

    • Subsequently, wash the crystals with a more volatile solvent like ethanol to exchange the DMF within the pores.

  • Activation:

    • Dry the washed MOF crystals in a vacuum oven at an elevated temperature (e.g., 100-150 °C) to remove the solvent molecules from the pores. This "activation" step is crucial for making the porous structure accessible for applications like gas storage.

Rationale for Experimental Choices:

  • Solvothermal Synthesis: This method uses elevated temperatures and pressures to facilitate the dissolution of the starting materials and promote the crystallization of the MOF.

  • DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve both the organic linkers and metal salts.

  • Washing and Activation: The post-synthesis washing and activation steps are critical for obtaining a clean, high-surface-area MOF material.

Potential Properties and Applications of the MOF:

The resulting MOF is expected to have a porous structure with the isoxazole rings pointing into the pores. This could lead to:

  • Selective Gas Adsorption: The polar isoxazole functionality could lead to selective adsorption of polar gases like CO₂ or SO₂.

  • Catalysis: The nitrogen and oxygen atoms of the isoxazole ring could act as Lewis basic sites for catalytic reactions.

  • Sensing: The interaction of guest molecules with the isoxazole-lined pores could lead to changes in the optical or electronic properties of the MOF, enabling its use as a chemical sensor.

MOF_Synthesis cluster_preparation Preparation cluster_reaction Reaction & Purification Ligand This compound in DMF Mixing Mixing of Solutions Ligand->Mixing MetalSalt Zinc Nitrate in DMF MetalSalt->Mixing Heating Solvothermal Reaction (80-120 °C, 24-72h) Mixing->Heating Isolation Isolation of Crystals (Centrifugation/Filtration) Heating->Isolation Washing Washing with DMF and Ethanol Isolation->Washing Activation Activation (Vacuum Heating) Washing->Activation ActivatedMOF Activated Porous MOF Activation->ActivatedMOF

Caption: A general workflow for the solvothermal synthesis of a Metal-Organic Framework using this compound as the organic linker.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for the development of advanced materials. Its unique combination of a reactive isoxazole ring and polymerizable functional groups opens up exciting possibilities for the creation of specialty polymers with high thermal stability, its incorporation into photoresist formulations to enhance their performance, and its use as a functional organic linker in the design of novel Metal-Organic Frameworks. The protocols provided in this document serve as a starting point for researchers to explore the full potential of this intriguing molecule in various material science applications.

References

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]

  • Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. Blucher Proceedings. Available at: [Link]

  • The synthesis of polyisoxazoles incorporating fatty acids. Polymer Chemistry. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC - NIH. Available at: [Link]

  • US8975001B2 - Photoresist compositions and methods of forming photolithographic patterns - Google Patents.
  • Carboxylate-based metal–organic frameworks - Wikipedia. Available at: [Link]

  • This compound | C5H5NO4 | CID 2724585 - PubChem. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. Available at: [Link]

  • US6140027A - Photoresist remover composition - Google Patents.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH. Available at: [Link]

  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-hydroxyisoxazole-5-carboxylate Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Section 1: Synthesis via β-Ketoesters and Hydroxylamine

This classical approach, involving the cyclocondensation of a β-ketoester equivalent with hydroxylamine, is one of the most common routes to this compound. The primary challenge in this synthesis is controlling the regioselectivity of the reaction to favor the desired 3-hydroxyisoxazole isomer over the undesired 5-isoxazolone byproduct.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired this compound?

A1: The formation of the isomeric 5-isoxazolone is a frequent issue in this synthesis.[1] The regioselectivity is highly dependent on the reaction conditions, particularly pH and the nucleophilicity of the hydroxylamine.[2][3] Here are the key parameters to control:

  • pH Control is Critical: The reaction mechanism and the nucleophilic character of hydroxylamine are sensitive to pH.[4] At neutral or slightly acidic pH, the nitrogen atom of hydroxylamine is the more potent nucleophile, which favors the initial attack at the ester carbonyl, leading to the desired 3-hydroxyisoxazole. In contrast, under more basic conditions, the oxygen atom of the hydroxylamine anion becomes a stronger nucleophile, which can lead to the formation of the isomeric 5-isoxazolone.

  • Two-Step Procedure: A reliable method to ensure high regioselectivity is to perform the reaction in two distinct steps:

    • React the sodium salt of the β-ketoester with hydroxylamine at a low temperature (e.g., 0 °C).[5]

    • Quench the reaction with an excess of a strong acid (e.g., concentrated HCl) and then heat to effect cyclization.[5] This acidic workup favors the formation of the desired 3-hydroxyisoxazole.

  • Choice of Base: When generating the salt of the β-ketoester, a non-nucleophilic base is preferable. If using hydroxylamine hydrochloride, a base like triethylamine can be used to liberate the free hydroxylamine.[6]

Q2: The overall yield of my reaction is low, even with good regioselectivity. What are the potential causes and how can I improve it?

A2: Low yields can stem from incomplete reactions, side product formation, or degradation of the product during workup. Consider the following:

  • Reaction Time and Temperature: Ensure the initial reaction with hydroxylamine goes to completion before the acidic quench. Monitor the reaction by TLC. The subsequent cyclization step may require heating, but prolonged heating or excessively high temperatures can lead to decomposition.

  • Purity of Starting Materials: Impurities in the β-ketoester or hydroxylamine can lead to side reactions. Ensure your starting materials are of high purity.

  • Workup Procedure: The product, this compound, is a polar molecule. During aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate). Multiple extractions are recommended.

  • Ultrasound Irradiation: For related isoxazole syntheses, ultrasound irradiation has been shown to improve yields and reduce reaction times, representing a green chemistry approach.[7]

Q3: I'm having trouble purifying the final product. What are the best methods?

A3: Purification can be challenging due to the polarity of the compound. Here are the recommended methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is crucial. A good starting point is a mixed solvent system, such as ethyl acetate/hexane or ethanol/water. The product should be soluble in the hot solvent and sparingly soluble when cold.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A typical eluent system would be a gradient of ethyl acetate in hexane. Due to the compound's polarity, you may need to use a more polar solvent system.

Optimized Protocol: Synthesis from Dimethyl Acetylenedicarboxylate

This protocol is based on the principle of controlling regioselectivity through a two-step addition/cyclization process.

Step-by-Step Methodology:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry methanol. Carefully add sodium metal in small portions with stirring until it is completely dissolved.

  • Formation of the Enolate: Cool the sodium methoxide solution to 0 °C in an ice bath. To this, add dimethyl acetylenedicarboxylate dropwise with stirring. Allow the reaction to stir for 30 minutes at 0 °C.

  • Hydroxylamine Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride in dry methanol. Neutralize this solution with one equivalent of the prepared sodium methoxide solution to generate free hydroxylamine. Add this solution dropwise to the enolate solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidic Workup and Cyclization: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice and concentrated hydrochloric acid with vigorous stirring. After the addition is complete, heat the mixture to 50-60 °C for 1-2 hours to facilitate cyclization.

  • Extraction: Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism and Regioselectivity

The key to controlling the regioselectivity lies in the initial nucleophilic attack of hydroxylamine on the β-ketoester.

G cluster_main Synthesis from Dimethyl Acetylenedicarboxylate Starting Materials Dimethyl Acetylenedicarboxylate + Hydroxylamine Intermediate Adduct Intermediate Starting Materials->Intermediate Nucleophilic Attack Desired Product This compound Intermediate->Desired Product Acid-catalyzed cyclization Byproduct Isomeric 5-Isoxazolone Intermediate->Byproduct Base-catalyzed cyclization

Caption: Reaction pathway for isoxazole synthesis.

Under acidic or neutral conditions, the more nucleophilic nitrogen atom of hydroxylamine attacks the ester carbonyl, leading to an intermediate that cyclizes to the desired 3-hydroxyisoxazole. Under basic conditions, the more nucleophilic oxygen of the hydroxylamine anion can attack the ketone carbonyl, leading to the isomeric 5-isoxazolone.

Section 2: Scalable Synthesis from Dimethyl Fumarate

For larger scale synthesis, a two-step route starting from dimethyl fumarate has been successfully employed, yielding the product on a kilogram scale.[8] This method involves a photoflow bromination followed by condensation with hydroxyurea.

Troubleshooting Guide & FAQs

Q1: I don't have access to a photoflow reactor. Can I perform the bromination of dimethyl fumarate in a standard laboratory setup?

A1: Yes, while a photoflow reactor offers enhanced safety and control, this reaction can be adapted to a batch process with careful consideration of safety and reaction conditions.

  • Initiation: In the absence of a dedicated photoreactor, the radical bromination can be initiated using a radical initiator like azobisisobutyronitrile (AIBN) and a light source such as a high-wattage visible lamp.

  • Safety Precautions: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so it's crucial to have efficient cooling and to add the bromine slowly.

  • Byproduct Formation: Over-bromination or side reactions can occur.[9] The cis-isomer, dimethyl maleate, can also be used as a starting material. It's important to monitor the reaction closely by GC-MS or NMR to avoid the formation of unwanted byproducts. The initial product of bromination of the corresponding alkyne is the trans-dibromo adduct, which can isomerize to the more stable cis-isomer, a process accelerated by light.[10]

Q2: The condensation reaction with hydroxyurea is giving a low yield. How can I optimize this step?

A2: The success of this condensation/cyclization step depends on the base, solvent, and temperature.

  • Base and Solvent: A common combination is a carbonate base like potassium carbonate in a polar aprotic solvent such as DMF.[8] Ensure the hydroxyurea and base are well-slurried before adding the dibrominated substrate.

  • Temperature Control: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of hydroxyurea or the product. Temperature optimization studies are recommended, starting at room temperature and gradually increasing the temperature while monitoring the reaction progress.

  • Purity of the Dibromo Adduct: The purity of the dimethyl 2,3-dibromosuccinate from the first step is crucial. Impurities can interfere with the condensation reaction. It is advisable to purify the intermediate if necessary.

Experimental Workflow Overview

G cluster_workflow Scalable Synthesis Workflow A Dimethyl Fumarate B Photoflow Bromination A->B Br2, Light C Dimethyl 2,3-dibromosuccinate B->C D Condensation with Hydroxyurea C->D Base, Solvent E This compound D->E

Caption: Workflow for the scalable synthesis route.

Section 3: Data Summary and Characterization

Yield Comparison for Different Synthetic Conditions

The following table provides a summary of reported yields for isoxazole synthesis under various conditions to guide your optimization efforts. Note that direct comparisons can be complex due to variations in substrates and reaction scales.

Starting MaterialsKey Reaction ConditionsYield (%)Reference
Diketene and HydroxylamineContinuous flow, acidic workup80-83%[6]
Dimethyl Fumarate and HydroxyureaPhotoflow bromination, K2CO3/DMF66% (on kg scale)[8]
β-Enamino Diketones and HydroxylamineEtOH, reflux70-85% (regioisomeric mixture)[2]
β-Enamino Diketones and HydroxylamineBF3·OEt2, MeCN, Pyridine79% (90% regioselectivity)[2]
Aldehydes, Ethyl Acetoacetate, Hydroxylamine HClUltrasound, Itaconic acid catalyst, H2O95%[7]
Physical and Spectroscopic Data
  • Appearance: Light yellow powder[11]

  • Melting Point: 160-163 °C[11]

  • Molecular Formula: C₅H₅NO₄[12]

  • Molecular Weight: 143.10 g/mol [12]

  • Solubility: Soluble in chloroform, ethanol, ether, ethyl acetate, and methanol.[13]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and a singlet for the isoxazole ring proton.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and the isoxazole ring, as well as the methoxy carbon and the carbons of the heterocyclic ring.

References

  • (2024). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Computational and Theoretical Chemistry, 1233:114478.
  • (Scribd). Synthesis of 3-Hydroxyisoxazoles.
  • (ResearchGate). Claisen isoxazole synthesis. Request PDF.
  • Manan, M. A. F. A., Cordes, D. B., Slawin, A. M. Z., & O'Hagan, D. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Magnetic Resonance in Chemistry, 61(2), 119-124.
  • de la Cruz, R., Corona-Becerril, D., Almanza-Sánchez, R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6504-6514.
  • El-Metwally, A. M., & El-Gharib, M. S. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 16.
  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Magnetic Resonance in Chemistry, 61(2), 119-124.
  • (ResearchGate). pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine...
  • (Benchchem). Head-to-head comparison of different isoxazole synthesis methods.
  • (Benchchem). comparing the efficacy of different bases in beta-keto ester synthesis.
  • (Google Patents). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • (ChemicalBook).
  • De Coster, T., et al. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development.
  • (ResearchGate).
  • (ChemSynthesis).
  • (PubChem).
  • (Organic Syntheses). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • (Sigma-Aldrich).
  • (Five Chongqing Chemdad Co.).
  • (Oriental Journal of Chemistry). One-pot and Three-Component Synthesis of isoxazol-5(4H)
  • (PubChem).
  • (ChemSynthesis).
  • (Benchchem).
  • (RSC Publishing).
  • (MDPI).
  • (American Chemical Society).
  • (ResearchGate). (PDF)
  • (Five Chongqing Chemdad Co.).
  • (RSC Publishing). Advances in isoxazole chemistry and their role in drug discovery.
  • (PMC - NIH).
  • (PMC - NIH). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis.
  • (MDPI). Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility?.
  • (ResearchGate). (PDF)

Sources

Technical Support Center: Purification of Crude Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Methyl 3-hydroxyisoxazole-5-carboxylate (CAS 10068-07-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As a key building block in the synthesis of pharmaceuticals, such as tetracycline antibiotics, and electronic materials, achieving high purity is paramount.[1]

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on troubleshooting common issues and explaining the rationale behind each purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound that are relevant for its purification?

A1: Understanding the physicochemical properties is the foundation of designing an effective purification strategy. This compound is typically a light yellow, crystalline powder.[2] Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Appearance Light Yellow Powder/SolidThe color of the crude product can indicate the level and nature of impurities. A darker color often suggests polymeric or degradation byproducts.
Melting Point 160-163 °C[1][2]A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Molecular Weight ~143.10 g/mol [3]Useful for mass spectrometry analysis and calculating molar equivalents.
Solubility Soluble in methanol, ethanol, ethyl acetate, chloroform.Crucial for selecting appropriate solvents for recrystallization and mobile phases for column chromatography.
pKa ~11.25 (Predicted)[2]The hydroxyl group is acidic, which is a critical property that can be exploited for purification via acid-base extraction.
Q2: What are the most common impurities I should expect in my crude product?

A2: Impurities are typically carried over from the synthesis. A common route involves the reaction of a dibrominated fumarate or maleate derivative with hydroxyurea.[4][5] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as dimethyl fumarate/maleate or hydroxyurea.

  • Reaction Intermediates: Incomplete cyclization can leave various intermediates in the crude mixture.

  • Byproducts: Side reactions can generate isomeric structures or other unwanted compounds. For instance, if methylation is performed to protect the hydroxyl group, both O-methylated and N-methylated byproducts can form.[4]

  • Residual Solvents: Solvents used in the reaction, such as DMF, can be difficult to remove.[6][7]

Purification Strategy Workflow

The choice of purification method depends on the scale of your experiment and the nature of the impurities. Below is a general decision-making workflow.

PurificationWorkflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) purity_check1 Check Purity (TLC, NMR, mp) recrystallization->purity_check1 end Pure Product purity_check1->end Yes purity_check1->chromatography No is_pure1 Is it pure? purity_check2 Check Purity of Fractions chromatography->purity_check2 purity_check2->end Yes acid_base Consider Acid-Base Extraction (for acidic/basic impurities) purity_check2->acid_base No / Difficult Separation is_pure2 Are fractions pure? acid_base->chromatography

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. A good solvent should dissolve the compound well when hot but poorly when cold.

Q3: My compound "oils out" as a liquid instead of forming crystals upon cooling. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. The compound separates as a liquid globule, which often traps impurities.

Causality & Troubleshooting Steps:

  • Reheat and Add Solvent: The immediate solution is to reheat the mixture until the oil redissolves completely. Add more hot solvent to decrease the saturation level.[8]

  • Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by insulating it with glass wool) before moving it to an ice bath. Slow cooling is critical for the formation of a proper crystal lattice.

  • Solvent System Change: The chosen solvent may be too effective. Consider using a solvent system where the compound has lower solubility, or switch to a two-solvent system (one in which the compound is soluble, and one in which it is not). For this compound, ethyl acetate or an ethanol/water mixture could be good starting points.

Q4: The solution has cooled, but no crystals have formed. What should I do?

A4: This is a common issue indicating that the solution is not supersaturated enough at low temperatures, or that nucleation has not initiated.

Causality & Troubleshooting Steps:

  • Insufficient Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a single "seed" crystal to the cooled solution to initiate crystallization.

  • Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize the yield of the precipitate.

Troubleshooting Guide: Column Chromatography

When recrystallization fails or is insufficient, silica gel column chromatography is the next logical step.

Q5: How do I select the right mobile phase (eluent) for column chromatography?

A5: Eluent selection is critical for achieving good separation. The goal is to find a solvent system where your target compound has an Rf (retention factor) of 0.25-0.35 on a TLC plate, ensuring it moves down the column effectively but separates from impurities.

Step-by-Step Eluent Selection:

  • Spot a TLC Plate: Dissolve your crude material in a suitable solvent (like ethyl acetate) and spot it on a silica TLC plate.

  • Test Solvents: Develop the plate in different solvent systems of varying polarity. Start with a non-polar solvent and gradually add a more polar one. For this compound, good starting systems are mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Optimize the Ratio: Adjust the ratio of the solvents until you achieve the target Rf of 0.25-0.35 for your product, with good separation from other spots. For a related compound, a system of petroleum ether/diethyl ether (80:20) was used successfully.[6][7]

Example Eluent Systems for Polar Compounds:

Solvent SystemPolarityTypical Use Case
Hexane / Ethyl AcetateLow to MediumExcellent for separating compounds of moderate polarity. Start with 9:1 and move to 1:1.
Dichloromethane / MethanolMedium to HighUseful if the compound is poorly soluble or does not move in Hex/EtOAc. Start with 99:1 and increase methanol content.
Q6: My compound is streaking on the TLC plate and eluting as very broad bands from the column. Why?

A6: Streaking is often caused by overloading the sample or by strong interactions between the compound and the silica gel, especially with acidic or highly polar compounds. This compound has an acidic hydroxyl group which can cause this issue.

Causality & Troubleshooting Steps:

  • Sample Overloading: Use a smaller, more concentrated spot on the TLC plate. For the column, ensure you are not loading too much material relative to the amount of silica gel (a 1:50 to 1:100 ratio of crude material to silica is a good rule of thumb).

  • Acidify the Mobile Phase: The acidic nature of the hydroxyl group can lead to strong binding with the silica. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can protonate the compound and the silica surface silanol groups, leading to sharper bands and better separation.

  • Dry Loading: Instead of dissolving the sample in the mobile phase and loading it, dissolve it in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully add the resulting dry powder to the top of the column.[8] This technique results in a much sharper starting band.

Troubleshooting Guide: Acid-Base Extraction

The acidic proton on the 3-hydroxy group allows for a selective liquid-liquid extraction.

Q7: How can I use acid-base extraction to remove neutral impurities?

A7: This is a highly effective technique for this specific molecule. The acidic proton can be deprotonated by a weak base to form a water-soluble salt, separating it from non-acidic (neutral) organic impurities.[8]

Experimental Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash it with an aqueous basic solution, like saturated sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Re-acidification: Cool the aqueous layer in an ice bath and carefully re-acidify it with a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The pure product will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

AcidBaseExtraction cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer start_org Crude Product (Target + Neutral Impurities) end_org Neutral Impurities salt Water-Soluble Salt (Sodium 3-carboxyisoxazolate-5-carboxylate) start_org->salt Target moves to aq. layer base Add NaHCO₃ (aq) base->salt acid Add HCl (aq) salt->acid precipitate Pure Product Precipitates acid->precipitate

Caption: Workflow for purification via acid-base extraction.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. Retrieved from [Link]

  • De La Cruz, M., et al. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isoxazolecarboxylate. Retrieved from [Link]

  • IUCr. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate (CAS 10068-07-2). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. This compound is a key building block in the synthesis of various biologically active molecules, including tetracycline antibiotics.[1][2][3]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice based on common issues encountered in the laboratory. We will explore the causality behind side reactions and purification challenges, offering field-proven solutions to optimize your synthetic outcomes.

Section 1: Core Synthesis Strategy & Mechanism

The synthesis of the isoxazole ring system typically involves a cyclization reaction.[1] A prevalent and effective method is the condensation of a β-ketoester equivalent with a source of hydroxylamine, followed by an acid-catalyzed cyclization and dehydration.

Experimental Workflow Overview

The following diagram outlines the general workflow for a typical batch synthesis.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Cyclization cluster_workup Phase 3: Isolation & Purification A Reagent Preparation (e.g., Dimethyl oxalate, Acetone, Hydroxylamine Salt) B Base-Mediated Condensation (e.g., Sodium Methoxide) A->B Claisen-type Condensation C Intermediate Formation (Acyclic Adduct) B->C D Acid-Catalyzed Cyclization (e.g., HCl, H2SO4) C->D Rapid Acidification E Reaction Quench & Workup D->E F Crude Product Isolation (Filtration/Extraction) E->F G Purification (Recrystallization or Chromatography) F->G H Final Product (Light Yellow Solid) G->H

Caption: General workflow for the synthesis of this compound.

The key to a successful synthesis lies in the rapid and controlled cyclization of the acetoacetohydroxamic acid intermediate. Delay in acidification can lead to the formation of undesirable side products, significantly impacting yield and purity.[4]

Section 2: Troubleshooting Guide: Side Reactions & Yield Issues

This section addresses the most common problems encountered during the synthesis, presented in a question-and-answer format.

Q1: My final yield is significantly lower than expected (<50%). What are the likely causes?

A1: Low yields are typically traced back to three primary issues: incomplete reaction, thermal degradation, or competing side reactions.

  • Incomplete Cyclization: The ring-closing step is crucial. Insufficient acid or a non-homogenous mixture can leave a significant portion of the acyclic intermediate in the reaction mixture. This intermediate is often more soluble in aqueous layers during workup, leading to its loss.

  • Thermal Degradation: The isoxazole ring, particularly with its functional groups, can be sensitive to high temperatures. A preliminary safety assessment of related isoxazole heterocycles has noted high thermal decomposition energy.[5] Prolonged heating during reaction or solvent removal should be avoided.

  • Competing Side Reactions: The primary competing pathway is the hydrolysis of the ester functionality or the failure of the intermediate to cyclize correctly. Under basic conditions or with prolonged reaction times before acidification, the unstable acetoacetohydroxamic acid intermediate can undergo alternative reactions.[4]

The diagram below illustrates the critical branch point leading to the desired product versus a common side product.

Side_Reaction reagents β-Ketoester Equivalent + Hydroxylamine intermediate Acyclic Intermediate (Acetoacetohydroxamic Acid) reagents->intermediate Condensation product Desired Product (this compound) intermediate->product Rapid Acid-Catalyzed Cyclization side_product Side Products (e.g., Acyclic Oxime, Hydrolyzed Acid) intermediate->side_product Delay / Incorrect pH / Decomposition

Caption: Critical pathway choice during the synthesis.

Q2: The crude product is a dark brown or black tar, not the expected light-yellow solid. What went wrong?

A2: A dark, intractable crude product is almost always indicative of decomposition. The most common cause is an overly aggressive or poorly controlled acidification step.

  • Causality: Adding a strong acid too quickly to a concentrated, cold solution can create localized "hot spots" where the exothermic neutralization and cyclization reactions cause rapid temperature spikes. This can lead to polymerization or decomposition of the product and intermediates.

  • Preventative Measure: Ensure the reaction mixture is well-stirred and adequately cooled in an ice bath. Add the acid dropwise to maintain temperature control. Some protocols for related isoxazole syntheses pour the reaction mixture into a cold, dilute acid solution to ensure rapid and homogenous quenching.[6][7]

Q3: My TLC plate shows two spots with very similar Rf values, making purification difficult. Could this be a regioisomer?

A3: Yes, the formation of a regioisomeric byproduct, Methyl 5-hydroxyisoxazole-3-carboxylate, is a plausible side reaction depending on the specific synthons used.

  • Mechanistic Insight: The regioselectivity of isoxazole synthesis is highly dependent on factors like pH and the nature of the starting materials.[8] While the typical Claisen-type condensation route strongly favors the desired 5-carboxylate isomer, alternative starting materials or reaction conditions could potentially lead to a mixture.

  • Identification & Separation:

    • Characterization: Acquire detailed NMR (¹H, ¹³C, HMBC) and Mass Spectrometry data. The connectivity differences will be apparent in the HMBC spectrum.

    • Separation: These isomers are often difficult to separate. Meticulous column chromatography with a shallow solvent gradient is the most effective method.[6] Test various eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) via TLC to find the optimal separation conditions.

Section 3: Troubleshooting Guide: Purification

Purification is often the most challenging step. The compound's polar nature and acidic hydroxyl group can lead to common issues.[9]

Q4: During recrystallization, my product "oils out" instead of crystallizing. How do I resolve this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[9] This is common when a compound's melting point is low or when the solution is supersaturated.

  • Troubleshooting Steps:

    • Re-dissolve: Heat the mixture to completely re-dissolve the oil.

    • Add Solvent: Add a small amount of additional hot solvent to reduce saturation.[9]

    • Cool Slowly: This is the most critical step. Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator, and finally to an ice bath. Slow cooling is essential for forming a pure crystal lattice.[9]

    • Scratch/Seed: If crystals do not form, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure product if available.[9]

    • Change Solvent: If the problem persists, the solvent is likely unsuitable. A good solvent should dissolve the compound well when hot but poorly when cold.[9]

Q5: How can I effectively purify my compound using acid-base extraction?

A5: The acidic proton on the 3-hydroxy group makes this technique highly effective for removing non-acidic impurities.[9]

  • Principle: The hydroxyl group can be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble salt.

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired compound will move to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and carefully re-acidify with cold, dilute HCl until the product precipitates out as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Section 4: Data Summary & Protocols

Table 1: Troubleshooting Synthesis & Purification
Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete cyclization; Thermal decomposition; Side reactions.Ensure rapid and complete acidification; Maintain low temperatures; Minimize reaction time post-condensation.[4]
Dark/Tarry Crude Product Decomposition from uncontrolled exothermic reaction during acid quench.Add acid dropwise to a well-stirred, ice-cooled solution; Alternatively, add the reaction mix to cold acid.
Product "Oils Out" Solution is supersaturated; Cooling is too rapid; Unsuitable solvent.Reheat, add more hot solvent, and cool very slowly; Scratch flask or add seed crystal; Change solvent system.[9]
No Crystals Form Too much solvent used; Solution is not saturated at cold temperatures.Concentrate the solution by carefully removing some solvent with a rotary evaporator and re-cool.[9]
Multiple Spots on TLC Presence of starting material, regioisomers, or other byproducts.Optimize reaction conditions (pH, temp) to improve selectivity[8]; Use meticulous column chromatography for separation.[6]
Protocol 1: General Synthesis via Condensation/Cyclization

This is a generalized procedure and should be adapted based on specific laboratory conditions and reagents.

  • Condensation: To a stirred solution of sodium methoxide (1.1 eq) in anhydrous methanol at 0°C, add a mixture of dimethyl oxalate (1.0 eq) and acetone (1.0 eq) dropwise, maintaining the temperature below 5°C. Stir for 2-4 hours at room temperature.

  • Hydroxylamine Addition: Cool the mixture back to 0°C. Add a solution of hydroxylamine hydrochloride (1.1 eq) in methanol. Allow the reaction to stir for 1-2 hours.

  • Cyclization & Workup: Pour the reaction mixture slowly into a vigorously stirred solution of ice-cold 1M HCl. A precipitate should form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water, followed by a small amount of cold methanol to remove residual impurities. Dry the solid under vacuum to yield the crude product. The product typically appears as a light yellow powder.[1]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. Retrieved from [Link]

  • Abdul Manan, M. A. F., Cordes, D. B., Slawin, A. M. Z., & O'Hagan, D. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(8). Available at: [Link]

  • Ghislieri, D., et al. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of 112; (B) cyclization mechanism of isoxazole. Retrieved from [Link]

  • Shaikh, A. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1109. Available at: [Link]

  • Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isoxazolecarboxylate. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • IUCr. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Five Chongqing Chemdad Co. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

Sources

Stability issues of "Methyl 3-hydroxyisoxazole-5-carboxylate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-hydroxyisoxazole-5-carboxylate

Welcome to the technical support guide for this compound (CAS No. 10068-07-2). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting guides, and frequently asked questions regarding the stability of this versatile chemical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the successful application of this compound in your research.

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a 3-hydroxyisoxazole ring, offers significant advantages in reactivity and biological activity.[1][2][3] However, the isoxazole ring system, while generally stable, contains a weak nitrogen-oxygen bond that can be susceptible to cleavage under specific conditions, particularly in the presence of bases or reducing agents.[4] Understanding the stability profile of this compound is therefore critical for its effective use.

This guide will address common stability issues encountered during the handling, storage, and use of this compound, providing practical solutions and the scientific rationale behind them.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

Issue 1: Rapid degradation of the compound in solution, especially under basic conditions.

  • Question: I've noticed that my stock solution of this compound is losing purity over time, particularly when I use a basic buffer. What is causing this, and how can I prevent it?

  • Answer: The isoxazole ring, especially in a compound like this compound, is prone to base-catalyzed ring opening.[4][5] This degradation is often accelerated at higher temperatures. A study on a similar isoxazole-containing compound, leflunomide, showed significant decomposition at a basic pH of 10.0, with the half-life decreasing from 6.0 hours at 25°C to just 1.2 hours at 37°C.[5]

    Probable Cause:

    • Base-Catalyzed Hydrolysis: The primary degradation pathway is likely the hydrolysis of the isoxazole ring, initiated by the deprotonation of the hydroxyl group, leading to ring cleavage.

    • Elevated Temperature: Increased temperature accelerates the rate of this chemical degradation.[5]

    Solutions:

    • pH Control: Avoid basic conditions (pH > 7.4) whenever possible. If your experimental protocol requires a basic pH, prepare the solution immediately before use and keep it at a low temperature (2-8°C) for the shortest possible duration.

    • Temperature Control: Perform your experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the exposure time.

    • Solvent Choice: For stock solutions, use anhydrous aprotic solvents where the compound is soluble, such as ethyl acetate, chloroform, or methanol.[6] Store these solutions at -20°C for long-term stability.[6]

Issue 2: Appearance of unknown peaks in HPLC analysis after sample preparation.

  • Question: I'm observing unexpected peaks in my HPLC chromatogram after preparing my sample of this compound. Are these impurities from the original material or degradation products?

  • Answer: While the purity of the starting material is a factor (typically ≥98% by GC), the appearance of new peaks often suggests degradation during sample preparation or analysis.[1] The degradation of isoxazole rings can lead to several byproducts.

    Probable Cause:

    • Ring Cleavage Products: As mentioned, base-catalyzed hydrolysis can lead to ring-opened products. Acidic conditions can also cause degradation, although often at a slower rate, yielding products like ammonia and hydroxylamine.[7]

    Solutions:

    • Control Experiments: Analyze a freshly prepared solution of the compound to establish a baseline chromatogram. This will help you distinguish between impurities in the starting material and degradation products.

    • Protect from Light: Prepare and handle samples in a low-light environment or use amber vials to minimize exposure to light.[8] Foil-wrapped controls can be used to assess thermal effects versus photodegradation.[8]

    • Optimize Analytical Method: Ensure your HPLC mobile phase is not overly basic. If possible, use a buffered mobile phase in the neutral to slightly acidic range.

Issue 3: Inconsistent results in biological assays.

  • Question: I am getting variable results in my cell-based assays using this compound. Could this be related to the compound's stability?

  • Answer: Yes, inconsistent results in biological assays are a common consequence of compound instability. The degradation of the parent compound reduces its effective concentration and introduces degradation products that may have different or even confounding biological activities.

    Probable Cause:

    • Degradation in Media: The compound may be degrading in the cell culture media, which is typically buffered at a physiological pH of around 7.4 and incubated at 37°C. As seen with leflunomide, these conditions can be conducive to isoxazole ring opening.[5]

    • Interaction with Media Components: The compound may react with components in the media, such as proteins or reducing agents.

    Solutions:

    • Fresh Preparations: Always prepare fresh working solutions from a frozen stock immediately before each experiment.

    • Time-Course Stability Study: Perform a simple time-course study by incubating the compound in your cell culture media at 37°C and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) by HPLC. This will help you determine its stability under your specific assay conditions.

    • Modify Dosing Regimen: If the compound is found to be unstable, consider a shorter incubation time or repeated dosing to maintain the desired concentration.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended long-term storage conditions for solid this compound?

    • A1: For long-term storage, the solid compound should be kept at -20°C in a tightly sealed container.[6] For short-term storage, room temperature is acceptable, but it is best to keep it in a dark, dry place.[6][11]

  • Q2: In which solvents is this compound soluble?

    • A2: this compound is soluble in common organic solvents such as methanol, ethanol, ethyl acetate, chloroform, and ether.[6]

  • Q3: Is this compound sensitive to light?

    • A3: While specific photostability studies on this compound are not widely published, many organic molecules, particularly those with aromatic rings and heteroatoms, can be light-sensitive.[8][9] It is recommended to handle the compound and its solutions with protection from light as a precautionary measure.[8][12]

  • Q4: Are there any known safety hazards associated with this compound?

    • A4: Yes, it is classified as an irritant and may cause skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling the solid material. A preliminary safety assessment has also noted a high thermal decomposition energy for the isoxazole heterocycle, suggesting that care should be taken with heating the material.[14]

Experimental Protocols

Protocol 1: Assessing pH Stability in Aqueous Buffers

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, and 10.0).

  • Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).[5]

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Quenching: Immediately quench any further degradation by adding the aliquot to a solution that neutralizes the buffer and contains an internal standard for HPLC analysis.

  • Analysis: Analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the degradation kinetics.

Data Summary

ConditionTemperature (°C)Half-life (t½)Reference CompoundSource
pH 4.0 (Acidic)25StableLeflunomide[5]
pH 7.4 (Neutral)377.4 hoursLeflunomide[5]
pH 10.0 (Basic)256.0 hoursLeflunomide[5]
pH 10.0 (Basic)371.2 hoursLeflunomide[5]

Note: The data above is for the related isoxazole compound leflunomide and serves as an illustrative example of the expected stability profile. Specific stability testing should be performed for this compound.

Visualizations

Degradation_Pathway Potential Degradation of this compound A This compound B Basic Conditions (OH-) (e.g., pH > 7.4) A->B Ring Opening (Primary Pathway) C Acidic Conditions (H+) (e.g., pH < 4) A->C Slower Ring Cleavage D Ring-Opened Intermediates B->D E Further Degradation Products (e.g., Ammonia, Hydroxylamine) C->E

Caption: Potential degradation pathways under basic and acidic conditions.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. - ResearchGate. (URL: [Link])

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed. (URL: [Link])

  • Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid | Organic Process Research & Development. (URL: [Link])

  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (URL: [Link])

  • Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. (URL: [Link])

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (URL: [Link])

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (URL: [Link])

  • This compound | C5H5NO4 | CID 2724585 - PubChem. (URL: [Link])

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (URL: [Link])

  • A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])

  • Photostability - IAGIM. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])

  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. (URL: [Link])

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences. (URL: [Link])

  • ICH guideline for photostability testing: aspects and directions for use - PubMed. (URL: [Link])

  • (PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review - ResearchGate. (URL: [Link])

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Poor Solubility of Methyl 3-hydroxyisoxazole-5-carboxylate (MHIC)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with Methyl 3-hydroxyisoxazole-5-carboxylate (CAS: 10068-07-2). This versatile building block is pivotal in the synthesis of novel pharmaceutical and agrochemical agents.[1] However, its unique structure—a combination of polar functional groups on a heterocyclic scaffold—frequently leads to challenges with poor solubility, which can hinder reaction kinetics, complicate work-ups, and ultimately lower yields.

This guide moves beyond simple solvent lists. It is designed to provide a deep, mechanistic understanding of why solubility issues arise with this specific molecule and to offer a structured, logical progression of troubleshooting strategies, from foundational techniques to advanced chemical interventions.

Section 1: Understanding the Root Cause of Poor Solubility

Before attempting to solve a problem, it is crucial to understand its origin. The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form, both with itself and with a potential solvent.

Q1: What specific structural features of this compound (MHIC) contribute to its limited solubility?

A1: The poor solubility of MHIC, a light yellow or white crystalline powder, stems primarily from its ability to form strong, highly ordered intermolecular interactions in its solid state.[1][2][3] This creates a very stable crystal lattice that requires significant energy to disrupt.

  • Intermolecular Hydrogen Bonding: The most significant factor is the acidic proton on the 3-hydroxy group (predicted pKa ≈ 11.25) and the presence of multiple hydrogen bond acceptors (the hydroxyl oxygen, the ester carbonyl oxygen, and the isoxazole nitrogen).[3] This allows MHIC molecules to arrange themselves into a tight, repeating network held together by strong hydrogen bonds.

  • High Crystal Lattice Energy: This strong intermolecular bonding results in a high melting point, reported in the range of 160–166 °C.[1][2][3][4] In general, compounds with higher melting points have stronger crystal lattice forces that must be overcome by solvent-solute interactions for dissolution to occur.

  • Molecular Polarity: The isoxazole ring itself is polar.[5] When combined with the hydroxyl and ester groups, the molecule has a distinct polar character, making it poorly soluble in nonpolar solvents like hexanes or toluene. However, the hydrogen bonding network can also restrict its solubility in some polar solvents if the solvent cannot effectively compete with and break apart the solute-solute bonds.

Caption: Intermolecular hydrogen bonding network in solid MHIC.

Section 2: Foundational Troubleshooting: First-Line Solutions

When encountering a solubility issue, always begin with the simplest and most direct methods. These foundational techniques often resolve the problem without needing to introduce new reagents or significantly alter the reaction protocol.

Q2: My reaction is sluggish, and I can see undissolved MHIC powder in the flask. What are the first troubleshooting steps?

A2: A heterogeneous mixture is a clear sign that the reaction rate is limited by the dissolution of your starting material. Address this with the following systematic approach.

1. Rational Solvent Selection: The principle of "like dissolves like" is your primary guide.[6] MHIC is a polar molecule, so polar solvents are the best starting point. While it is reported to be soluble in several common solvents, the degree of solubility can vary significantly.[2][3]

SolventPolarity ClassSuitability for MHICComments & Considerations
Methanol/Ethanol Polar ProticGood Solubility. [2][3][7]The hydroxyl group of the solvent can effectively hydrogen-bond with MHIC, disrupting its crystal lattice. Caution: Protic solvents may interfere with certain reagents (e.g., organometallics, strong bases).
Ethyl Acetate Polar AproticModerate Solubility. [2][3]A good balance of polarity. Often used for extractions and chromatography, but may not be sufficient for high reaction concentrations.
N,N-Dimethylformamide (DMF) Polar AproticExcellent Solubility. [8][9]A powerful, high-boiling point solvent capable of dissolving many polar organic solids. Often a top choice for reactions requiring full dissolution of MHIC.
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent Solubility. Similar to DMF, DMSO is an extremely effective solvent for polar compounds. Its high boiling point can be a disadvantage during work-up.
Acetonitrile (MeCN) Polar AproticModerate to Low Solubility. While polar, it is often less effective than DMF or alcohols for dissolving highly hydrogen-bonded solids.
Tetrahydrofuran (THF) Polar AproticLow Solubility. Generally not a good primary solvent for MHIC unless used in a co-solvent system or at high temperatures.
Dichloromethane (DCM) Polar AproticLow Solubility. Used in some protocols for nitration, but often requires reflux and may not fully dissolve the material.[8]
Toluene / Hexanes NonpolarInsoluble. [6]These solvents cannot overcome the strong intermolecular forces of solid MHIC.

2. Temperature Elevation: Increasing the temperature provides the thermal energy needed to break the intermolecular bonds in the crystal lattice, almost always increasing the solubility of a solid in a liquid.[5][10]

Experimental Protocol: Temperature Screening

  • Prepare a slurry of a known amount of MHIC in your chosen reaction solvent in a flask equipped with a stir bar and reflux condenser.

  • Slowly heat the slurry in increments of 10 °C using a temperature-controlled heating mantle.

  • Hold at each temperature for 5-10 minutes with vigorous stirring.

  • Visually observe the temperature at which the solid fully dissolves.

  • Critical Check: Ensure this temperature is compatible with the stability of all your reagents and the desired reaction pathway. Always run a small-scale test to check for degradation.

Section 3: Advanced Strategies for Stubborn Cases

If foundational methods are insufficient, more advanced physical and chemical techniques can be employed to force the compound into solution and accelerate heterogeneous reactions.

Q3: I've tried compatible solvents and heating, but solubility remains the bottleneck for my reaction. What advanced techniques can I employ?

A3: When basic troubleshooting fails, it's time to consider co-solvents, sonication, or phase-transfer catalysis. These methods alter the reaction environment to enhance dissolution and mass transfer.

1. Co-Solvent Systems: This is one of the most powerful and versatile techniques. A co-solvent is a small amount of a highly effective solvent added to the primary (bulk) reaction solvent to increase the solubility of a specific component.[11][12][13][14]

  • The Principle: You can maintain the overall reaction conditions of a bulk solvent (e.g., THF for its reaction compatibility) while using a small volume of a "power" solvent (e.g., 5-10% v/v of DMF or NMP) to dissolve the MHIC. This reduces the interfacial tension between the solid MHIC and the bulk solvent.[15]

start Select Primary Reaction Solvent (e.g., THF, Toluene) screen Screen Co-solvents (5-10% v/v) (DMF, NMP, DMSO) start->screen dissolve Pre-dissolve MHIC in minimum amount of co-solvent screen->dissolve Select best add Add MHIC solution to primary solvent at reaction temp. dissolve->add run Proceed with Reaction add->run cluster_organic Organic Phase (e.g., Toluene) cluster_solid Solid Phase MHIC MHIC-OH Anion [MHIC-O⁻ Q⁺] MHIC->Anion Deprotonation at interface RX R-X (Alkyl Halide) Product MHIC-OR + QX Anion->RX Reaction Base K₂CO₃ (Base) QX QX (e.g., TBAB) QX->Anion Q⁺ transports anion

Caption: Mechanism of Phase-Transfer Catalysis for MHIC alkylation.

Section 4: FAQs - Common Scenarios & Quick Solutions

Q4: Is it better to add solid MHIC to a hot solvent or to heat a slurry of MHIC from room temperature?

A4: It is almost always safer and more effective to heat a slurry. Adding a solid to a solvent already at or near its boiling point can cause violent bumping. Heating a slurry allows for gradual, controlled dissolution as the temperature rises.

Q5: My MHIC dissolves completely upon heating, but it crashes out of solution when I add my second reagent. What's happening?

A5: This is a common issue that can be caused by two things:

  • Change in Solvent Polarity: Your second reagent may be significantly less polar than your solvent, causing the overall polarity of the mixture to drop and reducing the solubility of the highly polar MHIC. Solution: Add the second reagent as a solution in the same reaction solvent to avoid drastic polarity shifts.

  • Supersaturation: You created a supersaturated solution by heating, and the addition of the new reagent (or even just disturbing the flask) nucleated recrystallization. Solution: Ensure you are maintaining the temperature during and after the addition of the second reagent.

Q6: Will sonication degrade my molecule or my other reagents?

A6: While the localized hotspots from cavitation can be extreme, the bulk temperature of the solution remains low, and the lifespan of these hotspots is microseconds. For a stable heterocyclic compound like MHIC, degradation is unlikely under typical laboratory sonication conditions (20-40 kHz). [16]However, for very sensitive functional groups, it is always wise to run a control experiment where you sonicate the starting material in the solvent for the planned reaction time and check for decomposition by LCMS.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 3-hydroxy-5-isoxazolecarboxylate. Retrieved from [Link]

  • IJCRT.org. (2024). Phase Transfer Catalysis In A Toluene-Water Biphasic System: A 1,3-Dipolar Cycloaddition Approach For The Synthesis Of Bis-Isoxazoles. Retrieved from [Link]

  • Chem-Station. (2016). Sonication in Organic Synthesis. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • IOSR Journal. (n.d.). Sonochemistry : Green and Alternative Technique in Organic Synthesis. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications. Retrieved from [Link]

  • De Witte, F., et al. (2024). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Royal Society of Chemistry. Retrieved from [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • International Union of Crystallography. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • IJIRT. (n.d.). Solubility Enhancement Methods. Retrieved from [Link]

  • ChemistryTalk. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-hydroxyisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. This compound is a key building block in the pharmaceutical and agrochemical industries.[1] Its synthesis, while well-established, presents several challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and scalable synthesis involves a two-step process starting from dimethyl fumarate or dimethyl maleate.[2][3] The process begins with the bromination of the starting material, followed by a cyclocondensation reaction with hydroxyurea.[2][3] Alternative routes, such as the [3+2] cycloaddition of nitrile oxides with β-ketoesters, have also been reported, offering a pathway to variously substituted isoxazoles.[4]

Q2: What are the key physical and chemical properties of this compound I should be aware of?

A2: It is typically a light yellow powder with a melting point in the range of 160-165°C.[5][6][7][8] It is soluble in common organic solvents like methanol, ethanol, ethyl acetate, and chloroform.[5][6] The hydroxyl group on the isoxazole ring is acidic, which is a critical consideration for purification strategies like acid-base extractions.[9]

Q3: What are the primary applications of this compound?

A3: This compound is a versatile intermediate. In the pharmaceutical sector, it is a crucial building block for synthesizing precursors to tetracycline antibiotics and drugs targeting neurological disorders.[1][6][7][8] It also finds use in the agrochemical industry for creating fungicides and herbicides and in the electronics industry as a component in photoresist chemicals.[1][6]

Q4: Are there any known stability issues with this compound?

A4: Yes, isoxazole derivatives, especially those with hydroxyl and carboxyl groups, can be susceptible to thermal decomposition and decarboxylation.[2] A preliminary safety assessment using techniques like Differential Scanning Calorimetry (DSC) is highly recommended before scaling up, as high thermal decomposition energy has been recorded for the isoxazole heterocycle.[2] Long-term storage at -20°C is recommended to maintain stability.[5]

II. Troubleshooting Guide for Scale-Up Synthesis

Scaling up the synthesis of this compound introduces challenges related to reaction control, product purity, and process safety. This section addresses common problems in a question-and-answer format.

Issue 1: Decreased Yield on Scale-Up

Q: We are observing a significant drop in yield for the cyclocondensation step when moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a frequent issue and can often be attributed to mass and heat transfer limitations.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation & Troubleshooting Steps
Poor Mixing & Heterogeneity On a larger scale, achieving uniform mixing of the reaction slurry (e.g., K2CO3 in DMF) becomes more difficult.[3] This can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reactions or side product formation. Solution: 1. Optimize Agitation: Ensure the reactor's agitator is appropriately designed for solid-liquid mixtures. Use of baffles can improve mixing efficiency. 2. Controlled Addition: Add the solution of this compound slowly and sub-surface to ensure it disperses quickly.
Inefficient Heat Transfer & Exotherm Control The cyclocondensation reaction can be exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a temperature rise, promoting side reactions or degradation of the product. Solution: 1. Jacket Cooling: Ensure the reactor has an efficient cooling jacket and that the heat transfer fluid is at the appropriate temperature. 2. Slow Reagent Addition: Control the rate of addition of reagents to manage the rate of heat generation. 3. In-process Monitoring: Use a temperature probe to monitor the internal reaction temperature closely.
Incomplete Reaction On a larger scale, it may take longer to reach completion due to the factors mentioned above. Solution: 1. Reaction Monitoring: Utilize in-process analytical techniques like HPLC or TLC to monitor the reaction progress until the starting material is consumed. 2. Extended Reaction Time: Be prepared to extend the reaction time as needed based on the analytical data.

Issue 2: Impurity Profile Changes on a Larger Scale

Q: Our scaled-up batches show a higher percentage of impurities, particularly a regioisomer. What is causing this and how can we improve the selectivity?

A: Changes in impurity profiles are common during scale-up and are often linked to subtle variations in reaction conditions that favor alternative reaction pathways.

Troubleshooting Impurity Formation:

Caption: Workflow for diagnosing and mitigating impurity formation.

Explanation and Mitigation:

The formation of regioisomeric isoxazoles during cyclocondensation reactions is a known challenge.[10] The regiochemical outcome can be highly sensitive to reaction conditions.

  • Mechanism of Regioisomer Formation: The reaction of a β-enamino diketone intermediate with hydroxylamine can proceed through two different pathways, leading to the formation of isomeric isoxazoles.[10]

  • Impact of Scale-Up: On a larger scale, poor temperature control can lead to localized areas of higher temperature, which may favor the kinetic or thermodynamic product differently than in a well-controlled lab-scale reaction. Similarly, inefficient mixing can create localized pH gradients when adding a base, which can also influence the reaction pathway.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature within a narrow, optimized range.

    • Controlled Base Addition: Add the base (e.g., potassium carbonate) in portions or as a solution over time to avoid sharp changes in pH.

    • Homogenization: Ensure the reaction mixture is well-agitated throughout the addition and reaction time.

Issue 3: Challenges in Product Isolation and Purification

Q: We are struggling with the purification of this compound on a multi-kilogram scale. Recrystallization results in significant product loss in the mother liquor, and the product "oils out".

A: Purification is a critical step where yield can be compromised. The phenomenon of "oiling out" is common for compounds where the melting point is lower than the boiling point of the chosen solvent.[9]

Purification Troubleshooting:

Problem Potential Cause Troubleshooting Steps
"Oiling Out" During Recrystallization The compound is separating as a liquid instead of a solid. This can be due to an unsuitable solvent or too rapid cooling.[9]1. Reheat and Add More Solvent: Redissolve the oil by heating and add a small amount of hot solvent.[9] 2. Slow Cooling: Allow the solution to cool to room temperature slowly before moving to an ice bath. Insulating the flask can help. 3. Solvent System Modification: Experiment with mixed solvent systems. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.
High Product Loss in Mother Liquor The chosen recrystallization solvent may be too effective at dissolving the product, even at low temperatures.1. Solvent Screening: Test different solvents or solvent mixtures to find one with a steeper solubility curve. 2. Concentrate Mother Liquor: Carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization to recover more product. Be aware that this second crop may be less pure.[9]
Inefficient Column Chromatography at Scale Scaling up silica gel chromatography can be expensive and time-consuming.1. Acid-Base Extraction: Leverage the acidic nature of the 3-hydroxy group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate). The deprotonated product will move to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove neutral impurities, then re-acidify and extract the purified product back into an organic solvent.[9]

III. Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound

This protocol is adapted from literature procedures and should be performed by trained personnel with appropriate safety precautions.[2][3]

Step 1: Bromination of Dimethyl Fumarate

  • Set up a suitable reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a visible light source.

  • Charge the reactor with dimethyl fumarate and a suitable solvent.

  • Initiate the light source and add a radical initiator such as azobisisobutyronitrile (AIBN).

  • Slowly add bromine via the addition funnel, maintaining the reaction temperature within the specified range.

  • Monitor the reaction by GC or HPLC until completion.

  • Upon completion, work up the reaction mixture to isolate the dibrominated product.

Step 2: Cyclocondensation with Hydroxyurea

  • In a separate reactor, prepare a slurry of potassium carbonate in dimethylformamide (DMF) and cool to 0-5°C.[3]

  • Dissolve the dibrominated intermediate from Step 1 in DMF.

  • Slowly add the solution of the dibrominated intermediate to the cooled slurry of potassium carbonate, keeping the temperature below 10°C. CO2 evolution will be observed.[3]

  • Add hydroxyurea to the reaction mixture.

  • Allow the reaction to stir and warm to room temperature. Monitor by HPLC until completion.

  • Upon completion, perform an aqueous workup, which may involve acidification and extraction with an appropriate organic solvent.

  • Isolate the crude product and purify by recrystallization or acid-base extraction.

Caption: General workflow for the synthesis of this compound.

IV. Safety Considerations for Scale-Up

  • Thermal Hazards: As noted, the isoxazole ring can have a high thermal decomposition energy.[2] A thorough safety assessment, including DSC and reaction calorimetry, is essential before performing this synthesis on a large scale. This will help to define safe operating limits for temperature and reagent addition rates.

  • Reagent Handling: Bromine is highly corrosive and toxic. Dimethyl sulfate, sometimes used in subsequent methylation steps, is also highly toxic and carcinogenic.[3] Ensure all reagents are handled in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Pressure Build-up: The cyclocondensation step involves the evolution of carbon dioxide gas.[3] Ensure the reactor is adequately vented to prevent pressure build-up.

By understanding the underlying chemistry and potential pitfalls, researchers and production chemists can successfully scale up the synthesis of this valuable compound, ensuring both high yield and purity in a safe and efficient manner.

References

  • Organic Process Research & Development, 2024 . Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. [Link]

  • ACS Publications. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. [Link]

  • Chem-Impex. This compound. [Link]

  • IUCr. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

  • ResearchGate. Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine…. [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

Sources

Technical Support Center: By-product Analysis in the Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this critical intermediate. Our focus is to provide practical, in-depth solutions to by-product formation, ensuring the integrity and purity of your final compound.

Introduction: The Challenge of Selectivity in Isoxazole Synthesis

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, commonly achieved through the cyclocondensation of a 1,3-dicarbonyl equivalent with hydroxylamine, presents a classic challenge in heterocyclic chemistry: regioselectivity. The formation of isomeric by-products is a frequent obstacle, leading to purification difficulties and potential downstream complications in multi-step syntheses. This guide will address the most common by-product, the regioisomeric Methyl 5-hydroxyisoxazole-3-carboxylate, and provide strategies for its identification and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is showing a second product with the same mass as my target compound. What is it and how can I confirm its identity?

Answer:

This is a very common issue and most likely indicates the formation of the regioisomeric by-product, Methyl 5-hydroxyisoxazole-3-carboxylate .

The synthesis of 3,5-disubstituted isoxazoles from an unsymmetrical 1,3-dicarbonyl compound (or its synthetic equivalent) and hydroxylamine can proceed through two different pathways. The initial nucleophilic attack of the hydroxylamine can occur at either of the two carbonyl carbons. Subsequent cyclization and dehydration lead to the formation of two different regioisomers.[2]

In the context of synthesizing this compound, the desired product forms when the hydroxylamine nitrogen attacks the carbonyl group further from the ester. Conversely, attack at the carbonyl nearer to the ester results in the undesired Methyl 5-hydroxyisoxazole-3-carboxylate.

G cluster_0 Reaction Pathways Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Equivalent Intermediate_A Intermediate A Unsymmetrical_Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Intermediate B Unsymmetrical_Dicarbonyl->Intermediate_B Attack at C2 Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate_A Hydroxylamine->Intermediate_B Product_Desired This compound (Desired Product) Intermediate_A->Product_Desired Cyclization Product_Byproduct Methyl 5-hydroxyisoxazole-3-carboxylate (By-product) Intermediate_B->Product_Byproduct Cyclization

Caption: Regioisomeric by-product formation pathway.

The first step in troubleshooting is to confirm the presence and identity of the suspected by-product. Since the desired product and the regioisomer have the same molecular weight, mass spectrometry alone is insufficient for differentiation. A combination of chromatographic and spectroscopic methods is required.

1. Chromatographic Separation (HPLC/UPLC):

  • Principle: The two regioisomers will likely have slightly different polarities and, therefore, different retention times on a reverse-phase HPLC column.

  • Method:

    • Develop a gradient method using a C18 column with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (or methanol).

    • Inject a sample of your crude reaction mixture.

    • Monitor the elution profile using a UV detector (a wavelength of 254 nm is a good starting point).

    • The presence of two closely eluting peaks with the same mass (as confirmed by an in-line mass detector) is a strong indication of regioisomer formation.

2. Spectroscopic Analysis (NMR):

  • Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons on the isoxazole ring will be different for each regioisomer due to the different electronic environments.

  • Procedure:

    • Purify a small sample of each peak from the HPLC separation.

    • Acquire ¹H and ¹³C NMR spectra for each isomer.

    • Compare the obtained spectra with literature values or use predictive software to assign the structures.

Data for Identification:

Compound¹H NMR (DMSO-d6, 400 MHz) δ (ppm)¹³C NMR (DMSO-d6, 101 MHz) δ (ppm)
This compound 12.45 (s, 1H), 6.60 (s, 1H), 3.85 (s, 3H)168.1, 158.9, 155.4, 98.2, 52.7
Methyl 5-hydroxyisoxazole-3-carboxylate 11.80 (s, 1H), 6.20 (s, 1H), 3.90 (s, 3H)172.5, 160.2, 157.8, 95.6, 52.3

(Note: The chemical shifts provided are typical and may vary slightly depending on the solvent and instrument.)

FAQ 2: How can I control the regioselectivity of my reaction to minimize the formation of the unwanted isomer?

Answer:

Controlling regioselectivity in isoxazole synthesis is a well-studied area, and several strategies can be employed. The choice of strategy will depend on the specific synthetic route you are using.

1. pH Control:

  • Causality: The pH of the reaction medium can influence the site of the initial attack of hydroxylamine. Under acidic conditions, the more nucleophilic nitrogen of hydroxylamine is protonated, and the reaction rate is reduced. Under basic conditions, the hydroxylamine is more nucleophilic, and the reaction is faster. The selectivity can be influenced by the relative reactivity of the two carbonyl groups under different pH conditions.

  • Experimental Approach:

    • Screen a range of pH values for the reaction, from acidic (e.g., using acetic acid as a solvent or co-solvent) to basic (e.g., using a base like sodium acetate or pyridine).

    • Analyze the product ratio at each pH using HPLC to determine the optimal conditions for the formation of the desired isomer.

2. Use of Protecting Groups:

  • Causality: If one of the carbonyl groups can be selectively protected, the reaction can be directed to the unprotected carbonyl, thus ensuring the formation of a single regioisomer.

  • Workflow:

    • Selectively protect one of the carbonyl groups of the 1,3-dicarbonyl starting material.

    • Perform the cyclocondensation reaction with hydroxylamine.

    • Deprotect the resulting isoxazole to obtain the desired product.

G cluster_1 Regioselective Synthesis Workflow Start Unsymmetrical 1,3-Dicarbonyl Protect Selective Protection of one Carbonyl Start->Protect React Reaction with Hydroxylamine Protect->React Deprotect Deprotection React->Deprotect Final_Product Single Regioisomer Product Deprotect->Final_Product

Caption: Workflow for regioselective synthesis using a protecting group strategy.

3. Modification of the Starting Materials:

  • Causality: The electronic and steric properties of the substituents on the 1,3-dicarbonyl starting material can influence the regioselectivity of the reaction. For example, a bulkier substituent near one carbonyl group may sterically hinder the attack of hydroxylamine at that position.

  • Considerations: If you have flexibility in the choice of your starting materials, consider using a precursor that has a significant electronic or steric bias to favor the formation of the desired regioisomer.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate.
  • Barboza, C. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6425–6435. [Link]

Sources

Technical Support Center: Purification of Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "Methyl 3-hydroxyisoxazole-5-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for reducing impurities in the final product. Drawing from established synthetic routes and purification methodologies, this document aims to be a comprehensive resource for obtaining high-purity this compound in your laboratory.

I. Understanding the Synthesis and Potential Impurities

The most common and scalable synthesis of this compound involves a two-step process starting from dimethyl fumarate. This route, while efficient, can introduce several impurities that require targeted purification strategies.

A common synthesis route involves the bromination of dimethyl fumarate followed by condensation with hydroxyurea.[1]

Logical Workflow for Synthesis and Impurity Formation

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation A Dimethyl Fumarate B Bromination (e.g., NBS, light) A->B C Dimethyl 2,3-dibromosuccinate B->C I1 Unreacted Dimethyl Fumarate B->I1 I2 Succinimide (from NBS) B->I2 I3 Over-brominated/ Side-brominated products B->I3 D Condensation with Hydroxyurea C->D C->I1 Incomplete reaction D->C Unreacted intermediate E Crude Methyl 3-hydroxyisoxazole-5-carboxylate D->E I5 Ring-opened byproducts D->I5 I4 3-Hydroxyisoxazole-5-carboxylic acid (Hydrolysis product) E->I4 cluster_purification Purification Workflow A Crude Product B Recrystallization A->B C Column Chromatography A->C D Pure Product B->D C->D E Analysis (TLC, NMR, MP) D->E

Sources

Reaction monitoring techniques for "Methyl 3-hydroxyisoxazole-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the knowledge to perform this synthesis efficiently, safely, and with a high degree of success.

I. Synthetic Overview & Reaction Monitoring

The synthesis of this compound (CAS: 10068-07-2) is a multi-step process that requires careful monitoring to ensure optimal yield and purity.[1] A common and scalable route involves the initial bromination of dimethyl fumarate followed by a condensation reaction with hydroxyurea.[1]

Synthesis_Workflow DMF Dimethyl Fumarate Dibromo Dibromo Intermediate DMF->Dibromo Bromination Bromine Bromine Bromine->Dibromo Light Photoflow Light->Dibromo Product This compound Dibromo->Product Condensation Hydroxyurea Hydroxyurea Hydroxyurea->Product

Caption: Synthetic workflow for this compound.

A. Step 1: Bromination of Dimethyl Fumarate

This initial step involves the radical bromination of dimethyl fumarate to yield the corresponding dibromo-intermediate. Monitoring the consumption of the starting material and the formation of the product is crucial for determining the reaction endpoint and preventing the formation of byproducts.

Troubleshooting & FAQs: Bromination Step

Q1: My bromination reaction is sluggish or incomplete. What are the possible causes and solutions?

A1:

  • Insufficient Light Source: Photoflow reactions are dependent on the intensity and wavelength of the light source. Ensure your lamp is functioning correctly and is of the appropriate wavelength to initiate the radical reaction.

  • Low Bromine Concentration: While an excess of bromine should be avoided, a concentration that is too low will result in a slow reaction rate. Ensure accurate addition of bromine.

  • Oxygen Inhibition: Radical reactions can be sensitive to oxygen. While the reaction is often run open to the air in a flow setup, significant oxygen contamination can be an issue. Ensure your solvent is not saturated with air.

Q2: I am observing multiple spots on my TLC plate during the bromination. What could they be?

A2: Besides the starting material and the desired dibromo-product, you may be observing:

  • Mono-brominated intermediate: This will have a polarity between the starting material and the product.

  • Over-brominated products: Although less common with fumarate, it is a possibility.

  • Degradation products: If the reaction is run for too long or at too high a temperature.

Reaction Monitoring Protocol: TLC & HPLC

Technique Stationary Phase Mobile Phase (Eluent) Visualization Observations & Interpretation
TLC Silica Gel 60 F254Hexane:Ethyl Acetate (7:3 v/v)UV light (254 nm) or Potassium Permanganate stainDimethyl fumarate will have a higher Rf value than the more polar dibromo-intermediate. The reaction is complete when the spot corresponding to the starting material is no longer visible.
HPLC C18 Reverse-Phase (e.g., Inertsil® ODS, 250 x 4.6 mm, 5 µm)[2][3]Isocratic: Methanol:Water (60:40 v/v) with 0.1% Phosphoric Acid[2]UV at 210 nm[2][3]Dimethyl fumarate will have a specific retention time (e.g., ~3.3 min under certain conditions). The formation of the dibromo-intermediate will result in a new peak with a different retention time. Monitor the decrease in the peak area of the starting material.
B. Step 2: Condensation with Hydroxyurea

The dibromo-intermediate is then reacted with hydroxyurea in the presence of a base to form the isoxazole ring. This cyclization reaction is the key step in forming the desired heterocyclic core.

Troubleshooting & FAQs: Condensation Step

Q1: The yield of my desired isoxazole is low, and I am isolating a significant amount of a side product. What could be the issue?

A1: A common issue in the synthesis of 3-hydroxyisoxazoles from 1,3-dicarbonyl-type precursors is the formation of the isomeric 5-hydroxyisoxazole. The regioselectivity of the cyclization can be highly dependent on the reaction conditions.

  • pH Control: The pH of the reaction mixture is critical. The reaction of β-ketoesters with hydroxylamine to form 3-hydroxyisoxazoles is often favored under specific pH conditions. Careful control of the base addition is necessary.

  • Temperature: The reaction temperature can influence the rate of competing side reactions. It is important to maintain the recommended temperature profile for the reaction.

Q2: My final product is difficult to purify and appears to be contaminated with unreacted starting materials.

A2: This suggests an incomplete reaction or inefficient workup.

  • Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC or HPLC.

  • Stoichiometry: The molar ratio of the dibromo-intermediate to hydroxyurea is important. An excess of either reactant can complicate purification.

  • Workup Procedure: The acidic workup is crucial for protonating the isoxazole and enabling its extraction. Ensure the pH is adjusted correctly.

Reaction Monitoring Protocol: TLC, HPLC & NMR

Technique Stationary Phase Mobile Phase (Eluent) Visualization Observations & Interpretation
TLC Silica Gel 60 F254Dichloromethane:Methanol (95:5 v/v)UV light (254 nm)The dibromo-intermediate will have a higher Rf than the more polar this compound. Monitor the disappearance of the intermediate spot.
HPLC C18 Reverse-PhaseGradient: Acetonitrile and Water (with 0.1% Formic Acid)UV at 220 nmDevelop a gradient method to separate the relatively non-polar dibromo-intermediate from the more polar product and hydroxyurea.
¹H NMR DMSO-d₆--The disappearance of the characteristic signals of the dibromo-intermediate and the appearance of the aromatic proton of the isoxazole ring and the hydroxyl proton signal are indicative of product formation. The spectrum of the final product should be clean.[2]

II. Purification of this compound

Proper purification is essential to obtain a high-purity final product, which is often a light yellow powder with a melting point in the range of 160-163 °C.[4][5]

Troubleshooting & FAQs: Purification

Q1: I am having trouble getting my product to crystallize during recrystallization.

A1:

  • Solvent Choice: The solvent may be too good, even at low temperatures. Try a solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethanol/water or ethyl acetate/hexane).

  • "Oiling Out": If the product separates as an oil, try reheating the solution to dissolve the oil and then allowing it to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization.

  • Purity: If the crude product is very impure, it may inhibit crystallization. Consider a preliminary purification by column chromatography.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: Based on the polar nature of the product, a gradient elution on silica gel is recommended. Start with a less polar eluent and gradually increase the polarity. A good starting point would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.

Purification Protocols

Protocol 1: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

III. Safety Considerations

A. Bromine: Bromine is a highly corrosive and toxic substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

B. Hydroxyurea: Hydroxyurea is a cytotoxic drug and should be handled with care.[6][7]

  • Wear impervious gloves when handling.[8]

  • Avoid inhalation of the powder.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.[9]

Safety_Precautions cluster_bromine Bromine Handling cluster_hydroxyurea Hydroxyurea Handling cluster_general General Lab Safety b1 Fume Hood b2 Gloves b3 Goggles h1 Impervious Gloves h2 Avoid Inhalation h3 Consult SDS g1 Lab Coat g2 Proper Waste Disposal

Caption: Key safety precautions for the synthesis.

IV. References

  • Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products. Journal of Separation Science. [Link]

  • Rp-Hplc Assay Method For Estimation Of Dimethyl Fumarate In Bulk And Capsules. JETIR. [Link]

  • Qualitative Analysis of Hydroxyurea. ResearchGate. [Link]

  • This compound | C5H5NO4 | CID 2724585. PubChem. [Link]

  • Synthesis of 3-Hydroxyisoxazoles from jS-Ketoesters and Hydroxylamine. Scribd. [Link]

  • Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]

  • Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link]

  • Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for preparing 3-hydroxy-5-methylisoxazole. Google Patents.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • HYDREA (hydroxyurea) capsules, for oral use. accessdata.fda.gov. [Link]

  • Hydroxyurea (Hydrea). UPMC. [Link]

  • HYDREA. accessdata.fda.gov. [Link]

Sources

Validation & Comparative

A Comparative Guide to Methyl 3-hydroxyisoxazole-5-carboxylate and Other Isoxazole Derivatives in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Ring as a Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in pharmaceuticals stems from a unique combination of physicochemical properties: metabolic stability, the ability to engage in various non-covalent interactions, and its capacity to act as a bioisosteric replacement for other functional groups, such as amides and esters. This versatility has led to the development of numerous successful drugs across a wide range of therapeutic areas, including the anti-inflammatory agent Valdecoxib, the anticonvulsant Zonisamide, and the antibiotic Sulfamethoxazole.[1][4][5][6]

Within the vast chemical space of isoxazole derivatives, specific substitution patterns dictate their utility. This guide provides an in-depth comparison of Methyl 3-hydroxyisoxazole-5-carboxylate (MHIC) , a highly versatile building block, against other common isoxazole scaffolds. We will explore how subtle structural modifications influence physicochemical properties, synthetic accessibility, target engagement, and pharmacokinetic profiles, providing researchers with the critical insights needed to select the optimal scaffold for their drug discovery programs.

Part 1: The Unique Profile of this compound (MHIC)

This compound (CAS 10068-07-2) is not merely another derivative; it is a strategic starting point for complex molecular design, prized for its distinct chemical handles and bioisosteric potential.

Key Chemical and Physicochemical Properties

The power of MHIC lies in the dual functionality of its substituents.

  • The 3-Hydroxy Group: This group confers acidic properties to the molecule, with a pKa value typically in the range of 4-5.[7] This makes the 3-hydroxyisoxazole moiety an excellent, planar bioisostere for a carboxylic acid. Unlike a true carboxylic acid, it can exhibit improved cell permeability and metabolic stability while retaining the ability to form crucial hydrogen bonds with target proteins.

  • The 5-Carboxylate Group: The methyl ester at the 5-position serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a straightforward attachment point for introducing various R-groups to explore structure-activity relationships (SAR).

Physically, MHIC is a light yellow powder with a melting point of 160-163 °C and solubility in common organic solvents like ethanol and ethyl acetate.[8][9]

Synthetic Utility and Accessibility

MHIC can be prepared on a large scale, making it an attractive starting material for extensive drug campaigns. A common route involves the bromination of dimethyl fumarate, followed by condensation with hydroxyurea.[10][11] The availability and relatively straightforward synthesis of MHIC lower the barrier to entry for its use in research.[10] Its role as a key intermediate in the synthesis of precursors to tetracycline antibiotics highlights its industrial relevance.[8][9]

Part 2: A Comparative Analysis of Isoxazole Scaffolds in Drug Design

The choice of an isoxazole scaffold is a critical decision driven by the target biology and desired drug properties. Below, we compare MHIC to other prominent isoxazole classes.

Scaffold Class 1: Non-Acidic 3,5-Disubstituted Isoxazoles

This class features alkyl or aryl groups at the 3- and 5-positions, lacking the acidic proton of MHIC.

  • Comparison to MHIC: These derivatives are significantly less polar and more lipophilic. They cannot act as carboxylic acid mimics but excel in occupying hydrophobic pockets within target proteins. Their interactions are primarily driven by van der Waals forces and pi-stacking.

  • Causality and Application: The absence of the acidic 3-hydroxy group makes this scaffold ideal for targets where hydrogen bond donation is not required or is disadvantageous. For example, trisubstituted isoxazoles have been developed as potent allosteric inverse agonists of the nuclear receptor RORγt, a key target for autoimmune diseases.[12][13] In these molecules, a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid at C-4 were found to be optimal, demonstrating a different SAR pattern driven by hydrophobic and aromatic interactions.[13]

Scaffold Class 2: Isoxazole-Based Amino Acid Analogues

This class includes molecules like AMPA and Muscimol, where the isoxazole ring is part of a larger structure that mimics a neurotransmitter.

  • Comparison to MHIC: Unlike the simple building block MHIC, these are highly specialized pharmacophores designed to be direct agonists or antagonists of neurotransmitter receptors.[14] For instance, in α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), the 3-hydroxyisoxazole core, combined with the propionic acid side chain, effectively mimics the glutamate neurotransmitter, leading to specific agonism at AMPA receptors.[14] Similarly, Muscimol, a 3-hydroxyisoxazole, is a potent agonist of the GABA-A receptor.[15]

  • Causality and Application: The design rationale here is direct mimicry of an endogenous ligand. The isoxazole ring provides the correct spatial and electronic arrangement to activate the receptor. This contrasts with MHIC's role as a versatile starting point that can be elaborated into a variety of inhibitors or modulators not necessarily based on ligand mimicry.

Scaffold Class 3: Fused and Complex Isoxazoles

In this class, the isoxazole ring is integrated into a larger, often rigid, polycyclic system.

  • Comparison to MHIC: These structures, such as those found in the antipsychotic drug Risperidone or the anti-inflammatory Leflunomide, have significantly reduced conformational flexibility.[1] This rigidity can lead to high target affinity and selectivity by locking the molecule into a bioactive conformation, minimizing the entropic penalty of binding.

  • Causality and Application: The isoxazole ring in these drugs is a key part of a complex pharmacophore that has been optimized for a specific biological target. The development of such molecules involves multi-step syntheses where the isoxazole is often formed as part of the overall ring system construction. This is distinct from the modular approach enabled by MHIC, where a core scaffold is decorated with different functional groups.

Part 3: Experimental Design and Methodologies

To objectively compare derivatives, robust and reproducible experimental protocols are essential. The following sections detail validated methodologies for synthesis and biological evaluation.

Experimental Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This method is a cornerstone of isoxazole synthesis due to its reliability and tolerance of diverse functional groups.

Objective: To synthesize 5-methyl-3-phenylisoxazole-4-carboxylic acid as a representative example.

Rationale: This protocol demonstrates the construction of the isoxazole core, which can then be coupled with amines to generate carboxamide libraries for SAR studies.

Step-by-Step Methodology:

  • Oxime Formation: Dissolve benzaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir at room temperature for 2 hours until TLC indicates complete consumption of the aldehyde.

  • Hydroximoyl Chloride Formation: Cool the reaction mixture to 0 °C. Bubble chlorine gas through the solution or add N-chlorosuccinimide (1.0 eq) portion-wise. Monitor the reaction by TLC. Once complete, quench with water and extract the product with diethyl ether.

  • Cycloaddition: Dissolve the crude hydroximoyl chloride in an appropriate solvent like THF. Add ethyl acetoacetate (1.0 eq) followed by the dropwise addition of a base such as triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with dilute HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis (Optional): If the ester is formed, it can be hydrolyzed to the carboxylic acid using LiOH in a THF/water mixture to prepare for amide coupling.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the validity of data from subsequent biological assays.

Experimental Workflow: Isoxazole Synthesis

The following diagram illustrates the general workflow for the synthesis described above.

G cluster_synthesis Synthesis Workflow A Step 1: Oxime Formation (Benzaldehyde + Hydroxylamine) B Step 2: Hydroximoyl Chloride (Chlorination of Oxime) A->B Reagents: NCS or Cl2 C Step 3: 1,3-Dipolar Cycloaddition (Reaction with Alkyne) B->C Reagents: Ethyl Acetoacetate, Triethylamine D Step 4: Purification (Column Chromatography) C->D Process: Extraction & Workup E Characterization (NMR, MS) D->E Validation

Caption: General workflow for synthesizing a substituted isoxazole.

Experimental Protocol 2: In Vitro AMPA Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀, Kᵢ) of novel isoxazole derivatives for the AMPA receptor.

Rationale: This assay quantifies target engagement, a critical parameter for comparing compounds. A competitive binding format is used to measure the displacement of a known radioligand, providing a robust measure of affinity. This protocol is a self-validating system as it includes controls for total and non-specific binding.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 minutes at 4 °C. Resuspend the pellet and repeat the wash step three times. The final pellet is resuspended in buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL buffer, 50 µL [³H]-AMPA (e.g., 5 nM final concentration), and 100 µL membrane preparation.

    • Non-specific Binding: 50 µL L-glutamate (1 mM final concentration), 50 µL [³H]-AMPA, and 100 µL membrane preparation.

    • Test Compound: 50 µL of isoxazole derivative (at various concentrations), 50 µL [³H]-AMPA, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at 4 °C for 1 hour on a shaker.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Part 4: Data-Driven Decision Making in Drug Design

The ultimate choice of scaffold is guided by quantitative data. The tables below summarize key properties for representative isoxazole derivatives.

Table 1: Comparative Physicochemical Properties
DerivativeStructurepKacLogPH-Bond DonorsH-Bond AcceptorsRationale for Use
MHIC COC(=O)c1cc(=O)[nH]o1~4.5-0.214Carboxylic acid bioisostere, good solubility, synthetic handle.
3,5-Dimethylisoxazole Cc1cc(C)on1N/A1.202Simple, lipophilic core for fragment-based design.
AMPA NCC(Cc1c(C)onc1=O)C(=O)O~4.0, ~9.5-2.535Glutamate mimic for CNS receptor agonism.[14]
Valdecoxib (Aryl at 3,5) Fc1ccc(c2cc(c3ccccc3)on2)cc1S(=O)(=O)N~10.02.825Bulky hydrophobic groups for occupying enzyme active sites (e.g., COX-2).
Table 2: Comparative Biological Activity of Isoxazole-Containing Agents
Compound Class/ExampleTargetAssay TypePotency (IC₅₀/EC₅₀)Key Structural Feature
Isoxazole-4-carboxamides AMPA ReceptorsWhole-cell patch clampPotent Inhibition (e.g., 8-fold by CIC-1)Carboxamide at C4
Trisubstituted Isoxazoles RORγtTR-FRET AssayLow nMPhenyl at C3, Benzoic acid at C4
Leflunomide Dihydroorotate DehydrogenaseEnzyme Inhibition1-2 µMN-phenylacetamide at C5
Risperidone 5-HT₂ₐ / D₂ ReceptorsRadioligand BindingLow nMFused piperidinyl-isoxazole system
Analysis and Mechanistic Insights

The data clearly illustrates a fundamental principle: scaffold selection is target-dependent.

  • For targets requiring an acidic group for binding, such as certain proteases or receptors that bind carboxylate-containing ligands, MHIC provides an ideal starting point. Its role as a bioisostere can improve pharmacokinetic properties compared to a true carboxylic acid.[7]

  • When targeting deep, hydrophobic pockets, such as in kinases or nuclear receptors, the non-polar, aryl-substituted isoxazoles (like the scaffold in Valdecoxib or the RORγt modulators) are superior.[12][13]

  • For CNS targets like the AMPA or GABA-A receptors, the isoxazole ring is often part of a larger pharmacophore that mimics an endogenous neurotransmitter.[15][16][17] Here, the entire molecular structure, not just the isoxazole, is critical for activity.

Logical Relationships in Scaffold Selection

G cluster_logic Scaffold Selection Logic Target Therapeutic Target Analysis Acidic Requires Acidic Group (e.g., mimics COO-) Target->Acidic Hydrophobic Requires Hydrophobic Pocket Occupancy Target->Hydrophobic CNS CNS Receptor Mimicry Target->CNS MHIC Choose MHIC Scaffold Acidic->MHIC Rationale: Carboxylic Acid Bioisostere ArylIsox Choose 3,5-Aryl/Alkyl Scaffold Hydrophobic->ArylIsox Rationale: High LogP, van der Waals NeuroIsox Choose Neurotransmitter Analogue Scaffold CNS->NeuroIsox Rationale: Ligand Mimicry

Caption: Decision tree for selecting an isoxazole scaffold.

Conclusion

This compound is a uniquely powerful tool in the drug designer's arsenal, primarily due to its function as a metabolically robust, synthetically tractable bioisostere of a carboxylic acid. However, it is not a universal solution. This guide has demonstrated that a rational, data-driven approach is essential for selecting the appropriate isoxazole scaffold. For targets requiring acidic interactions, MHIC is a premier choice. For those demanding hydrophobic engagement, non-polar disubstituted derivatives are superior. Finally, for direct modulation of neurotransmitter receptors, highly specialized isoxazole analogues are required. By understanding the distinct advantages and causal relationships behind the performance of each isoxazole class, researchers can accelerate the design and development of novel, effective therapeutics.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Title: Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • Title: Advances in isoxazole chemistry and their role in drug discovery - ResearchGate.
  • Title: Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Source: Royal Society of Chemistry.
  • Title: The recent progress of isoxazole in medicinal chemistry - Bohrium. Source: Bohrium.
  • Title: Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed. Source: PubMed.
  • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. Source: PubMed Central.
  • Title: Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid | Organic Process Research & Development - ACS Publications.
  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. Source: Royal Society of Chemistry.
  • Title: Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid | Organic Process Research & Development.
  • Title: Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Title: Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH.
  • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. Source: MDPI.
  • Title: AMPA - Wikipedia. Source: Wikipedia.
  • Title: Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Title: Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - MDPI. Source: MDPI.
  • Title: Methyl 3-hydroxyisoxazole-5-carboxyl
  • Title: Muscimol - Wikipedia. Source: Wikipedia.
  • Title: METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 - ChemicalBook. Source: ChemicalBook.
  • Title: A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed. Source: PubMed.
  • Title: (IUCr) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Title: 4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators - ResearchGate.
  • Title: Novel α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionate (AMPA) Receptor Antagonists of 2,3-Benzodiazepine Type: Chemical Synthesis, in Vitro Characterization, and in Vivo Prevention of Acute Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications.
  • Title: The Molecular Pharmacology and Cell Biology of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors - PMC - PubMed Central. Source: PubMed Central.
  • Title: Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH.
  • Title: Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies. Source: International Journal of Medical Toxicology and Legal Medicine.
  • Title: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC - PubMed Central. Source: PubMed Central.
  • Title: Effects of Isoxazole-4-carboxamide derivatives on AMPA... - ResearchGate.
  • Title: A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents - Benchchem. Source: BenchChem.
  • Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Title: (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate.
  • Title: Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Source: MDPI.
  • Title: this compound | C5H5NO4 | CID 2724585 - PubChem. Source: PubChem.
  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. Source: SciSpace.

Sources

A Comparative Guide to the Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate: From Benchtop to Industrial Scale

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-hydroxyisoxazole-5-carboxylate is a pivotal structural motif in medicinal and agricultural chemistry. Its presence in the core of various bioactive molecules, including as a precursor to tetracycline antibiotics and other therapeutic agents, underscores the critical need for efficient and scalable synthetic routes.[1][2][3][4] This guide provides an in-depth comparative analysis of the primary synthetic strategies for this valuable isoxazole derivative, offering insights into the mechanistic underpinnings, practical considerations, and scalability of each approach. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to facilitate informed decisions in the laboratory and during process development.

Introduction to Synthetic Strategies

The synthesis of the 3-hydroxyisoxazole ring system is a well-established area of heterocyclic chemistry, with several convergent strategies available. For the specific case of this compound, the synthetic landscape is dominated by three principal routes, each with its own set of advantages and challenges:

  • The Classical Approach: Cyclocondensation of β-Dicarbonyl Equivalents with Hydroxylamine. This venerable method relies on the reaction of a β-ketoester or a related derivative with hydroxylamine to form the isoxazole ring. Its versatility and the ready availability of starting materials make it a common choice for laboratory-scale synthesis.

  • The Industrial Powerhouse: A Multi-step Route from Dimethyl Fumarate. For large-scale production, a more linear synthesis commencing from simple, inexpensive starting materials like dimethyl fumarate has been developed. This route is characterized by its high throughput and amenability to modern chemical manufacturing technologies.

  • The Direct Cycloaddition: Reaction of Dimethyl Acetylenedicarboxylate with Hydroxylamine. This approach represents a direct and atom-economical pathway to the isoxazole core, leveraging the high reactivity of acetylenic esters.

This guide will dissect each of these routes, providing a head-to-head comparison of their key performance indicators, detailed experimental protocols, and a discussion of their underlying reaction mechanisms.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is invariably a multi-faceted decision, balancing factors such as yield, cost, safety, and environmental impact. The following table provides a quantitative comparison of the three primary routes to this compound.

ParameterRoute 1: From Diethyl MalonateRoute 2: From Dimethyl FumarateRoute 3: From Dimethyl Acetylenedicarboxylate
Starting Materials Diethyl malonate, Sodium nitrite, HydroxylamineDimethyl fumarate, Bromine, HydroxyureaDimethyl acetylenedicarboxylate, Hydroxylamine
Key Intermediates Diethyl (hydroxyimino)malonateDimethyl 2,3-dibromosuccinateNone (direct cyclization)
Typical Overall Yield Moderate to GoodGood to Excellent (reported at 66% on kg scale)[5]Variable, can be high
Scalability Good for lab scale, potential challenges in scale-up of nitrosationExcellent, demonstrated on kilogram scaleGood, but starting material can be expensive
Key Reagents Acetic acid, Sodium hydroxidePhotochemical initiator (e.g., AIBN), BaseBase (e.g., sodium methoxide)
Safety Considerations Use of sodium nitrite (oxidizer), potential for runaway reactionsUse of bromine (corrosive, toxic), photoflow reactor mitigates risksExothermic reaction, potential for pressure buildup
Green Chemistry Aspects Use of harsh acids and basesUse of a photoflow reactor can improve energy efficiency and safetyPotentially more atom-economical

In-Depth Analysis of Synthetic Routes

Route 1: The Classical Approach from a β-Dicarbonyl Equivalent (Diethyl Malonate)

This route is a two-step process that begins with the nitrosation of a malonic ester to form a hydroxyimino intermediate, which is then cyclized to the 3-hydroxyisoxazole.

The synthesis begins with the nitrosation of diethyl malonate in the presence of an acid, typically acetic acid, and sodium nitrite. This forms diethyl (hydroxyimino)malonate. The subsequent cyclization is base-catalyzed, where the hydroxylamine attacks one of the ester carbonyls, followed by intramolecular condensation and ring closure to yield the ethyl ester of 3-hydroxyisoxazole-5-carboxylic acid. A final transesterification or direct synthesis with dimethyl malonate would yield the target molecule.

cluster_0 Step 1: Nitrosation cluster_1 Step 2: Cyclization Diethyl Malonate Diethyl Malonate Diethyl (hydroxyimino)malonate Diethyl (hydroxyimino)malonate Diethyl Malonate->Diethyl (hydroxyimino)malonate NaNO2, Acetic Acid Ethyl 3-hydroxyisoxazole-5-carboxylate Ethyl 3-hydroxyisoxazole-5-carboxylate Diethyl (hydroxyimino)malonate->Ethyl 3-hydroxyisoxazole-5-carboxylate Base (e.g., NaOH) This compound This compound Ethyl 3-hydroxyisoxazole-5-carboxylate->this compound Transesterification (CH3OH, acid/base catalyst)

Caption: Synthetic workflow for Route 1.

This protocol is adapted from established methods for the nitrosation of malonic esters and subsequent cyclization.[6]

Step 1: Synthesis of Diethyl (hydroxyimino)malonate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve diethyl malonate in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in water via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude diethyl (hydroxyimino)malonate, which can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 3-hydroxyisoxazole-5-carboxylate

  • Dissolve the crude diethyl (hydroxyimino)malonate in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water dropwise to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: The Industrial Scale Synthesis from Dimethyl Fumarate

This robust, multi-step synthesis is designed for large-scale production and leverages modern technologies like photoflow chemistry to ensure safety and efficiency.

The synthesis initiates with the radical bromination of dimethyl fumarate, often facilitated by a photochemical initiator and visible light in a continuous flow reactor. The resulting dimethyl 2,3-dibromosuccinate is then reacted with hydroxyurea in the presence of a base. The reaction proceeds through a series of nucleophilic substitutions and a cyclization-elimination sequence to afford the desired this compound.

cluster_0 Step 1: Photoflow Bromination cluster_1 Step 2: Condensation & Cyclization Dimethyl Fumarate Dimethyl Fumarate Dimethyl 2,3-dibromosuccinate Dimethyl 2,3-dibromosuccinate Dimethyl Fumarate->Dimethyl 2,3-dibromosuccinate Br2, hv (Flow Reactor) This compound This compound Dimethyl 2,3-dibromosuccinate->this compound Hydroxyurea, Base

Caption: Synthetic workflow for Route 2.

This protocol is based on a reported industrial synthesis.

Step 1: Photoflow Bromination of Dimethyl Fumarate

  • Prepare a solution of dimethyl fumarate and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., acetonitrile).

  • Prepare a separate solution of bromine in the same solvent.

  • Using a continuous flow reactor equipped with a visible light source, pump the two solutions to a T-mixer where they combine.

  • The reaction mixture flows through the irradiated reactor coils, where the bromination occurs.

  • The output from the reactor, containing dimethyl 2,3-dibromosuccinate, is collected. The solvent can be removed under reduced pressure.

Step 2: Condensation with Hydroxyurea

  • In a large-scale reactor, dissolve the crude dimethyl 2,3-dibromosuccinate in a suitable solvent (e.g., methanol).

  • Add hydroxyurea and a base (e.g., sodium methoxide) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring for completion.

  • After the reaction is complete, cool the mixture and neutralize with an acid.

  • The product can be isolated by crystallization or extraction, followed by purification.

Route 3: Direct Cycloaddition from Dimethyl Acetylenedicarboxylate

This route offers a concise and atom-economical approach to the isoxazole ring.

The reaction involves the nucleophilic attack of hydroxylamine on one of the electrophilic acetylenic carbons of dimethyl acetylenedicarboxylate. This is followed by an intramolecular cyclization of the resulting enamine intermediate onto the hydroxylamine nitrogen, and subsequent tautomerization to form the stable 3-hydroxyisoxazole ring. The regioselectivity is generally high due to the electronic bias of the starting materials.

Dimethyl Acetylenedicarboxylate Dimethyl Acetylenedicarboxylate This compound This compound Dimethyl Acetylenedicarboxylate->this compound Base (e.g., NaOMe) Hydroxylamine Hydroxylamine Hydroxylamine->this compound

Caption: Synthetic workflow for Route 3.

This is a general procedure based on known reactions of acetylenic esters with hydroxylamine.

  • In a round-bottom flask, dissolve dimethyl acetylenedicarboxylate in a suitable solvent such as methanol.

  • Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or triethylamine) in methanol.

  • Cool the solution of dimethyl acetylenedicarboxylate in an ice bath and slowly add the hydroxylamine solution.

  • Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be taken up in water and acidified to precipitate the product.

  • The crude product is then collected by filtration and purified by recrystallization.

Conclusion and Future Outlook

The synthesis of this compound can be approached from several angles, each with its distinct advantages. For laboratory-scale synthesis and derivatization, the classical route from malonic esters offers flexibility and accessibility. For large-scale industrial production, the multi-step synthesis from dimethyl fumarate is a proven, scalable, and safe option, especially when employing modern technologies like photoflow reactors. The direct cycloaddition from dimethyl acetylenedicarboxylate, while elegant and atom-economical, may be limited by the cost of the starting material for bulk manufacturing.

Future developments in this field will likely focus on enhancing the "green" credentials of these syntheses.[7][8][9] This could involve the use of biocatalysis, more benign solvent systems, and energy-efficient reaction conditions such as microwave or ultrasound irradiation.[9] As the demand for complex, isoxazole-containing pharmaceuticals and agrochemicals grows, the development of even more efficient, sustainable, and cost-effective synthetic routes will remain a key area of research and development.

References

  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review.
  • Bentham Science. (2023).
  • MDPI. (n.d.).
  • PMC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole.
  • PMC. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Google Patents. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole.
  • ChemicalBook. (2025).
  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • ChemSynthesis. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis and Bioactivity of 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • Five Chongqing Chemdad Co., Ltd. (n.d.).
  • Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
  • Beilstein Journals. (2003).
  • Organic Process Research & Development. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid.

Sources

A Comparative Guide to Validating the Biological Activity of Methyl 3-hydroxyisoxazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of precision, validation, and insight. The 3-hydroxyisoxazole scaffold represents a privileged structure in medicinal chemistry, particularly in neuroscience. This guide provides an in-depth technical framework for validating the biological activity of a key class of these compounds: Methyl 3-hydroxyisoxazole-5-carboxylate derivatives. Moving beyond a mere listing of protocols, we will explore the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative, field-proven methodologies.

Section 1: The 3-Hydroxyisoxazole Scaffold: A Bioisostere for Neurotransmitter Modulation

The 3-hydroxyisoxazole ring is a versatile five-membered heterocycle that has garnered significant attention in drug discovery.[1][2] Its structure is particularly noteworthy as a bioisostere of the carboxylic acid group present in the endogenous neurotransmitter γ-aminobutyric acid (GABA). This structural mimicry allows derivatives of this compound to interact with GABA receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[3]

Dysfunction of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders, making the GABA receptor a critical therapeutic target.[3][4] The ester and hydroxyl groups on the this compound core provide key handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[5][6] This guide will focus on validating the activity of these derivatives as modulators of the GABA-A receptor subtype.

Section 2: Comparative Analysis of Biological Activity: From Binding to Function

Effective validation requires a multi-tiered approach, beginning with target engagement and progressing to functional cellular response. Here, we compare the hypothetical performance of several this compound derivatives against GABA, the endogenous ligand, and Muscimol, a classic GABA-A receptor agonist.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data that form the basis of our comparative analysis. Table 1 focuses on the binding affinity (how tightly a compound binds to the receptor), while Table 2 assesses functional potency (the concentration at which a compound elicits a half-maximal response).

Table 1: Comparative Receptor Binding Affinities (Kᵢ) of 3-Hydroxyisoxazole Derivatives at GABA-A Receptors

CompoundTarget ReceptorRadioligand UsedKᵢ (nM)Interpretation
GABA (Control)GABA-A[³H]Muscimol150Endogenous Ligand Affinity
Muscimol (Control)GABA-A[³H]Muscimol10High-Affinity Agonist
Derivative AGABA-A[³H]Muscimol25High Affinity
Derivative BGABA-A[³H]Muscimol200Moderate Affinity
Derivative CGABA-A[³H]Muscimol>10,000Low to No Affinity

Kᵢ values are inversely proportional to binding affinity. Lower values indicate tighter binding.

Table 2: Comparative Functional Activity (EC₅₀) in a Patch-Clamp Electrophysiology Assay

CompoundTarget ReceptorCellular SystemEC₅₀ (µM)Max Response (% of GABA)Classification
GABA (Control)GABA-AHEK293-hGABA-A α1β2γ25100%Full Agonist
Muscimol (Control)GABA-AHEK293-hGABA-A α1β2γ20.8105%Potent Full Agonist
Derivative AGABA-AHEK293-hGABA-A α1β2γ22.595%Potent Full Agonist
Derivative BGABA-AHEK293-hGABA-A α1β2γ21560%Partial Agonist
Derivative CGABA-AHEK293-hGABA-A α1β2γ2>100<5%Inactive / Antagonist

EC₅₀ is the concentration of a drug that gives a half-maximal response. Lower values indicate higher potency.

Section 3: A Step-by-Step Guide to Experimental Validation

The trustworthiness of the data presented above hinges on rigorous and well-controlled experimental design. Here we provide detailed, field-proven protocols for the two key validation phases.

Phase 1: In Vitro Receptor Binding Assays

The primary objective of this phase is to quantify the binding affinity of the synthesized derivatives for the GABA-A receptor. A competitive radioligand binding assay is the gold standard for this determination.[7] It measures the ability of a test compound (unlabeled) to displace a radioactive ligand ([³H]Muscimol) that is known to bind to the target receptor with high affinity.[8]

  • Membrane Preparation:

    • Homogenize rat brains (or cells expressing the recombinant receptor) in ice-cold 0.32 M sucrose buffer.[9]

    • Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in GABA-A receptors.[9]

    • Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl) and store at -70°C.[9] The rationale for multiple wash steps is to remove endogenous GABA that could interfere with the assay.

  • Binding Assay Execution:

    • In a 96-well plate, combine the prepared membranes, the radioligand ([³H]Muscimol, typically at a concentration near its Kₔ, e.g., 5 nM), and varying concentrations of the unlabeled test derivative.[9]

    • Total Binding Control: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a saturating concentration of a known ligand (e.g., 10 mM GABA) to block all specific binding sites.[9] This control is critical for determining the signal window of the assay.

    • Incubate the plate for a defined period (e.g., 45 minutes at 4°C) to allow the binding to reach equilibrium.[9]

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from unbound radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[9]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the derivative that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detect Phase 3: Detection & Analysis prep_membranes Prepare Receptor-Rich Membranes incubation Incubate Membranes, Radioligand & Test Cmpd prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation total_bind Control: Total Binding (No Competitor) incubation->total_bind nsb Control: Non-Specific (Saturating GABA) incubation->nsb filtration Rapid Filtration (Separate Bound/Free) incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Calculate IC50 -> Ki (Cheng-Prusoff) scintillation->analysis

Workflow for a competitive radioligand binding assay.
Phase 2: In Vitro Functional Assays (Patch-Clamp Electrophysiology)

While binding assays confirm target engagement, they do not reveal the functional consequence of that binding. Electrophysiology, specifically the patch-clamp technique, is the definitive method for characterizing whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator (enhances or diminishes the effect of the endogenous ligand).[10][11]

The GABA-A receptor is a ligand-gated ion channel that conducts chloride ions (Cl⁻) upon activation.[3] The influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, which is the basis of inhibitory neurotransmission. Patch-clamp allows for the direct measurement of these ion currents.[12][13]

  • Cell Preparation:

    • Use a cell line (e.g., HEK293 or CHO cells) stably expressing the human GABA-A receptor subunits of interest (e.g., α1β2γ2).[4] Using a recombinant system ensures a homogenous receptor population and eliminates confounding signals from other native channels.

    • Plate the cells on glass coverslips for easy access with the micropipette.

  • Recording Setup:

    • Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an extracellular solution (ECS).

    • Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an intracellular solution (ICS) designed to mimic the cell's interior.

    • Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. This electrically isolates the patch of the membrane under the pipette.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior. This is the "whole-cell" configuration.

    • Clamp the cell's membrane potential at a fixed voltage (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Apply GABA or the test derivative to the cell using a fast perfusion system.[13]

    • Activation of GABA-A receptors will open Cl⁻ channels, resulting in an inward current (by convention) that is measured by the patch-clamp amplifier.

    • Apply a range of compound concentrations to generate a dose-response curve. A positive control (GABA) and negative control (vehicle) must be included in every experiment.

  • Data Analysis:

    • Measure the peak amplitude of the current elicited by each concentration.

    • Normalize the responses to the maximal response elicited by a saturating concentration of GABA.

    • Plot the normalized current vs. log concentration and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

G cluster_cell Cell Membrane receptor GABA-A Receptor (Ion Channel) amplifier Patch-Clamp Amplifier receptor->amplifier Measures Ion Flow pipette Glass Micropipette (filled with ICS) pipette->receptor Gigaseal Formation & Whole-Cell Access output Current Measurement amplifier->output Outputs Data ligand GABA or Derivative (in ECS) ligand->receptor Binds & Activates

Conceptual setup for whole-cell patch-clamp recording.

Section 4: Discussion and Future Directions

The integration of binding and functional data provides a robust framework for validating the biological activity of this compound derivatives. A compound like Derivative A, with high affinity and potent agonist activity, would be a strong candidate for further preclinical development. This would involve assessing its selectivity against other neurotransmitter receptors, determining its pharmacokinetic profile (ADME), and evaluating its efficacy in relevant animal models of CNS disorders.

Conversely, a partial agonist like Derivative B could also hold therapeutic value, potentially offering a better safety profile with less risk of receptor desensitization or overdose compared to a full agonist. The next steps for such a compound would involve exploring its efficacy in models where moderate, sustained receptor activation is beneficial.

This guide has laid out a logical, evidence-based pathway for the initial validation of a promising class of neuromodulatory compounds. By adhering to these principles of rigorous, multi-modal assessment, researchers can confidently identify and advance the most promising candidates toward the ultimate goal of developing novel therapeutics.

References

  • PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol. UNC Chapel Hill. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. Retrieved from [Link]

  • Becker, N., et al. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Biomolecular Screening. Retrieved from [Link]

  • Linciano, P., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Shashenkova, D., et al. (2024). Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Molecular Informatics. Retrieved from [Link]

  • Cell Microsystems. (n.d.). IonFlux Targets - GABA Receptors. Retrieved from [Link]

  • Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Koltchine, V., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Whole-cell patch-clamp electrophysiology indicates that extracellular GABA activates human BEST1. Retrieved from [Link]

  • ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]

  • Michaeli, A., et al. (2020). Discovery of Novel GABAAR Allosteric Modulators Through Reinforcement Learning. Current Pharmaceutical Design. Retrieved from [Link]

  • van Gen Hassend, F. J., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Urwyler, S., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. Pharmacology Research & Perspectives. Retrieved from [Link]

  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current Neuropharmacology. Retrieved from [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Yamane, H., et al. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of Antibiotics. Retrieved from [Link]

  • ARC Journals. (n.d.). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. Retrieved from [Link]

  • Barbeito, L., et al. (1992). Modulation of GABA release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate receptors in matrix-enriched areas of the rat striatum. Neuroscience. Retrieved from [Link]

  • Kim, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gutiérrez, A., et al. (2000). GABAA and alpha-amino-3-hydroxy-5-methylsoxazole-4-propionate receptors are differentially affected by aging in the rat hippocampus. Journal of Neurochemistry. Retrieved from [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

The Strategic Advantage of Methyl 3-hydroxyisoxazole-5-carboxylate in the Synthesis of Advanced Tetracycline Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of antibiotic development, the synthetic pathways chosen for core scaffolds are as critical as the final compound's efficacy. This guide presents a detailed examination of Methyl 3-hydroxyisoxazole-5-carboxylate, a key chemical intermediate, and its pivotal role in the efficient synthesis of advanced tetracycline antibiotics. We will explore the synthetic advantages conferred by this building block and subsequently compare the efficacy of the resultant antibiotics, such as 6-deoxytetracycline, against established tetracyclines and other relevant antibacterial agents. This analysis is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand the strategic value of specific synthetic intermediates in creating next-generation therapeutics.

Introduction: The Unseen Importance of a Synthetic Intermediate

This compound (CAS 10068-07-2) is not a therapeutic agent in itself; rather, its significance lies in its versatile structure, which serves as a foundational component in the construction of complex bioactive molecules.[1][2] Its utility is particularly pronounced in the enantioselective synthesis of precursors to the tetracycline class of antibiotics, a group of broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[3][4] The isoxazole moiety within this compound provides a stable yet reactive scaffold that is instrumental in the convergent synthesis of the tetracycline core.

A Convergent and Efficient Pathway to Tetracycline Precursors

A significant advancement in tetracycline synthesis, detailed by Myers and colleagues, highlights the strategic use of this compound.[5] This approach allows for the large-scale preparation of a key bicyclic enone precursor (the "AB enone") of 6-deoxytetracyclines. The synthesis begins with this compound and proceeds through a series of reactions to form a more complex isoxazole ester, which is a critical component for the subsequent Michael-Claisen condensation reaction that forms the core of the tetracycline precursor.[5]

The causality behind this experimental choice lies in the isoxazole's ability to function as a masked β-dicarbonyl system, which is a crucial element of the tetracycline's A-ring. This strategy allows for a more convergent and controlled assembly of the complex tetracycline scaffold, a significant advantage over more linear synthetic routes.

Experimental Workflow: Synthesis of the AB Enone Precursor

The following diagram illustrates the high-level workflow for the synthesis of the key tetracycline precursor starting from this compound, based on the work of Myers et al.[5]

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_key_step Key Condensation cluster_product Tetracycline Precursor MHI This compound SIE Stork-Hagedorn Isoxazole Ester MHI->SIE Multi-step functionalization MC Michael-Claisen Condensation with Cyclohexenone SIE->MC Deprotonation & Addition ABE AB Enone MC->ABE Cyclization

Figure 1: High-level workflow for the synthesis of the tetracycline AB enone precursor.

This streamlined and efficient pathway enables the production of significant quantities of the tetracycline precursor, which is essential for the discovery and manufacture of novel antibiotic candidates.[5]

Comparative Efficacy of Resulting Antibiotics

The true measure of this compound's value is the efficacy of the final antibiotic products. The synthetic route described enables access to 6-deoxytetracyclines. For a meaningful comparison, we will evaluate the antibacterial activity of 6-deoxytetracycline against other well-established tetracyclines, such as doxycycline and minocycline, as well as a broader-spectrum antibiotic from a different class, ciprofloxacin.

The standard method for quantifying antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

AntibioticClassGram-Positive Activity (MIC µg/mL)Gram-Negative Activity (MIC µg/mL)
6-Deoxytetracycline TetracyclineS. aureus: 0.25 - 2E. coli: 1 - 8
Doxycycline TetracyclineS. aureus: 0.12 - 1E. coli: 0.5 - 4
Minocycline TetracyclineS. aureus: 0.06 - 0.5E. coli: 0.25 - 2
Ciprofloxacin FluoroquinoloneS. aureus: 0.12 - 1E. coli: 0.008 - 0.03

Note: MIC values are approximate and can vary depending on the specific bacterial strain and testing conditions.

From the data, it is evident that while 6-deoxytetracycline possesses good broad-spectrum activity, other tetracyclines like doxycycline and minocycline, and particularly the fluoroquinolone ciprofloxacin, exhibit greater potency against the representative organisms shown. However, the significance of the synthetic pathway utilizing this compound is that it opens up avenues for creating novel tetracycline analogs with potentially improved efficacy, better resistance profiles, and favorable pharmacokinetic properties. The ability to efficiently generate the core scaffold is the first critical step in this discovery process.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for a standard broth microdilution method to determine the MIC of an antibiotic.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in log-phase growth (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)

  • Antibiotic stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.

    • Incubate at 37°C with shaking until the culture reaches the log phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the antibiotic stock solution in MHB across the wells of the 96-well plate. Typically, this is done by adding 100 µL of MHB to wells 2-12. Add 200 µL of the antibiotic stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Wells 11 and 12 will serve as positive (no antibiotic) and negative (no bacteria) controls, respectively.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1-11. Add 100 µL of sterile MHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Optionally, the results can be read using a microplate reader (spectrophotometer) at a wavelength of 600 nm.

Workflow for MIC Determination

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate wells with diluted bacterial culture A->C B Prepare Serial Dilutions of Antibiotic in 96-well plate B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for growth and determine MIC D->E

Sources

A Researcher's Guide to In Vitro and In Vivo Studies of Methyl 3-hydroxyisoxazole-5-carboxylate Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Isoxazole Scaffold

In the landscape of medicinal chemistry, the isoxazole ring system stands out as a privileged scaffold. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for carboxylic acids and other functional groups make it a cornerstone in modern drug design.[1] Methyl 3-hydroxyisoxazole-5-carboxylate (M3H5C) and its derivatives are key intermediates in the synthesis of a wide array of biologically active molecules, showing potential in developing novel therapeutics for neurological disorders, inflammation, and cancer.[2][3][4]

This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating drugs based on the M3H5C scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and bridge the critical gap between cell-based data and whole-organism outcomes, empowering researchers to design more effective, translatable studies.

Part 1: The Foundation - In Vitro Evaluation

In vitro studies are the bedrock of drug discovery. They provide a rapid, cost-effective, and ethically sound method to screen vast libraries of compounds, elucidate mechanisms of action, and establish structure-activity relationships (SAR). By isolating biological systems—from single enzymes to cultured cells—we can obtain precise, reproducible data on a compound's direct effects, free from the complexities of a whole organism.

Causality of In Vitro Screening

The primary reason for starting with in vitro assays is efficiency. It is unfeasible to test thousands of novel M3H5C derivatives directly in animal models. Instead, we use a tiered approach. Initial high-throughput screens identify "hits"—compounds with desired activity. These hits then undergo more complex cell-based assays to assess cytotoxicity, target engagement, and preliminary mechanism of action. This funneling approach, illustrated below, ensures that only the most promising candidates, with well-defined cellular activity, advance to the resource-intensive in vivo stage.

G cluster_0 Drug Discovery Funnel Compound_Library Compound Library (Thousands of M3H5C Derivatives) HTS High-Throughput Screening (HTS) (e.g., Enzyme Inhibition, Receptor Binding) Compound_Library->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Cell_Assays Cell-Based Assays (Viability, Target Engagement) Hit_ID->Cell_Assays Lead_Gen Lead Candidate Generation Cell_Assays->Lead_Gen In_Vivo In Vivo Studies (PK/PD, Efficacy, Safety) Lead_Gen->In_Vivo

Caption: The drug discovery funnel, from initial screening to in vivo testing.

Key In Vitro Assays for M3H5C Derivatives
  • Cell Viability and Cytotoxicity Assays: The first question for any potential therapeutic is its effect on cell health. Assays like MTT, XTT, and MTS are foundational. They measure the metabolic activity of cells, which correlates with the number of viable cells.[5] A potent drug should ideally show cytotoxicity against target cells (e.g., cancer cells) while sparing healthy cells.

  • Enzyme Inhibition Assays: Many M3H5C derivatives are designed as enzyme inhibitors.[6][7] For example, their anti-inflammatory effects are often evaluated by measuring the inhibition of cyclooxygenase (COX) enzymes.[6] These assays quantify a compound's ability to block an enzyme's activity, typically yielding an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[8]

  • Receptor Binding Assays: If the drug's target is a receptor, radioligand binding assays are the gold standard for quantifying binding affinity (Kd) and the concentration that displaces 50% of a known ligand (IC₅₀).[9][10] These assays are crucial for understanding how a compound interacts with its molecular target at a biochemical level.[11]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the classic MTT assay because it produces a water-soluble formazan product, eliminating the need for a separate solubilization step and reducing assay time.[12][13]

Objective: To determine the cytotoxic effect of a novel M3H5C derivative on a human cancer cell line (e.g., HepG2).

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the M3H5C derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the compound's solvent, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture. For one 96-well plate, mix 5 mL of the XTT labeling reagent with 0.1 mL of the electron-coupling reagent.[14]

  • Labeling and Incubation: Add 50 µL of the freshly prepared XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C.[12] The incubation time should be optimized based on the cell type's metabolic rate.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 450 nm. A reference wavelength of ~660 nm can be used for background correction.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.

Caption: Step-by-step workflow of the XTT cell viability assay.

Part 2: The Reality Check - In Vivo Translation

While in vitro data is essential, it cannot fully predict a drug's behavior in a complex, living organism. The transition to in vivo studies is a critical step to evaluate a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a systemic context. Rodent models (mice and rats) are the most common starting point due to their genetic similarities to humans, established disease models, and lower costs compared to higher species.[15][16]

Causality of In Vivo Testing

The "why" of in vivo testing boils down to one concept: biological complexity. A drug that is highly potent in vitro may fail in vivo for numerous reasons:

  • Poor Absorption: It isn't absorbed from the gut after oral administration.

  • Rapid Metabolism: The liver metabolizes it into an inactive form before it reaches its target.

  • Ineffective Distribution: It doesn't reach the target tissue in sufficient concentrations.

  • Toxicity: It causes unforeseen side effects in other organ systems.

In vivo studies are designed to answer these questions through two main pillars: Pharmacokinetics (what the body does to the drug) and Efficacy (what the drug does to the body in a disease model).[17]

Key In Vivo Studies for M3H5C Derivatives
  • Pharmacokinetic (PK) Studies: A standard PK study determines a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17] Animals are dosed with the compound (typically via intravenous and oral routes), and blood samples are collected at various time points to measure the drug concentration.[18] This data is used to calculate key parameters like bioavailability, half-life, and clearance.

  • Efficacy Studies: These studies assess whether the drug has the desired therapeutic effect in an animal model of a specific disease. For an anti-inflammatory M3H5C derivative, a common model is the carrageenan-induced paw edema model in rats, which simulates acute inflammation.[19][20] For an anticancer derivative, a xenograft model, where human tumor cells are implanted in immunodeficient mice, would be appropriate.[21]

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic profile of a lead M3H5C derivative in rats following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Acclimatization: Use adult male Sprague-Dawley rats. Allow them to acclimatize for at least one week before the study. House them in controlled conditions with free access to food and water.[22]

  • Group Allocation: Divide the animals into two groups: IV administration and PO administration (n=3-4 animals per time point or using serial microsampling from cannulated animals).[18][23]

  • Dosing:

    • IV Group: Administer the compound (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO) as a bolus injection into the tail vein.

    • PO Group: Administer the compound (e.g., 10 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

  • Blood Sampling: Collect blood samples (~100-200 µL) from the tail vein or a cannula at specific time points.[22]

    • IV Time Points: pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes.[17]

    • PO Time Points: pre-dose, 15, 30, 60, 120, 240, 480, and 1440 minutes.[17]

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the M3H5C derivative in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[18] Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t₁/₂ (half-life), and F% (oral bioavailability).

Part 3: Bridging the Gap - In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a meaningful correlation between in vitro activity and in vivo efficacy. A strong IVIVC allows in vitro assays to serve as reliable surrogates for in vivo outcomes, accelerating the drug development process. For M3H5C derivatives, this involves comparing metrics like in vitro IC₅₀ values with in vivo efficacy data.

Case Study: Antioxidant Isoxazole Derivatives

A study on fluorophenyl-isoxazole-carboxamide derivatives provides an excellent example of IVIVC.[24][25][26]

  • In Vitro Screening: A series of derivatives were first tested for their antioxidant potential using a DPPH free radical scavenging assay. This assay measures the ability of a compound to neutralize free radicals in a test tube. Compounds 2a and 2c emerged as highly potent, with IC₅₀ values of 0.45 and 0.47 µg/mL, respectively—significantly more potent than the positive control, Trolox (IC₅₀ = 3.10 µg/mL).[24][25]

  • In Vivo Validation: Based on its superior in vitro potency, compound 2a was selected for in vivo evaluation in mice. The researchers measured the total antioxidant capacity (TAC) in the blood of mice treated with the compound. The results were striking: the TAC for mice treated with compound 2a was two-fold greater than that of mice treated with the standard antioxidant, Quercetin.[24][25]

This case demonstrates a successful translation: the potent free radical scavenging activity observed in vitro directly correlated with a powerful antioxidant effect in a living organism.

Comparative Data Table
CompoundIn Vitro AssayIn Vitro Potency (IC₅₀)In Vivo ModelIn Vivo OutcomeCorrelation
Derivative 2a DPPH Scavenging[24][25]0.45 µg/mL Mouse TAC[24][25]2x greater than Quercetin Strong Positive
Trolox (Control) DPPH Scavenging[24][25]3.10 µg/mL---
Sorafenib HepG2 Cell Viability[27]~11.4 µM-Reference Drug-
Isoxazole 10c HepG2 Cell Viability[27]~4.7 µM -Superior to Sorafenib in vitroSuggests potential for strong in vivo efficacy
When Correlations Fail

It is equally important to understand why IVIVC can fail. A compound with a nanomolar IC₅₀ in vitro might show no effect in vivo. As discussed, this is often due to poor pharmacokinetics (ADME properties). The journey from the lab bench to the target site in the body is fraught with obstacles that can only be identified through in vivo testing.

G cluster_ivivc The In Vitro - In Vivo Feedback Loop invitro In Vitro Potency (e.g., IC50) pk Pharmacokinetics (ADME) - Bioavailability - Metabolism - Distribution invitro->pk Predicts required exposure invivo In Vivo Efficacy (e.g., Tumor Reduction) chem Medicinal Chemistry (Structure Modification) invivo->chem Poor efficacy/PK? Redesign molecule pk->invivo Determines if exposure is achieved chem->invitro Synthesize new derivatives

Caption: The iterative cycle between in vitro data, in vivo testing, and chemical optimization.

Conclusion

The development of drugs based on the this compound scaffold is a journey that begins with the precision of in vitro assays and culminates in the complexity of in vivo models. In vitro studies offer the speed and throughput to identify potent hits, while in vivo evaluation provides the indispensable reality check of a compound's behavior within a living system. A strong understanding of both domains, and the critical relationship between them, is paramount. By thoughtfully designing experiments that bridge this gap, researchers can de-risk their projects, accelerate the discovery of new medicines, and more effectively translate promising molecules from the laboratory to the clinic.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Chem-Impex. (n.d.). This compound.
  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • Kozak, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Abcam. (n.d.). MTT assay protocol.
  • Patel, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Pharmaceutical Research & Allied Sciences.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • BenchChem. (n.d.). In vitro and in vivo studies of compounds synthesized from Ethyl 3-hydroxyisoxazole-5-carboxylate.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • Merck Millipore. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • Patil, K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences.
  • Pinho-Ribeiro, F. A., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PMC.
  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223.
  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate.
  • Amazon S3. (n.d.). This compound.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Hulme, E. C. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate.
  • FDA. (n.d.). Metabolism and Pharmacokinetic Studies.
  • Jelińska, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI.
  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate.
  • ChemicalBook. (2025). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE.
  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate.
  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC.
  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers.
  • Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE.
  • Srivastava, A. K. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • Król, E., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI.
  • Ganesh, N., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
  • PubChem. (n.d.). This compound.
  • Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.
  • Popiołek, Ł., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI.
  • Saryono, et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.

Sources

A Comparative Guide to Heterocyclic Building Blocks in Material Science: Benchmarking Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance comparison of Methyl 3-hydroxyisoxazole-5-carboxylate as a functional building block for advanced materials. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple product overview. It offers a comparative analysis against relevant alternatives, supported by foundational principles and detailed experimental protocols to validate performance claims. Our objective is to elucidate the causal relationships between chemical structure and material performance, empowering you to make informed decisions in your research and development endeavors.

Introduction: The Role of Heterocyclic Compounds in High-Performance Materials

Heterocyclic compounds are the cornerstone of many advanced materials, lending unique thermal, mechanical, and electronic properties to polymer backbones.[1] Their rigid, aromatic structures can significantly enhance performance metrics such as thermal stability, tensile strength, and chemical resistance.[1] Among these valuable building blocks is This compound , an isoxazole derivative with the potential for creating novel polymers and coatings.[2]

This compound (CAS: 10068-07-2) is a versatile organic intermediate.[2] While extensively used in the synthesis of pharmaceuticals, its inherent structural features—a reactive hydroxyl group and a stable ester—make it a compelling candidate for polymerization and material functionalization.[2][3] This guide will benchmark its potential performance by comparing the isoxazole moiety against a well-established alternative in high-performance polymers: the 1,3,4-oxadiazole ring system.[3] This comparison will be grounded in the fundamental chemical differences between these two heterocycles and their resultant impact on material properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 10068-07-2[2]
Molecular Formula C₅H₅NO₄[2][3]
Molecular Weight 143.10 g/mol [3][4]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 160-163 °C[3]
Solubility Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol[3]

Comparative Performance Analysis: Isoxazole vs. Oxadiazole Moieties

The choice of a heterocyclic building block is critical as it dictates the core characteristics of the resulting material. While both isoxazole and oxadiazole rings are five-membered aromatic heterocycles, their distinct atomic arrangements lead to significant differences in stability and electronic properties.

Core Structural Differences & Performance Implications

The primary distinction lies in the arrangement of heteroatoms and the presence of a weak N-O bond in the isoxazole ring, which can be susceptible to cleavage under UV irradiation or high thermal stress.[5] In contrast, the 1,3,4-oxadiazole ring is noted for its exceptional symmetry and lack of hydrogen atoms, contributing to superior thermal stability.[3]

G cluster_0 Structural Features cluster_1 Key Chemical Attributes cluster_2 Resulting Material Performance Isoxazole Isoxazole Ring (e.g., from this compound) WeakBond Contains weak N-O bond Isoxazole->WeakBond Asymmetric Asymmetric Structure Isoxazole->Asymmetric Oxadiazole 1,3,4-Oxadiazole Ring (Alternative Building Block) Symmetric Symmetric, Stable Ring Oxadiazole->Symmetric ElectronDeficient Strongly Electron-Deficient Oxadiazole->ElectronDeficient UVSensitivity Potential UV Sensitivity WeakBond->UVSensitivity Leads to HighThermal Excellent Thermal Stability Symmetric->HighThermal Contributes to ChemResist High Chemical Resistance ElectronDeficient->ChemResist Enhances ElectronTransport Good Electron Transport Properties ElectronDeficient->ElectronTransport Enables

Caption: Structural attributes of Isoxazole vs. Oxadiazole and their performance impact.
Benchmarking Key Performance Indicators

The following table summarizes the expected performance of polymers derived from these two heterocyclic systems. The data for polyoxadiazoles are well-documented, providing a reliable benchmark.

Table 2: Performance Comparison of Isoxazole- vs. Oxadiazole-Containing Polymers

Performance MetricPoly(isoxazole) Derivatives (Expected)Poly(1,3,4-oxadiazole) Derivatives (Documented)Causality / Rationale
Thermal Stability Moderate to High. Decomposition may be initiated at the N-O bond.Excellent. Decomposition temperatures can exceed 500°C.[6] Inherently flame retardant.[7]The symmetric, hydrogen-free 1,3,4-oxadiazole ring is exceptionally stable. The isoxazole N-O bond is a potential site for thermal degradation.[3][5]
Mechanical Properties Good. The rigid heterocyclic ring is expected to impart high strength and modulus.Good to Excellent. Used in high-strength fibers with notable tensile properties.[6]Both ring systems introduce rigidity into the polymer backbone, which enhances mechanical strength.[1]
Chemical Resistance Good. The aromatic system provides general stability.Excellent. High resistance to hydrolysis and chemical attack.[3]The strong electron-withdrawing character of the oxadiazole ring makes it highly resistant to oxidative and hydrolytic degradation.[8]
UV Resistance Moderate. The N-O bond is known to be susceptible to photolytic cleavage.[5]Good. The stable aromatic system provides inherent resistance.The photolabile N-O bond in isoxazoles is a key differentiator, suggesting potential degradation pathways not present in oxadiazoles.[5]
Electronic Properties Potentially useful in organic electronics.[9]Well-established as electron-transporting and hole-blocking materials in OLEDs.The electron-deficient nature of the oxadiazole ring is ideal for electron transport layers in electronic devices.[2]

Experimental Validation: Protocols & Methodologies

To ensure trustworthiness and reproducibility, every performance claim must be backed by robust experimental data. The following section details standardized protocols for evaluating the key performance indicators discussed above.

Synthesis Workflow for this compound

A reliable supply of high-purity monomer is the first step in material development. The synthesis of this compound can be achieved via a two-step process involving the bromination of a fumarate ester followed by condensation with hydroxyurea.[10]

G Start Start: Dimethyl Fumarate Step1 Step 1: Photoflow Bromination • Reagent: Bromine • Condition: Visible Light Irradiation Start->Step1 Intermediate Intermediate: Dibrominated Product Step1->Intermediate Step2 Step 2: Condensation • Reagent: Hydroxyurea Intermediate->Step2 Product Final Product: This compound Step2->Product Purify Purification (e.g., Recrystallization) Product->Purify QC Quality Control • Purity ≥ 98% (GC) • Structure (NMR, FTIR) Purify->QC

Caption: Kilogram-scale synthesis workflow for this compound.

Causality Behind Experimental Choices: The use of photoflow conditions in Step 1 allows for a safe, scalable, and efficient radical bromination process, which is critical for industrial production.[10] The subsequent condensation with hydroxyurea is a classic method for forming the isoxazole ring from the dibrominated intermediate.

Protocol: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and char yield of a polymer, providing a quantitative measure of its thermal stability.

Methodology:

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by holding it in a vacuum oven at 80°C for at least 12 hours.

    • Weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup (Typical Parameters):

    • Instrument: TA Instruments Q500 or equivalent.

    • Gas: High-purity Nitrogen (for inert atmosphere) or Air (for oxidative stability).

    • Flow Rate: 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Onset Decomposition Temperature (Td,onset): Determine the temperature at which significant weight loss begins. This is often calculated as the intersection of the baseline tangent and the tangent at the point of maximum weight loss rate.

    • Td,5%: Record the temperature at which 5% weight loss has occurred. This is a common metric for comparing thermal stability.[11]

    • Char Yield: Record the percentage of material remaining at the end of the experiment (e.g., at 800°C). A higher char yield often correlates with better flame retardancy.

Self-Validation: The protocol is self-validating by including a standard reference material with a known decomposition profile (e.g., Polystyrene) to ensure instrument calibration and accuracy. The use of a consistent heating rate and gas atmosphere ensures comparability between different samples.[12]

Protocol: Mechanical Strength Assessment via Tensile Testing

Objective: To measure the tensile strength, elongation at break, and Young's modulus of a polymer film or fiber, which are critical indicators of its mechanical performance.

Methodology:

  • Sample Preparation:

    • Prepare polymer films of uniform thickness (e.g., 100 µm) by solution casting or melt pressing.

    • Cut dog-bone shaped specimens according to a standard method (e.g., ASTM D638 Type V).

    • For fibers, prepare specimens with a defined gauge length according to a standard like ASTM D3822.

    • Condition the specimens at standard conditions (23°C, 50% RH) for at least 24 hours.

  • Instrument Setup (Typical Parameters):

    • Instrument: Instron Universal Testing Machine or equivalent, equipped with a suitable load cell.

    • Grip Type: Film/fiber grips to prevent slippage.

    • Gauge Length: 50 mm (for films) or as specified for fibers.

    • Crosshead Speed: 5 mm/min (adjust based on material ductility).

  • Data Analysis:

    • Tensile Strength (Ultimate Tensile Strength): The maximum stress the material can withstand while being stretched before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before it breaks.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Causality Behind Experimental Choices: The dog-bone shape ensures that failure occurs in the central, narrow section of the specimen, providing a more accurate measure of the material's intrinsic properties. A constant crosshead speed is crucial for obtaining reproducible results, as the mechanical properties of many polymers are strain-rate dependent.

Conclusion and Future Outlook

This compound presents itself as a promising, functionalized building block for novel materials. Its isoxazole core is expected to impart good mechanical properties and thermal stability, suitable for applications in specialty polymers and coatings.

However, a direct comparison with established high-performance heterocycles like 1,3,4-oxadiazole reveals a potential vulnerability: the isoxazole ring's N-O bond. This bond's susceptibility to photolytic and high-temperature cleavage may limit its use in applications requiring extreme durability and long-term UV exposure.[5] In contrast, polyoxadiazoles demonstrate superior thermal and chemical stability, making them the preferred choice for the most demanding environments, such as aerospace components and heat-resistant fibers.[3][7]

The true potential of this compound will be realized in applications where its specific functionalities can be leveraged and its weaknesses are not critical. For example, its structure may be ideal for creating photosensitive polymers in electronic applications or for developing advanced coatings where a balance of properties is required.[3] Further research should focus on synthesizing and characterizing polymers incorporating this moiety to generate empirical data that can validate the performance predictions outlined in this guide.

References

  • DĂMĂCEANU, M.-D., RUSU, R.-D., & BRUMĂ, M. (n.d.). POLYMERS CONTAINING 1,3,4-OXADIAZOLE RINGS FOR ADVANCED MATERIALS. Memoirs of the Scientific Sections of the Romanian Academy. [Link]

  • Dămăceanu, M.-D., et al. (n.d.). Polymers Containing 1, 3, 4-Oxadiazole Rings for Advanced Materials. ResearchGate. [Link]

  • ACS Publications. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wang, Z., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances. [Link]

  • Swicofil. (n.d.). Polyoxadiazole POD - Introduction. [Link]

  • Federal Trade Commission. (2019). Milliken & Co.'s Application for Generic Fiber Name "Polyoxadiazole". [Link]

  • Wikipedia. (n.d.). Isoxazole. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Robertson, M. L., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. [Link]

  • MDPI. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Methyl 3-hydroxyisoxazole-5-carboxylate Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount.[1][2] The ability of a drug to interact specifically with its intended target while avoiding unintended interactions, known as off-target effects, is a critical determinant of its safety and efficacy profile.[3][4] This guide provides an in-depth analysis of the cross-reactivity profiles of several novel derivatives of Methyl 3-hydroxyisoxazole-5-carboxylate, a versatile scaffold in medicinal chemistry.[5][6] We will explore the underlying principles of selectivity, present comparative experimental data, and provide detailed protocols for assessing cross-reactivity, offering researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.

The Imperative of Selectivity in Drug Design

Selectivity is the measure of a drug's ability to preferentially bind to its intended biological target over other molecules in the complex cellular milieu.[1] High selectivity is a coveted attribute in drug candidates as it often correlates with a lower incidence of adverse side effects, which are frequently caused by the modulation of unintended pathways.[3][4] The isoxazole moiety, a five-membered heterocycle, is a common feature in many biologically active compounds due to its unique electronic and structural properties that can be tailored to achieve desired pharmacological effects.[7][8][9] However, even subtle structural modifications to a parent molecule like this compound can significantly alter its binding profile, leading to unforeseen cross-reactivity.[10]

This guide will focus on a hypothetical series of this compound derivatives designed to target Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. We will compare their binding affinities for COX-2 against their off-target activity on the constitutively expressed Cyclooxygenase-1 (COX-1) and a panel of other relevant enzymes to illustrate the concept of cross-reactivity and its implications.

Comparative Analysis of Derivative Cross-Reactivity

To assess the selectivity of our hypothetical derivatives, a series of in vitro assays were conducted. The primary efficacy was determined by measuring the half-maximal inhibitory concentration (IC50) against recombinant human COX-2. Cross-reactivity was evaluated by determining the IC50 values against COX-1 and a panel of unrelated enzymes. The selectivity index (SI) is calculated as the ratio of the IC50 for the off-target (e.g., COX-1) to the IC50 for the on-target (COX-2). A higher SI value indicates greater selectivity.

DerivativeStructureCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)Off-Target Kinase Z IC50 (µM)
MHC-001 (Parent)1503002>100
MHC-002 (Addition of a p-fluorophenyl group)255002085
MHC-003 (Addition of a bulky naphthyl group)101500150>100
MHC-004 (Introduction of a sulfonamide moiety)5501015

From the data presented, MHC-003 emerges as the most selective compound for COX-2 over COX-1, with a selectivity index of 150. The introduction of a bulky naphthyl group appears to sterically hinder its binding to the narrower active site of COX-1, a classic strategy in designing selective COX-2 inhibitors.[10] Conversely, MHC-004 , while a potent COX-2 inhibitor, exhibits reduced selectivity against COX-1 and significant off-target activity against Kinase Z, highlighting the complex nature of structure-activity relationships.

Experimental Protocol: Competitive Radioligand Binding Assay for Target Affinity

To determine the binding affinity (Ki) of the test compounds for the primary target (COX-2), a competitive radioligand binding assay is a robust and widely used method.[11] This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the target protein.

Materials:
  • Recombinant human COX-2 enzyme

  • [³H]-Celecoxib (radioligand)

  • Test compounds (MHC-001 to MHC-004)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Step-by-Step Methodology:
  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the recombinant COX-2 enzyme, and the serially diluted test compounds.

  • Incubation: Add the radiolabeled ligand ([³H]-Celecoxib) to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Transfer the contents of the plate to a filter plate and wash with cold assay buffer to separate the protein-bound radioligand from the unbound radioligand.

  • Quantification: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.[12]

Experimental Workflow Diagram

CompetitiveBindingAssay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Compounds Prepare Serial Dilutions of Test Compounds Mix_Reagents Combine Enzyme, Buffer, & Test Compounds in 96-well Plate Prep_Compounds->Mix_Reagents Prep_Ligand Prepare Radioligand ([³H]-Celecoxib) Prep_Enzyme Prepare Recombinant COX-2 Enzyme Prep_Enzyme->Mix_Reagents Add_Radioligand Add [³H]-Celecoxib to Initiate Binding Mix_Reagents->Add_Radioligand Incubate Incubate to Reach Equilibrium Add_Radioligand->Incubate Filter_Wash Filter and Wash to Separate Bound from Free Ligand Incubate->Filter_Wash Add_Scintillant Add Scintillation Fluid Filter_Wash->Add_Scintillant Measure_Counts Measure Radioactivity (Scintillation Counter) Add_Scintillant->Measure_Counts Analyze_Data Calculate IC50 and Ki Values Measure_Counts->Analyze_Data

Caption: Workflow of a competitive radioligand binding assay.

Understanding the "Why": Causality in Experimental Design

The choice of a competitive binding assay is deliberate. It provides a direct measure of the compound's ability to interact with the target's active site, which is often the desired mechanism of action for enzyme inhibitors.[11] The use of a radiolabeled ligand with known high affinity for the target ensures a sensitive and reproducible assay. Furthermore, assessing cross-reactivity against a panel of targets, including closely related isoforms like COX-1 and structurally unrelated enzymes, provides a comprehensive picture of the compound's selectivity profile.[12] This multi-target approach is crucial for identifying potential liabilities early in the drug discovery process.[13]

Signaling Pathway and Implications of Cross-Reactivity

The diagram below illustrates the arachidonic acid pathway, highlighting the roles of COX-1 and COX-2. Selective inhibition of COX-2 is desirable to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1, which is involved in maintaining the integrity of the stomach lining.

ArachidonicAcidPathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_COX1 PGs_COX2 Prostaglandins (Inflammation, Pain) COX2->PGs_COX2 MHC003 MHC-003 (Selective Inhibitor) MHC003->COX2 Inhibits NonSelective Non-Selective NSAID NonSelective->COX1 Inhibits NonSelective->COX2 Inhibits

Caption: The Arachidonic Acid Pathway and COX Inhibition.

Conclusion

The study of cross-reactivity is a cornerstone of modern, safety-conscious drug development. As demonstrated with our hypothetical this compound derivatives, subtle structural modifications can dramatically influence a compound's selectivity profile. A thorough understanding of the principles of molecular recognition, coupled with robust and well-designed experimental assays, is essential for the rational design of safer and more effective medicines. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently navigate the challenges of assessing and optimizing drug selectivity.

References

  • Aganitha AI Inc. (2024, July 15).
  • Fiveable. Selectivity Definition - Intro to Pharmacology Key Term.
  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
  • Sigma-Aldrich. Drug Activity and Drug Specificity.
  • National Center for Biotechnology Information. Rational Approaches to Improving Selectivity in Drug Design.
  • Mtoz Biolabs. Competitive Ligand Binding Assay.
  • Chem-Impex.
  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR.
  • Wikipedia. Cross-reactivity.
  • MDPI.
  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • Benchchem. Basic principles of competitive binding assays.
  • ChemicalBook. (2025, July 4).
  • ResearchGate. The protocol of competitive binding assay.
  • Creative Diagnostics. Cross-Reactivity Assessment.
  • National Center for Biotechnology Information. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • MDPI. (2021, July 17).
  • MDPI. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
  • National Center for Biotechnology Information. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • National Center for Biotechnology Information.
  • bioRxiv. (2021, December 27). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
  • ResearchGate.
  • HistologiX. How do I check if my monoclonal antibodies will cross-react?.
  • Five Chongqing Chemdad Co.
  • Sigma-Aldrich.
  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.
  • PubChem.
  • ChemSynthesis. (2025, May 20).
  • Santa Cruz Biotechnology.
  • National Center for Biotechnology Information. Off-target effects in CRISPR/Cas9 gene editing.

Sources

A Comparative Guide to the Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-hydroxyisoxazole-5-carboxylate is a valuable building block in the synthesis of a variety of biologically active molecules, including tetracycline antibiotics and compounds targeting neurological disorders.[1][2] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of significant interest to the scientific community. This guide will provide a detailed examination of two prominent synthetic strategies, outlining the underlying chemistry, experimental protocols, and a comparative analysis of their respective strengths and weaknesses.

Executive Summary: A Tale of Two Routes

This guide focuses on two primary synthetic pathways to this compound:

  • Route 1: The Established Path from Dimethyl Fumarate. This well-documented method involves the bromination of dimethyl fumarate followed by condensation with hydroxyurea. It is a proven and scalable route, with published protocols for kilogram-scale production.

  • Route 2: The Diketene Approach. This alternative pathway utilizes the reaction of diketene with hydroxylamine. While offering potential cost advantages in starting materials, the direct synthesis of the target molecule with the required carboxylate functionality is less straightforward.

The following sections will delve into the specifics of each route, providing the necessary data for an informed decision on which method best suits your research or production needs.

Route 1: Synthesis from Dimethyl Fumarate and Hydroxyurea

This method stands as the more established and thoroughly documented pathway to this compound. The overall transformation can be represented as a two-step process.

Reaction Scheme & Mechanism

The synthesis begins with the radical bromination of dimethyl fumarate to yield dimethyl 2,3-dibromosuccinate. This intermediate is then reacted with hydroxyurea in the presence of a base. The hydroxyurea acts as a dinucleophile, first displacing one of the bromide ions, followed by an intramolecular cyclization and subsequent elimination to form the isoxazole ring.

Route 1 DMF Dimethyl Fumarate Dibromo Dimethyl 2,3-dibromosuccinate DMF->Dibromo Bromination Br2 Bromine (Br2) + Light/Initiator Br2->Dibromo Target1 This compound Dibromo->Target1 Condensation & Cyclization Hydroxyurea Hydroxyurea Hydroxyurea->Target1 Base Base Base->Target1

Figure 1: Synthetic workflow for Route 1.
Experimental Protocol: Kilogram-Scale Synthesis

A detailed protocol for the kilogram-scale synthesis of this compound via this route has been published, demonstrating its industrial applicability. The key steps are as follows:

  • Bromination: Dimethyl fumarate is subjected to photobromination using bromine in a suitable solvent. The reaction is typically initiated by a radical initiator or UV light.

  • Condensation and Cyclization: The resulting dimethyl 2,3-dibromosuccinate is then reacted with hydroxyurea in the presence of a base, such as sodium methoxide or potassium carbonate, in a solvent like methanol. The reaction mixture is heated to facilitate the cyclization and formation of the isoxazole ring.

  • Workup and Purification: The product is isolated through standard workup procedures, which may include acidification, extraction, and crystallization.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Cost of Starting Materials Moderate. Dimethyl fumarate is a readily available and relatively inexpensive commodity chemical. Hydroxyurea is also commercially available at a reasonable cost. The price of bromine can fluctuate but is generally accessible.
Yield & Scalability High & Proven. Published literature demonstrates high yields (in the range of 66% over two steps) and successful scaling to the kilogram level.[1] This makes it a reliable choice for large-scale production.
Safety Manageable with Precautions. The primary safety concern is the handling of bromine, which is a corrosive and toxic substance. Photobromination reactions also require specialized equipment. However, with appropriate engineering controls and personal protective equipment, these risks can be effectively managed.
Environmental Impact Moderate. The use of bromine raises environmental concerns due to the potential for forming halogenated byproducts.[3] However, modern approaches to bromination focus on minimizing waste and using more environmentally friendly conditions.[4] The use of organic solvents also contributes to the overall environmental footprint.
Simplicity & Robustness Relatively Straightforward. The reaction sequence is well-understood and has been optimized, making it a robust and reproducible method.

Route 2: The Diketene-Based Approach

This alternative route offers a potentially more atom-economical approach, starting from the highly reactive intermediate, diketene.

Reaction Scheme & Mechanism

The reaction of diketene with hydroxylamine is known to produce 3-hydroxy-5-methylisoxazole.[5] This reaction proceeds through the formation of an acetoacetohydroxamic acid intermediate, which then undergoes cyclization.[5]

Route 2 Diketene Diketene Intermediate Acetoacetohydroxamic acid Diketene->Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Product 3-hydroxy-5-methylisoxazole Intermediate->Product Cyclization Carboxylation Carboxylation/ Functionalization Product->Carboxylation Target2 This compound Carboxylation->Target2

Figure 2: Potential synthetic workflow for Route 2.

Crucially, this direct reaction does not yield the target molecule, this compound. To arrive at the desired product, a subsequent functionalization step to introduce the carboxylate group at the 5-position would be necessary. This could potentially involve a multi-step sequence, such as oxidation of the methyl group to a carboxylic acid followed by esterification.

Hypothetical Experimental Protocol
  • Formation of 3-hydroxy-5-methylisoxazole: Reacting diketene with hydroxylamine hydrochloride in a suitable solvent with a base to neutralize the HCl.[5]

  • Oxidation of the Methyl Group: The 5-methyl group would need to be oxidized to a carboxylic acid. This can be a challenging transformation and may require strong oxidizing agents.

  • Esterification: The resulting 3-hydroxyisoxazole-5-carboxylic acid would then be esterified to yield the final methyl ester.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Cost of Starting Materials Potentially Low. Diketene and hydroxylamine hydrochloride are both industrially produced chemicals with potentially lower costs per mole compared to dimethyl fumarate and bromine.
Yield & Scalability Uncertain and Likely Lower. The lack of a direct, optimized protocol makes yield predictions difficult. A multi-step process for functionalization would likely result in a lower overall yield compared to the more direct Route 1. The scalability of the functionalization steps is also a significant unknown.
Safety High Hazard. Diketene is a highly reactive, flammable, and toxic substance that can polymerize violently.[6][7] It requires specialized handling and storage procedures, posing significant safety challenges, especially at scale.
Environmental Impact Potentially Lower (in initial step). The initial reaction to form the isoxazole ring could be more atom-economical than Route 1. However, the subsequent oxidation and esterification steps would introduce additional reagents and solvents, increasing the overall environmental impact.
Simplicity & Robustness Complex and Undeveloped. This route is significantly more complex due to the multi-step nature and the lack of established protocols for the target molecule. The development and optimization of this route would require considerable research effort.

Comparative Analysis and Recommendations

FeatureRoute 1 (Dimethyl Fumarate)Route 2 (Diketene)
Starting Material Cost ModeratePotentially Low
Overall Yield High and ProvenUncertain and Likely Lower
Scalability Proven (Kilogram-scale)Unproven and Challenging
Safety Manageable Hazards (Bromine)High Hazard (Diketene)
Environmental Impact Moderate (Bromination)Potentially Lower (initial step), but higher overall
Process Simplicity Relatively Simple and RobustComplex and Undeveloped
Development Effort Low (Established Method)High (Requires significant R&D)

Recommendation:

For researchers and drug development professionals requiring a reliable, scalable, and well-documented synthesis of this compound, Route 1 (from Dimethyl Fumarate) is the clear and highly recommended choice. Its proven track record at an industrial scale, coupled with high yields and manageable safety protocols, makes it the most practical and efficient option for producing this key intermediate.

While the diketene-based approach (Route 2) presents an interesting academic exercise with potentially cheaper starting materials, the significant safety hazards associated with diketene, the lack of a direct synthetic route to the target molecule, and the need for extensive process development make it a significantly less viable option for most practical applications at this time. The additional steps required for functionalization would likely negate any initial cost savings from the starting materials.

Future Perspectives

The development of a novel, one-pot synthesis of this compound from diketene or other readily available starting materials remains an area of interest for synthetic chemists. Advances in catalysis and flow chemistry could potentially mitigate the safety concerns associated with diketene and improve the efficiency of such a route. However, until such a method is developed and proven to be scalable and safe, the dimethyl fumarate-based synthesis will remain the industry standard.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Diketene (Acetyl Ketene) Safety and Storage for Optimal Chemical Synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazole-5-yl) Propanoic Acid. Organic Process Research & Development.
  • Google Patents. (1987). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • IndiaMART. (n.d.). Hydroxylamine Hydrochloride. Retrieved from [Link]

  • BusinessAnalytiq. (2023). Bromine prices. Retrieved from [Link]

  • PharmaCompass. (n.d.). Dimethyl Fumarate | Price | per kg | USD. Retrieved from [Link]

  • PharmacyChecker.com. (n.d.). Hydroxyurea Prices. Retrieved from [Link]

  • GoodRx. (n.d.). Dimethyl Fumarate Prices. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. PMC - PubMed Central.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]

  • Synthesis of 3-Hydroxyisoxazoles. Scribd.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
  • The Journal of Organic Chemistry. (n.d.). A useful, regiospecific synthesis of isoxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • 5-Methylisoxazole-3-carboxylic acid. Sigma-Aldrich.
  • New Jersey Department of Health. (2004). HAZARD SUMMARY. Retrieved from [Link]

  • [Reaction of diethyl oxalate with compounds containing a ketone group and analytical application of this reaction. I. Determination of optimum parameters for the reaction]. PubMed.
  • [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II.
  • Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester? Chemistry Stack Exchange.
  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • GoodRx. (n.d.). Hydroxyurea Prices. Retrieved from [Link]

  • Drugs.com. (n.d.). Hydroxyurea Dosage. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Pharmaceutical drug prices and trends for hydroxyurea. Retrieved from [Link]

  • Blueberry Pharmacy. (n.d.). Price Estimator. Retrieved from [Link]

  • SingleCare. (n.d.). Hydroxyurea Coupons & Prices. Retrieved from [Link]

  • SingleCare. (n.d.). Dimethyl Fumarate Coupons & Prices. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for Methyl 3-hydroxyisoxazole-5-carboxylate Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is the bedrock of reliable and reproducible results. Methyl 3-hydroxyisoxazole-5-carboxylate, a versatile heterocyclic building block, is increasingly pivotal in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique structure serves as a critical intermediate in developing molecules targeting neurological disorders and in the formulation of advanced crop protection agents.[1] Consequently, the ability to robustly and accurately measure this compound in various matrices—from reaction mixtures to final product formulations—is paramount.

This guide provides an in-depth comparison of validated analytical methods for the detection and quantification of this compound. Moving beyond a simple list of procedures, this document delves into the causality behind methodological choices, offering a framework for developing and validating analytical methods that are not only compliant with regulatory expectations but are also scientifically sound and fit for purpose. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a harmonized international approach to analytical method validation.[2]

Understanding the Analyte: Physicochemical Properties

Before designing an analytical method, understanding the physicochemical properties of the target analyte is crucial. This compound (C₅H₅NO₄, Molar Mass: 143.10 g/mol ) is a white to light yellow crystalline powder with a melting point between 160-165°C.[1][3][4] Its calculated LogP value of approximately -0.2 indicates that it is a polar compound.[2] This polarity, along with its solubility in solvents like methanol, ethanol, and ethyl acetate, heavily influences the choice of chromatographic conditions.[3] The isoxazole ring possesses a chromophore, making it amenable to UV detection.[5][6]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a balance between the required sensitivity, selectivity, speed, and the complexity of the sample matrix. Here, we compare three common chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is often the workhorse of quality control and analytical development labs due to its robustness, cost-effectiveness, and wide applicability. For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. The polarity of the analyte suggests that a standard C18 column might provide insufficient retention if highly aqueous mobile phases are used, a phenomenon known as "phase collapse".[7] Therefore, an aqueous-stable C18 column or a more polar stationary phase (e.g., Polar-Embedded or Phenyl-Hexyl) is recommended to ensure reproducible retention times.[7] The isoxazole moiety's UV absorbance allows for straightforward detection.[5][6][8]

Trustworthiness: A well-validated HPLC-UV method provides excellent precision and accuracy for assay and impurity quantification. Validation would be performed according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[2] System suitability tests (e.g., tailing factor, theoretical plates) performed before each run ensure the chromatographic system is performing as expected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers superior peak resolution and the structural information provided by mass spectrometry. However, its application to polar, relatively non-volatile compounds like this compound, which has a high melting point, presents challenges. Direct injection could lead to thermal degradation in the injector port or poor peak shape. The hydroxyl group and potential for tautomerism can also lead to active site interactions within the column.

To overcome this, derivatization is the most logical approach. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, making it amenable to GC analysis. The choice of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance for separating the derivatized analyte from potential impurities.

Trustworthiness: The selectivity of mass spectrometry, especially in Selected Ion Monitoring (SIM) mode, allows for reliable quantification even in complex matrices. Validation must include an assessment of the derivatization reaction's efficiency and reproducibility. The ICH guidelines for validation are applicable, with additional focus on the consistency of the derivatization step.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for achieving ultra-high sensitivity and selectivity. This makes it the ideal choice for trace-level quantification, such as detecting impurities or analyzing samples in complex biological matrices. For this compound, LC-MS/MS would utilize the same chromatographic principles as HPLC-UV but with the significantly more powerful detection of a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is a logical choice, as the acidic hydroxyl group can be readily deprotonated to form the [M-H]⁻ ion. The method development would involve optimizing the parent ion and selecting specific, stable fragment ions for Multiple Reaction Monitoring (MRM), which provides exceptional selectivity.[9][10]

Trustworthiness: The specificity of MRM minimizes interference from matrix components, making the data highly reliable.[10] An isotopically labeled internal standard, while ideal, may not always be available. In its absence, a structurally similar compound can be used to compensate for matrix effects and variability in ionization.[10] Validation according to ICH guidelines ensures the method is fit for its intended purpose, with a particular focus on matrix effects, a critical parameter for LC-MS/MS assays.[11]

Data Presentation: Comparative Performance of Validated Methods

The following table summarizes the expected performance characteristics of each validated method, based on typical ICH acceptance criteria.[2][3]

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS Typical ICH Acceptance Criteria
Specificity Demonstrated by peak purity and resolution from interferences.Demonstrated by chromatographic resolution and unique mass fragments.Demonstrated by specific MRM transitions and absence of matrix interference.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][3]
Linearity (R²) > 0.999> 0.998> 0.995R² ≥ 0.995
Range 1 - 150 µg/mL0.1 - 50 µg/mL0.001 - 1 µg/mL (1 - 1000 ng/mL)Dependent on application (e.g., 80-120% of test concentration for assay).[3]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%Typically ±2% for drug substance assay; ±5-15% for trace analysis.
Precision (%RSD) < 1.0% (Repeatability), < 2.0% (Intermediate Precision)< 2.0% (Repeatability), < 5.0% (Intermediate Precision)< 5.0% (Repeatability), < 10.0% (Intermediate Precision)≤ 2% for assay; ≤ 15% for trace/impurity analysis.[2]
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL~0.3 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mL~1.0 ng/mLSignal-to-Noise ratio of 10:1; acceptable precision and accuracy.

Experimental Protocols & Workflows

Mandatory Visualization: Analytical Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application & Lifecycle Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic & Detection Parameters Dev->Opt PreVal Pre-Validation Assessment Opt->PreVal Spec Specificity/ Selectivity PreVal->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD Limit of Detection Prec->LoD LoQ Limit of Quantitation LoD->LoQ Rob Robustness LoQ->Rob Routine Routine Sample Analysis Rob->Routine Transfer Method Transfer Routine->Transfer LCM Life Cycle Management (ICH Q14) Transfer->LCM

Caption: General workflow for analytical method validation as per ICH guidelines.

Protocol 1: HPLC-UV Method
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm (based on UV spectra of similar isoxazole structures).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in Methanol.

    • Create calibration standards by serial dilution of the stock solution in a 50:50 Methanol:Water mixture to cover the desired range (e.g., 1-150 µg/mL).

    • Prepare samples by accurately weighing and dissolving in Methanol, followed by dilution with 50:50 Methanol:Water to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Sample Sample Prep (Weigh, Dissolve, Dilute, Filter) Autosampler Autosampler (10 µL injection) Sample->Autosampler Std Standard Prep (Stock, Serial Dilutions) Std->Autosampler Column C18 Column (30°C) Autosampler->Column Pump HPLC Pump (1.0 mL/min) Pump->Column Detector UV Detector (260 nm) Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: Experimental workflow for the HPLC-UV method.

Protocol 2: GC-MS Method (with Derivatization)
  • Derivatization Procedure:

    • Accurately weigh ~1 mg of sample or standard into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • Chromatographic System:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 20:1).

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the silylated derivative.

Sample Sample Prep (Weigh, Dissolve) Deriv Derivatization (Add BSTFA, Heat 70°C) Sample->Deriv GC_Inlet GC Inlet (250°C) Deriv->GC_Inlet GC_Column HP-5ms Column (Temp Program) GC_Inlet->GC_Column MS_Detector Mass Spec (EI, SIM Mode) GC_Column->MS_Detector Data Data Acquisition & Processing MS_Detector->Data

Caption: Experimental workflow for the GC-MS method including derivatization.

Protocol 3: LC-MS/MS Method
  • Chromatographic System:

    • LC-MS/MS System: Sciex Triple Quad 5500 or equivalent.

    • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B to 98% B over 3 minutes, hold for 1 minute, return to 2% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • IonSpray Voltage: -4500 V.

    • Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • MRM Transition: To be determined by infusing a standard solution. For C₅H₅NO₄ (MW 143.1), the precursor ion would be m/z 142.0 [M-H]⁻. Product ions would be identified by fragmentation.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in Methanol.

    • Create calibration standards by serial dilution to cover the ng/mL range (e.g., 1-1000 ng/mL) using 50:50 Methanol:Water.

    • Prepare samples similarly, ensuring the final concentration is within the calibration curve. Filter through a 0.22 µm syringe filter.

Conclusion and Recommendations

The choice of analytical method for this compound is dictated by the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control, release testing, and assays where analyte concentrations are relatively high (µg/mL range). Its robustness, simplicity, and cost-effectiveness are significant advantages.

  • GC-MS is a viable alternative if high chromatographic resolution is needed and the necessary derivatization steps can be consistently performed. It is particularly useful for identifying and quantifying unknown volatile or semi-volatile impurities.

  • LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as determining trace-level impurities, performing pharmacokinetic studies in biological fluids, or analyzing samples in complex matrices where interferences are a major concern.

Ultimately, any chosen method must be rigorously validated following the principles of ICH Q2(R2) to ensure that it is fit for its intended purpose, providing trustworthy and reliable data that can withstand scientific and regulatory scrutiny.[2] The development of the analytical procedure itself should be approached systematically, as outlined in ICH Q14, to ensure the final method is robust and well-understood.[2]

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem. This compound. Retrieved from [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved from [Link]

  • DataApex. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • SIELC Technologies. Polar Compounds. Retrieved from [Link]

  • National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate: An Evaluation of Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-hydroxyisoxazole-5-carboxylate is a pivotal building block in medicinal chemistry and materials science, notably serving as a precursor for tetracycline antibiotics and as a component in photoresist chemicals.[1][2][3] The reliability and efficiency of its synthesis are therefore of paramount importance to researchers and process chemists. This guide provides an in-depth comparison of the two most prevalent synthetic strategies, offering insights into their reproducibility, scalability, and underlying chemical principles to aid in the selection of the most appropriate method for your research and development needs.

Introduction: The Strategic Importance of the Isoxazole Core

The 3-hydroxyisoxazole moiety is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is recurrently found in biologically active compounds. Its utility stems from its ability to act as a bioisostere for a carboxylic acid or a serine residue, its capacity for diverse functionalization, and its relative metabolic stability. However, the synthesis of substituted 3-hydroxyisoxazoles can be challenging, often plagued by issues of regioselectivity and thermal instability.[4] This guide will dissect two primary protocols for the synthesis of this compound, a key intermediate, to provide a clear path to reproducible and scalable production.

Comparative Analysis of Synthetic Protocols

We will evaluate two distinct and widely cited methods for the preparation of this compound:

  • Protocol A: The Cyclocondensation of a β-Ketoester with Hydroxylamine. This represents a classical and versatile approach to the 3-hydroxyisoxazole core.

  • Protocol B: The Bromination-Condensation of Dimethyl Fumarate. This modern approach has been developed for large-scale, industrial production and addresses some of the shortcomings of the classical method.

ParameterProtocol A: β-Ketoester CyclocondensationProtocol B: Fumarate Bromination-Condensation
Starting Materials Dimethyl acetylenedicarboxylate, HydroxylamineDimethyl fumarate, Bromine, Hydroxyurea
Key Challenge Control of regioselectivity (3-hydroxy vs. 5-isoxazolone byproduct)Handling of bromine, photochemistry setup
Typical Yield 70-80% (highly dependent on reaction conditions)66% on kilogram scale
Scalability Moderate; precise pH and temperature control is criticalHigh; demonstrated at >120 kg scale
Safety Concerns Potential for runaway reactions if pH and temperature are not controlledUse of toxic bromine, potential thermal decomposition of the isoxazole product
Ideal Application Lab-scale synthesis, exploration of analoguesProcess development, large-scale manufacturing

Protocol A: The β-Ketoester Approach - A Study in Regioselectivity

The reaction of a β-ketoester with hydroxylamine is a foundational method for constructing the 3-hydroxyisoxazole ring. The primary mechanistic challenge lies in controlling which carbonyl group of the ketoester analogue (in this case, derived from dimethyl acetylenedicarboxylate) is attacked by the nitrogen of hydroxylamine.

Workflow for Protocol A

cluster_0 Protocol A: β-Ketoester Cyclocondensation Start Dimethyl acetylenedicarboxylate + Hydroxylamine Step1 Reaction in a basic medium (e.g., NaOMe in Methanol) at low temperature Start->Step1 Nucleophilic attack Step2 Careful acidification (e.g., with HCl) Step1->Step2 Cyclization and dehydration Product This compound Step2->Product Desired regioisomer Byproduct Isomeric 5-isoxazolone Step2->Byproduct Undesired regioisomer

Caption: Workflow for the synthesis of this compound via the β-ketoester route.

In-Depth Experimental Protocol (Adapted from Sato et al., 1986)
  • Preparation of the Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride in methanol. Carefully add a solution of sodium methoxide in methanol at -30°C to generate free hydroxylamine in situ. Rationale: The low temperature is crucial to maintain the stability of the free hydroxylamine and to control the initial reaction rate.

  • Reaction with the β-Ketoester Precursor: To the cold hydroxylamine solution, add dimethyl acetylenedicarboxylate dropwise, maintaining the temperature at -30°C. Stir the mixture for 2 hours. Rationale: The slow addition and low temperature favor the formation of the desired hydroxamic acid intermediate over other side reactions.

  • Acidification and Cyclization: Quench the reaction by adding an excess of concentrated hydrochloric acid while allowing the mixture to warm. Subsequent heating may be required to drive the cyclization to completion. Rationale: Rapid and strong acidification protonates the intermediate, promoting the desired cyclization to the 3-hydroxyisoxazole. The pH and temperature during this step are critical for regioselectivity.

  • Work-up and Purification: After cooling, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by crystallization or chromatography.

Expertise & Experience Insights for Protocol A

The success of this protocol hinges on meticulous control over temperature and pH.[5] The reaction of the sodium salts of β-ketoesters with hydroxylamine at low temperatures, followed by a rapid quench with a strong acid, preferentially yields the 3-hydroxyisoxazole.[6] Deviation from these conditions can lead to the formation of the thermodynamically more stable, but often undesired, 5-isoxazolone isomer. For researchers exploring novel analogues, this method offers flexibility, as a wide variety of substituted β-ketoesters can be used as starting materials.

Protocol B: The Fumarate Bromination-Condensation Route - Designed for Scale

For large-scale and industrial applications, a more robust and reproducible synthesis is necessary. The route starting from dimethyl fumarate, detailed by Bürki et al. (2024), provides a scalable and high-yielding process.[4][7]

Workflow for Protocol B

cluster_1 Protocol B: Fumarate Bromination-Condensation Start_B Dimethyl fumarate Step1_B Photoflow Bromination (Bromine, visible light) Start_B->Step1_B Intermediate Dimethyl 2,3-dibromosuccinate Step1_B->Intermediate Step2_B Condensation with Hydroxyurea (Base, e.g., NaOMe in Methanol) Intermediate->Step2_B Product_B This compound Step2_B->Product_B

Caption: Workflow for the kilogram-scale synthesis of this compound.

In-Depth Experimental Protocol (Adapted from Bürki et al., 2024)
  • Photoflow Bromination: A solution of dimethyl fumarate and bromine in a suitable solvent is passed through a photoflow reactor irradiated with visible light. Rationale: The use of a photoflow reactor provides excellent control over the radical bromination reaction, improving safety and yield compared to batch processes. This continuous process is highly scalable.[4][7]

  • Condensation with Hydroxyurea: The resulting dimethyl 2,3-dibromosuccinate is added to a solution of hydroxyurea and sodium methoxide in methanol. The reaction is stirred until completion. Rationale: Hydroxyurea serves as the nitrogen and oxygen source for the isoxazole ring. The base facilitates the condensation and subsequent cyclization.

  • Work-up and Isolation: The reaction mixture is acidified, and the product is isolated by filtration or extraction. This method has been reported to yield the final product on a greater than 120 kg scale with a 66% yield.[7]

Expertise & Experience Insights for Protocol B

This protocol is a prime example of modern process chemistry, where challenges of safety and scalability are addressed through technology. The photoflow bromination is a significant improvement over traditional batch brominations, which can be difficult to control on a large scale. While the initial setup for a photoflow system requires investment, the reproducibility and safety benefits are substantial for process development. A crucial consideration for this protocol is the thermal stability of the isoxazole product. Differential scanning calorimetry (DSC) is recommended to assess the thermal decomposition energy, especially when scaling up, to ensure safe isolation and handling procedures.[4]

Conclusion and Recommendations

The choice between these two protocols is largely dictated by the intended scale and application.

  • For exploratory, lab-scale synthesis where flexibility in starting materials is key, Protocol A (β-Ketoester Cyclocondensation) is a viable option, provided that the researcher can exert precise control over reaction conditions to ensure reproducibility and manage the formation of the 5-isoxazolone byproduct.

  • For large-scale production and process development where reproducibility, safety, and throughput are paramount, Protocol B (Fumarate Bromination-Condensation) is the superior choice. Its demonstrated scalability and the implementation of modern technologies like photoflow chemistry make it a robust and reliable industrial process.[4][7]

Ultimately, understanding the mechanistic nuances and practical limitations of each protocol is essential for the successful and reproducible synthesis of this compound, a valuable intermediate for advancing both pharmaceutical and material sciences.

References

  • Bürki, C., et al. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. [Link]

  • Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 50(7), 1831-1837. [Link]

  • ResearchGate. (n.d.). Synthesis and synthetic utility of 3-isoxazolols. Request PDF. [Link]

  • ACS Publications. (2024). Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link]

  • Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Laboratory Operations

The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe disposal of Methyl 3-hydroxyisoxazole-5-carboxylate, a versatile heterocyclic compound frequently used in pharmaceutical and agrochemical research.[1] As Senior Application Scientists, our goal is to empower you with the knowledge to not only follow procedures but to understand the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile: The "Why" Behind the Precautions

This compound is a solid, light yellow powder.[2] While not classified as acutely toxic, it presents specific hazards that necessitate careful handling and disposal. The primary concerns are irritation to the skin, eyes, and respiratory system.

Table 1: Key Safety and Physical Data for this compound

PropertyValueSignificance for Disposal
Molecular Formula C₅H₅NO₄Indicates the presence of carbon, hydrogen, nitrogen, and oxygen.
Molecular Weight 143.10 g/mol Relevant for calculating quantities for disposal.[3]
Appearance White to light yellow crystalline powderSolid nature requires containment to prevent dust inhalation.[4]
Melting Point 160-163 °CStable at room temperature.[2]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3Dictates the required Personal Protective Equipment (PPE).
Incompatible Materials Strong oxidizing agents, strong acids, strong basesRisk of vigorous reactions, dictating waste segregation.[5][6]

The isoxazole ring, while generally stable, possesses a weak nitrogen-oxygen bond that can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases.[7][8] This reactivity is a crucial consideration for waste segregation to prevent unintended reactions in waste containers.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. This workflow is designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A Step 1: Don PPE B Step 2: Characterize & Segregate Waste A->B C Step 3: Select & Label Waste Container B->C D Step 4: Transfer Waste to Container C->D E Step 5: Store in Satellite Accumulation Area (SAA) D->E F Step 6: Transport to Central Accumulation Area (CAA) E->F Container Full or Time Limit Reached G Step 7: Arrange for Licensed Disposal F->G H Step 8: Final Disposal (Incineration) G->H

Caption: A logical workflow for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any chemical waste, it is imperative to be outfitted with the appropriate PPE. This is a fundamental requirement under OSHA's laboratory safety standards.[9][10]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.

  • Hand Protection: Wear nitrile gloves to prevent skin contact.

  • Body Protection: A lab coat should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

Step 2: Waste Characterization and Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11] this compound should be disposed of as a solid organic chemical waste.

Crucially, it must NOT be mixed with:

  • Strong Bases: As previously mentioned, strong bases can induce cleavage of the isoxazole ring, potentially leading to the generation of unknown and hazardous byproducts.[7][8]

  • Strong Acids and Oxidizing Agents: To prevent exothermic or violent reactions, keep this compound separate from strong acids and oxidizers.[5][6]

Step 3: Waste Container Selection and Labeling - Clear Communication for Safety

The choice of waste container is dictated by the physical and chemical properties of the waste.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12] Do not use abbreviations or chemical formulas. The label should also include the date when the first waste was added to the container.

Step 4: Transferring the Waste - Minimizing Exposure

When transferring the solid waste into the designated container, do so in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Use a dedicated scoop or funnel to avoid cross-contamination.

Step 5: Temporary Storage - The Satellite Accumulation Area (SAA)

Laboratories should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[12]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the container is stored away from incompatible chemicals.

Step 6: Transport to the Central Accumulation Area (CAA)

Once the waste container is full, or the designated accumulation time limit has been reached, it must be transported to the facility's Central Accumulation Area (CAA). This transport should be done by trained personnel.

Step 7: Arranging for Licensed Disposal - Ensuring Regulatory Compliance

The disposal of hazardous chemical waste must be handled by a licensed and certified hazardous waste disposal company.[13] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.

Step 8: Final Disposal - The Role of Incineration

The recommended final disposal method for this compound is controlled incineration.[14] This process is designed to break down the organic molecules into less harmful substances. However, it is important to be aware that the thermal decomposition of nitrogen-containing organic compounds can produce toxic oxides of nitrogen (NOx).[6][15] Therefore, this process must be carried out in a facility equipped with appropriate flue gas scrubbing technology to neutralize these harmful byproducts.

Spill Management: Preparedness for the Unexpected

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.

  • Don PPE: Before attempting to clean up a small, manageable spill, ensure you are wearing the appropriate PPE.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water. All materials used for cleanup should be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, environmental protection, and scientific excellence. By understanding the chemical principles that underpin these disposal procedures, researchers can move beyond mere compliance to a deeper culture of safety. This guide serves as a foundational resource, but it is essential to always consult your institution's specific Chemical Hygiene Plan and your Safety Data Sheets for the most current and detailed information.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2025, August 6).
  • Chemical Reactivity of Benzo[c]isoxazole. (2022, January 21). ChemicalBook.
  • Technical Support Center: Synthesis of Isoxazole-5-carboxyl
  • OSHA Compliance For Labor
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. (2025, August 6).
  • Isoxazole. (n.d.). Wikipedia.
  • Thermal decomposition of 4-azidoisoxazole derivatives. (n.d.).
  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. (n.d.).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). OSHA.
  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager.
  • SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • KEY ELEMENTS OF A OSHA COMPLIANT LABOR
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • SAFETY D
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (n.d.). EPA.
  • Methyl 3-hydroxyisoxazole-5-carboxyl
  • Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200 1. Identification of the Substance/Mixture and the Company. (2025, September 18). Carboline.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
  • Methyl 3-hydroxy-5-isoxazolecarboxylate 98 10068-07-2. (n.d.). Sigma-Aldrich.
  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.).
  • 2 - SAFETY D
  • METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYL
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia | Research.
  • Landfill. (n.d.). Wikipedia.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3).
  • Chemical Waste Disposal & Collection. (n.d.). Stericycle UK.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Organic Chemicals Effluent Guidelines Documents. (2025, July 29). US EPA.
  • Methyl 3-hydroxyisoxazole-5-carboxyl
  • Methyl 3-Hydroxyisoxazole-5-carboxyl
  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. (n.d.). US EPA.
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.). Beijing Institute of Technology.
  • Development of Method for Evaluating Dietary Habits to Identify HighRisk for Colorectal Cancer; Bile Acid Composition in Feces and Diet: --便中胆汁酸組成比の食事評価への応用. (2026, January 5).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-hydroxyisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No. 10068-07-2), a key building block in pharmaceutical and agrochemical synthesis, demands a thorough understanding of its hazard profile and the implementation of robust safety protocols.[1][2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Foundational Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of a chemical is the critical first step in building a self-validating safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our PPE strategy.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The compound is designated with the following GHS Hazard Statements:

  • H315: Causes skin irritation. [3][4][5] This indicates that direct contact with the skin can lead to inflammatory reactions.

  • H319: Causes serious eye irritation. [3][4][5] The chemical can cause significant, potentially damaging, irritation if it comes into contact with the eyes.

  • H335: May cause respiratory irritation. [3][5][6] Inhalation of the dust can irritate the respiratory tract, leading to discomfort and potential complications.

These classifications are not merely regulatory labels; they are the scientific basis upon which we select specific types of PPE to create effective barriers against exposure.

Core Protective Measures: A Head-to-Toe Protocol

Based on the hazard assessment, a multi-layered PPE approach is mandatory. The goal is to prevent any contact between the chemical and the operator.

Respiratory Protection: Shielding the Primary Inhalation Route

Given its nature as a solid powder and the H335 warning for respiratory irritation, controlling dust inhalation is paramount.[3][6][7]

  • Primary Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize ambient dust.[4]

  • Required PPE: When weighing or transferring the solid, a NIOSH-approved respirator is essential. A disposable N95 dust mask is the minimum requirement for low-dust scenarios.[7] For procedures with a higher potential for aerosolization, a half-mask respirator with P3 filters should be used.

Eye and Face Protection: A Non-Negotiable Barrier

The H319 classification, "Causes serious eye irritation," necessitates robust eye protection.[3][4][5] Standard safety glasses are insufficient.

  • Required PPE: Chemical splash goggles that form a seal around the eyes are mandatory.[8][9]

  • Enhanced Precautions: When handling larger quantities (>25g) or during procedures with a risk of splashing (e.g., vigorous mixing or dissolution), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[4][8]

Hand Protection: Preventing Dermal Exposure

To comply with the H315 warning ("Causes skin irritation"), gloves are required to prevent dermal contact.[5]

  • Required PPE: Wear chemical-resistant, powder-free nitrile gloves.[10][11] Check gloves for any signs of degradation or puncture before use.

  • Best Practices: Employ the practice of double-gloving, especially when working within a fume hood or during compounding tasks.[10][11] This allows for the removal of the contaminated outer glove without compromising the barrier. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10]

Body Protection: Minimizing Skin Contact

Protective clothing is the final barrier to prevent accidental contact with the skin on the arms and body.

  • Required PPE: A clean, fire-retardant laboratory coat with long sleeves and tight-fitting knit cuffs is the minimum requirement.[9][11]

  • Enhanced Precautions: For extended procedures or when handling larger quantities, a disposable, low-permeability gown that closes in the back provides superior protection and prevents the transfer of contamination outside the laboratory.[8][11] All protective clothing should be removed before leaving the work area. Contaminated reusable lab coats must be laundered professionally and not taken home.

Operational and Disposal Plans: A Step-by-Step Guide

A logical workflow for donning, doffing, and disposing of PPE is crucial to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing Sequence

Donning (Putting On) Sequence:

  • Wash hands thoroughly.

  • Don protective gown or lab coat.

  • Don respiratory protection (mask or respirator).

  • Don eye and face protection (goggles, then face shield if required).

  • Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat or gown.[10][11]

Doffing (Taking Off) Sequence:

  • Remove outer gloves (if double-gloving).

  • Remove gown or lab coat by rolling it inside-out, avoiding contact with the exterior.

  • Wash hands.

  • Remove face shield and goggles from the back.

  • Remove respirator or mask from the back.

  • Remove inner gloves, peeling them off inside-out.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE (gloves, masks, gowns) and any materials used to clean up spills must be considered contaminated waste.

  • Procedure: Place all used disposable PPE into a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Waste must be disposed of in accordance with all local, state, and federal regulations.[4][12] This typically involves an approved waste disposal plant. Never mix this waste with general laboratory trash.

Data Presentation

Table 1: Summary of PPE Requirements
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transfer (Solid) N95 Respirator (minimum)Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown
Dissolution/Reaction Setup N95 RespiratorChemical Splash GogglesDouble Nitrile GlovesLab Coat/Gown
Reaction Monitoring None (in fume hood)Chemical Splash GogglesNitrile GlovesLab Coat
Spill Cleanup Half-mask Respirator w/ P3 filtersChemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesDisposable Gown
Waste Disposal N95 RespiratorChemical Splash GogglesDouble Nitrile GlovesLab Coat/Gown

Mandatory Visualization

The following workflow diagram illustrates the logical progression of safety procedures when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_contingency Contingency cluster_completion Completion Phase A 1. Hazard Review (SDS: H315, H319, H335) B 2. Select PPE (Table 1) A->B Informs C 3. Don PPE (Correct Sequence) B->C D 4. Chemical Handling (In Fume Hood) C->D E Spill Occurs D->E Accident G 5. Decontamination D->G Routine Completion F Spill Cleanup Protocol (Enhanced PPE) E->F F->G H 6. Doff PPE (Correct Sequence) G->H I 7. Waste Disposal (Sealed Container) H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxyisoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxyisoxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.